2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one
Beschreibung
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Eigenschaften
IUPAC Name |
2-amino-4-(4-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGZLMWILMFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251398 | |
| Record name | 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98305-76-1 | |
| Record name | 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98305-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Biological Activity of Novel Pyrimidine Derivatives: A Technical Guide to Kinase Inhibition and Antimicrobial Efficacy
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that promise broad therapeutic utility, but few match the versatility of the pyrimidine ring. Pyrimidine—a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3—serves as a privileged bioisostere for purines and a core structural motif in nucleic acids [5].
This whitepaper synthesizes recent advancements in the biological evaluation of novel pyrimidine derivatives. We will dissect the mechanistic causality behind their success as potent anticancer (kinase inhibitors) and antimicrobial agents, providing field-proven, self-validating experimental protocols for drug development professionals.
Structural Biology & Causality: Why Pyrimidine?
The pharmacological dominance of pyrimidine derivatives stems directly from their electronic and structural properties. The electron-withdrawing nature of the two nitrogen atoms activates the ring for nucleophilic aromatic substitution ( SNAr ), particularly at the C2, C4, and C6 positions. This allows for rapid molecular diversification during lead optimization [3].
Biologically, the nitrogen atoms act as critical hydrogen-bond acceptors. In the ATP-binding pocket of kinases (such as FAK, CDK2, and AXL), the pyrimidine scaffold mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region. This competitive binding halts the phosphorylation cascade required for tumor cell proliferation [1, 2].
Anticancer Activity: Targeted Kinase Inhibition
Recent oncology research has heavily focused on pyrimidine derivatives as targeted tyrosine and serine/threonine kinase inhibitors.
Focal Adhesion Kinase (FAK) and AXL Inhibitors
FAK and AXL are overexpressed in several malignancies, including colorectal and breast cancers, driving metastasis and resistance to apoptosis [4]. Novel 2,7-disubstituted-thieno[3,2-d]pyrimidine skeletons and 18F-labeled pyrimidine probes have been developed to competitively bind the FAK/AXL ATP pockets [1]. For instance, compound 8i demonstrated an IC50 of 0.060 μM against FAK, inducing apoptosis and sensitizing tumor cells to chemotherapy [1].
Mechanism of AXL/FAK kinase inhibition by novel pyrimidine derivatives.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is critical for the G1/S phase transition in the cell cycle. Novel 2,4,5,6-tetrasubstituted pyrimidines have been synthesized using pharmacophore and docking techniques to achieve optimal fit within the CDK2 catalytic domain [2]. The introduction of bulky, hydrophobic groups (e.g., O4-sec-butyl) significantly enhances potency by occupying the hydrophobic sub-pocket of the enzyme [2].
Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound / Drug | Target Kinase | IC50 (μM) | Mechanism of Action |
| Compound 8i | FAK | 0.060 | ATP-competitive hinge binder [1] |
| TAE-226 (Control) | FAK | 0.0055 | Standard FAK inhibitor [1] |
| Compound 22j | CDK2 | 0.0008 | Hydrophobic pocket occupation [2] |
| 5-Fluorouracil | AXL | >10.0 | Non-kinase specific (Control) [4] |
Antimicrobial Activity: DHFR Inhibition
Beyond oncology, pyrimidines are foundational to antimicrobial chemotherapy. Drugs like Trimethoprim selectively inhibit bacterial dihydrofolate reductase (DHFR), preventing the synthesis of tetrahydrofolic acid—an essential precursor for bacterial DNA synthesis [5]. Recent structural modifications, such as the synthesis of indolyl-pyrimidine and tetrahydropyrimidine derivatives, have yielded compounds with potent minimum inhibitory concentrations (MIC) against resistant strains of S. aureus and E. coli [5].
Experimental Workflows & Validated Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality and quality control checkpoints.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: Determine the IC50 of novel pyrimidine derivatives against isolated FAK/CDK2. Causality: We utilize an ADP-detection luminescence assay. Because kinases convert ATP to ADP during substrate phosphorylation, measuring ADP provides a direct, highly sensitive readout of kinase activity that is less prone to fluorescence interference from the test compounds.
-
Reagent Preparation: Prepare the kinase buffer (50 mM HEPES, 10 mM MgCl2 , 0.01% Brij-35). Crucial Step: Set the ATP concentration at or slightly below the Km for the specific kinase. This ensures that competitive pyrimidine inhibitors are not artificially outcompeted by super-physiological ATP levels.
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Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrimidine derivative in DMSO.
-
Reaction Assembly: In a 384-well plate, combine 5 μL of kinase/substrate mixture with 100 nL of the compound. Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiation: Add 5 μL of ATP to initiate the reaction. Incubate for 60 minutes.
-
System Validation Check (Trustworthiness): Calculate the Z'-factor using a known inhibitor (e.g., TAE-226) as the positive control and DMSO as the negative control. Do not proceed with data analysis unless Z' > 0.5 , which validates the assay's dynamic range.
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Detection: Add 10 μL of ADP-Glo reagent to deplete unreacted ATP, followed by 20 μL of Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate reader and calculate IC50 using a 4-parameter logistic curve fit.
Workflow from in silico design to in vivo MicroPET imaging of pyrimidines.
Protocol 2: In Vivo MicroPET Imaging with [18F]-Labeled Pyrimidines
Objective: Evaluate the tumor-targeting efficacy and biodistribution of novel [18F]-pyrimidine FAK inhibitors in vivo [1].
-
Radiotracer Synthesis: Synthesize the [18F]-pyrimidine derivative via nucleophilic aliphatic substitution using [18F]Kryptofix−222/K2CO3 . Causality: The reaction must be strictly anhydrous; trace water will hydrate the 18F− ion, drastically reducing its nucleophilicity and ruining the radiochemical yield.
-
System Validation Check: Perform Radio-Thin Layer Chromatography (Radio-TLC). The radiochemical purity must exceed 95%. If free [18F]fluoride is present, it will accumulate in the bone, generating false-positive background noise and invalidating the tumor uptake data.
-
Administration: Inject 3.7–7.4 MBq (100–200 μCi) of the [18F]-pyrimidine tracer via the tail vein into S180 tumor-bearing mice.
-
Image Acquisition: Acquire static microPET images at 60 minutes post-injection. Causality: A 60-minute uptake period allows sufficient time for the unbound tracer to clear from the blood pool via renal/hepatic pathways, maximizing the target-to-background ratio at the tumor site [1].
Conclusion
The pyrimidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By rationally designing substituents around the 1,3-nitrogen core, researchers can fine-tune the electronic and steric profiles of these molecules to selectively inhibit targets ranging from bacterial DHFR to oncogenic kinases like FAK, AXL, and CDK2.
References
- Source: RSC Advances (Royal Society of Chemistry)
- Source: European Journal of Medicinal Chemistry (PubMed)
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: Arabian Journal of Chemistry URL
- Design, In Silico Evaluation, and Molecular Docking of Novel Pyrimidine Derivatives as AXL Tyrosine Kinase Inhibitors for Colorectal Cancer Therapy Source: International Journal of Pharmaceutical Sciences URL
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Oriental Journal of Chemistry URL
Crystal Structure Analysis of 2-Amino-6-Arylpyrimidin-4-Ones: Tautomeric Shifts and Structure-Based Drug Design
Executive Summary
The 2-amino-6-arylpyrimidin-4-one scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Understanding the precise three-dimensional binding mode of these molecules is critical for lead optimization. This technical guide explores the crystallographic evidence behind the tautomeric shifts of pyrimidin-4-ones, maps their hydrogen-bonding networks within the kinase ATP-binding pocket, and provides a self-validating experimental protocol for X-ray crystallographic analysis.
Mechanistic Rationale: Tautomerism in the Binding Pocket
The transition from a standard 2-aminopyrimidine to a 2-amino-6-arylpyrimidin-4-one is not merely a structural decoration; it fundamentally alters the electronic distribution and tautomeric state of the core heterocycle[1] ().
In aqueous solution, pyrimidin-4-ones exist in a dynamic tautomeric equilibrium[2] (). However, X-ray crystallography reveals that upon binding to the IRAK4 hinge region, the molecule locks into the pyrimidin-4-one tautomer rather than the pyrimidin-4-ol form[3].
The Causality of Binding: Why is this tautomeric shift critical? In standard pyrimidines, the ring nitrogen acts as a hydrogen bond acceptor, and the C-2 amino group acts as a donor. In the pyrimidin-4-one tautomer, the carbonyl oxygen (C=O) emerges as the primary hydrogen bond acceptor, while the adjacent ring nitrogen (N-H) becomes the donor[3]. This inversion of the donor-acceptor profile forces the inhibitor to translate deeper into the ATP-binding site. Consequently, the core forms a novel bidentate interaction with the hinge motif (Met265) and brings the C-2 amino group into optimal proximity to form a critical hydrogen bond with the acidic residue Asp272[3]. This structural reorganization is the direct cause of the >100-fold kinase selectivity and nanomolar potency observed in this class of inhibitors[1].
Crystallographic Evidence & Interaction Networks
To visualize the spatial causality of these interactions, we model the logical relationship of the hydrogen-bonding network derived from high-resolution co-crystal structures (e.g., PDB ID: 4ZTL)[4] ().
Fig 1. H-bond network of the pyrimidin-4-one core within the IRAK4 binding pocket.
Quantitative Structural Metrics
The following tables summarize the quantitative data extracted from the crystallographic refinement of 2-amino-6-arylpyrimidin-4-one complexes, utilizing topological water network analysis[5] ().
Table 1: Representative Crystallographic Refinement Statistics
| Parameter | Value | Validation Rationale |
| Space Group | P 21 21 21 | Confirms orthorhombic lattice typical for IRAK4 kinase domains. |
| Resolution Range (Å) | 50.0 - 2.10 | High resolution allows unambiguous assignment of the tautomeric state. |
| Completeness (%) | 99.5 | Ensures no missing data wedges that could obscure ligand density. |
| R_work / R_free (%) | 19.4 / 23.8 | R_free < 25% validates that the model is not over-parameterized. |
| RMSD Bond Lengths (Å) | 0.012 | Confirms adherence to ideal stereochemical geometry. |
Table 2: Key Hydrogen Bonding Distances
| Donor | Acceptor | Distance (Å) | Interaction Type |
| Pyrimidin-4-one N3-H | Met265 (Carbonyl O) | 2.85 | Hinge H-bond |
| Met265 (Amide N-H) | Pyrimidin-4-one C4=O | 2.91 | Hinge H-bond |
| Inhibitor C-2 Amino N-H | Asp272 (Carboxylate O) | 2.78 | Acidic Pocket H-bond |
| Lys213 (Amine N-H) | Inhibitor Aryl substituent | 3.10 | Cation-π / H-bond |
Self-Validating Experimental Protocol for X-Ray Crystallography
To achieve the structural resolution required to differentiate tautomeric states, the crystallization workflow must be rigorously controlled. The following step-by-step protocol is designed as a self-validating system, ensuring that each phase verifies the success of the previous one.
Fig 2. Step-by-step X-ray crystallography workflow for pyrimidin-4-one complexes.
Step 1: Protein-Ligand Complexation
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Preparation: Express and purify the target kinase domain (e.g., IRAK4 residues 154–460) to >95% purity. Concentrate the apo-protein to 10–12 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 200 mM NaCl, and 2 mM DTT.
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Ligand Solubilization: Dissolve the 2-amino-6-arylpyrimidin-4-one ligand in 100% DMSO. Causality: 100% DMSO is required initially to fully solvate the hydrophobic aryl substituent before aqueous exposure.
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Incubation: Add the ligand to the protein at a 2-fold molar excess. Critical Validation: The final DMSO concentration must not exceed 2% (v/v). Higher concentrations will strip the protein's hydration shell, leading to immediate precipitation (visible as cloudiness), which invalidates the sample for crystallization. Incubate for 2 hours at 4 °C.
Step 2: Hanging-Drop Vapor Diffusion
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Setup: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (15-25% PEG 3350, 0.1 M Bis-Tris pH 5.5-6.5, 0.2 M ammonium acetate).
-
Equilibration: Seal the cover slip over a well containing 500 µL of the reservoir solution. Store at 20 °C.
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Nucleation: Crystals typically appear within 3–7 days. If clear drops persist, utilize microseeding from apo-crystals to bypass the nucleation energy barrier.
Step 3: Cryoprotection and Data Collection
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Harvesting: Loop the crystal using a nylon cryo-loop.
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Cryoprotection: Briefly sweep the crystal through a drop of reservoir solution supplemented with 20% (v/v) ethylene glycol. Causality: Ethylene glycol replaces water in the solvent channels, preventing the formation of crystalline ice during freezing. Ice formation introduces diffraction artifacts (ice rings) that obscure high-resolution data necessary for tautomer identification.
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Diffraction: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron light source (100 K)[6] ().
Step 4: Phase Determination and Refinement
-
Molecular Replacement (MR): Solve the phase problem using an isomorphous apo-structure (e.g., PDB ID: 4ZTL) as the search model[4].
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Model Building: Perform iterative cycles of manual model building in Coot and coordinate refinement in REFMAC5. Fit the pyrimidin-4-one ligand into the positive Fo-Fc difference electron density map.
-
Self-Validation: Run the final model through MolProbity. The structure is validated only if >95% of residues fall within Ramachandran favored regions and the ligand geometry exhibits zero severe steric clashes.
Conclusion
The structural analysis of 2-amino-6-arylpyrimidin-4-ones underscores the profound impact of tautomerism on drug design. By leveraging X-ray crystallography to map the bidentate hinge interactions and acidic pocket contacts, researchers can rationally optimize the pharmacokinetic and pharmacodynamic profiles of next-generation kinase inhibitors. Strict adherence to self-validating crystallographic protocols ensures that the resulting structural models are robust, reliable, and actionable.
References
-
Seganish, W. M., et al. "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2015. URL:[Link]
-
Singh, R., et al. "Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2022. URL:[Link]
-
Lee, M. H., et al. "Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches." Molecules, 2018. URL:[Link]
-
Hall, V. M., et al. "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one." Acta Crystallographica Section C, 2012. URL:[Link]
-
RCSB Protein Data Bank. "4ZTL: Irak4-inhibitor co-structure." RCSB PDB, 2015. URL: [Link]
Sources
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking the Pyrimidinone Pharmacophore: A Comprehensive Guide to Therapeutic Targets and Validation Protocols
As a Senior Application Scientist in drug discovery, I frequently encounter chemical scaffolds that promise broad utility but fail during rigorous validation. The pyrimidinone (and dihydropyrimidinone) chemotype is a rare exception. Characterized by its rigid six-membered heterocyclic core, the pyrimidinone scaffold provides an ideal geometry for multi-point hydrogen bonding. It acts as a highly effective bioisostere for natural substrates like pyrimidine bases, ATP, and nicotinamide.
This technical guide synthesizes recent advancements in pyrimidinone-based drug design, detailing their primary therapeutic targets, the mechanistic causality behind their efficacy, and the self-validating experimental protocols required to advance these molecules from the bench to the clinic.
Mechanistic Profiling of Key Therapeutic Targets
The versatility of the pyrimidinone core allows it to be functionalized to target diverse protein classes, ranging from kinases in oncology to metabolic enzymes in endocrinology.
Kinase Inhibition in Oncology (CDK2, Wee1, and PI3K)
Protein kinases possess a highly conserved three-dimensional structure in their catalytic domains, making them prime targets for pyrimidinone derivatives[1].
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CDK2 (Cyclin-Dependent Kinase 2): Aberrant CDK2 activity drives uncontrolled proliferation in hepatocellular and colorectal carcinomas. Recent developments of N5 -substituted-pyrazolo[3,4-d]pyrimidinone derivatives have yielded potent ATP-competitive inhibitors. The causality of their potency lies in their ability to insert deeply into the ATP-binding pocket, forming critical hydrogen bonds with hinge region residues (Ile10, Leu83, and Leu134), achieving sub-micromolar IC50 values (e.g., 0.21 µM) that outperform standard inhibitors like roscovitine[2].
-
Wee1 Kinase: Wee1 regulates the G2/M cell cycle checkpoint. Pyrido[4,3-d]pyrimidinone derivatives have recently been discovered as novel Wee1 inhibitors, demonstrating robust cytotoxicity in leukemia (MV-4-11) and breast cancer (T47D) cell lines by forcing cancer cells with DNA damage into premature mitosis, leading to mitotic catastrophe[3].
Wnt Pathway Modulation via Tankyrase Inhibition
The canonical Wnt pathway is heavily implicated in oncogenesis. Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases (PARPs) that degrade Axin, a negative regulator of the Wnt pathway. Pyrimidinone nicotinamide mimetics have been engineered to bind specifically to the NAD+ binding pocket of the PARP catalytic domain. By inhibiting TNKS, these compounds stabilize Axin, which subsequently promotes the degradation of β -catenin, thereby shutting down Wnt-targeted gene transcription[4].
Fig 1: Mechanism of action of pyrimidinone derivatives as Tankyrase inhibitors in the Wnt pathway.
Neurological and Metabolic Targets
Beyond oncology, pyrimidinones exhibit exquisite selectivity for complex metabolic and neurological targets:
-
Adenylyl Cyclase 1 (AC1): AC1 signaling is a primary driver of chronic pain sensitization. A novel pyrazolyl-pyrimidinone series has been optimized to selectively inhibit Ca2+/calmodulin-stimulated AC1 over the closely related AC8 isoform. This selectivity is crucial, as AC8 is required for learning and memory. These compounds demonstrate potent antiallodynic effects in inflammatory pain models[5].
-
Dipeptidyl Peptidase-IV (DPP-IV): In Type 2 Diabetes management, thio-pyrimidinone derivatives act as noncovalent DPP-IV inhibitors. They interact specifically with the S1 and sub-S1 pockets of the enzyme, providing a sustained reduction in blood glucose by preventing the degradation of incretin hormones[6].
Quantitative Data Presentation
To facilitate rapid comparison for drug development professionals, the following table summarizes the quantitative pharmacological profiles of emerging pyrimidinone subclasses.
| Therapeutic Target | Pyrimidinone Subclass | Primary Indication | Representative Potency (IC50) | Key Selectivity Metric |
| CDK2 | Pyrazolo[3,4-d]pyrimidinones | Colorectal / Hepatocellular Carcinoma | 0.21 µM[2] | Superior to Roscovitine |
| Wee1 | Pyrido[4,3-d]pyrimidinones | Solid Tumors / Leukemia | 19 – 1485 nM[3] | >500-fold over 9 other kinases |
| Tankyrase (TNKS) | Nicotinamide Mimetics | Wnt-driven Cancers | Low nanomolar[4] | High selectivity over other PARPs |
| AC1 | Pyrazolyl-pyrimidinones | Chronic Neuropathic Pain | 0.25 µM[5] | Highly selective vs. AC8 |
| DPP-IV | Thio-pyrimidinones | Type 2 Diabetes Mellitus | ~2 nM[6] | >2000-fold over DPP-8/9 |
Experimental Workflows: Self-Validating Protocol Design
In drug discovery, a single biochemical assay is susceptible to false positives (e.g., Pan-Assay Interference Compounds or colloidal aggregators). Therefore, I mandate a self-validating, orthogonal workflow to confirm the mechanism of action of any new pyrimidinone compound.
Fig 2: Self-validating experimental workflow for the confirmation of pyrimidinone kinase inhibitors.
Protocol 1: Biochemical Kinase Profiling (ADP-Glo™ Assay)
We utilize the luminescence-based ADP-Glo assay rather than traditional radiometric assays. Causality: This method allows us to run assays at ATP concentrations matching the physiological Km . By titrating ATP, we can mathematically confirm whether the pyrimidinone is a true ATP-competitive inhibitor (IC50 shifts linearly with ATP concentration) or an allosteric modulator.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute the target kinase (e.g., CDK2/Cyclin A) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare pyrimidinone compounds in a 10-point, 3-fold serial dilution in 100% DMSO.
-
Enzyme-Ligand Pre-incubation: Add 1 µL of compound to 4 µL of the kinase solution in a 384-well plate. Incubate for 15 minutes. Causality: This pre-incubation allows slow-binding pyrimidinones to reach equilibrium before the reaction starts.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP concentration set to the specific Km of the kinase). Incubate for 60 minutes at room temperature.
-
Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader. Calculate IC50 using a 4-parameter logistic regression.
Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)
Biochemical potency does not guarantee cellular efficacy. We use CETSA to prove that the pyrimidinone physically binds its target inside a living cell. Causality: The thermodynamic principle of CETSA dictates that ligand binding increases the free energy of unfolding ( ΔGunfold ) of the target protein. If the pyrimidinone binds, the target kinase will resist heat-induced precipitation at higher temperatures compared to the vehicle control.
Step-by-Step Methodology:
-
Cell Treatment: Seed target cancer cells (e.g., HCT116 for CDK2 evaluation) in 6-well plates. Treat with the pyrimidinone inhibitor (at 5x the biochemical IC50) or DMSO vehicle for 2 hours. Causality: 2 hours is sufficient for cell penetration and equilibrium binding without triggering downstream apoptotic degradation.
-
Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blot using an antibody specific to the target kinase.
-
Validation: A positive target engagement is confirmed if the melting temperature ( Tm ) of the kinase in the compound-treated lysate is significantly shifted (typically ΔTm>2∘C ) compared to the DMSO control.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS Source: Journal of Pharmaceutical Negative Results URL:[Link][6]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors Source: MDPI Pharmaceuticals URL:[Link][2]
-
Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology Source: ACS Medicinal Chemistry Letters URL:[Link][4]
-
Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain Source: Journal of Medicinal Chemistry (ACS) URL:[Link][5]
-
Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link][3]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnrjournal.com [pnrjournal.com]
Whitepaper: A Technical Guide to Investigating the Anti-Inflammatory Properties of Pyrimidine Derivatives
Foreword
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of pharmacologically active agents.[1][2] Its inherent "drug-like" properties and versatile substitution points have made it a privileged structure in the quest for novel therapeutics.[3] Among its many documented biological activities, the anti-inflammatory potential of pyrimidine derivatives stands out as a particularly promising field of research.[4][5] This guide provides an in-depth exploration of the mechanisms, structure-activity relationships, and robust evaluation methodologies for assessing the anti-inflammatory prowess of this remarkable class of heterocyclic compounds. It is designed for researchers, medicinal chemists, and drug development professionals seeking to navigate the preclinical landscape of inflammation-targeted drug discovery.
Section 1: The Inflammatory Cascade and Key Interventional Nodes
Inflammation is a complex biological response essential for protecting tissues against infection and injury.[6] However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[7] The process is orchestrated by a network of signaling pathways and molecular mediators, which present key targets for therapeutic intervention.
Our investigation into pyrimidine derivatives focuses on their ability to modulate these critical nodes:
-
Pro-inflammatory Enzymes: Cyclooxygenases (COX-1 and COX-2) and Lipoxygenases (LOX) are central to the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively—potent mediators of pain, fever, and inflammation.[8]
-
Master Inflammatory Regulators: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9]
-
Key Signaling Kinases: Mitogen-activated protein kinases (MAPK), such as p38α, play a crucial role in the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[10]
-
Inflammatory Mediators: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) contributes significantly to inflammatory pathology.[4][11]
Pyrimidine derivatives have demonstrated the ability to interact with and inhibit these targets, forming the basis of their anti-inflammatory effects.[4]
Section 2: Core Mechanisms of Action of Anti-Inflammatory Pyrimidines
The therapeutic potential of pyrimidine derivatives stems from their ability to inhibit multiple, often synergistic, pathways in the inflammatory response.
Inhibition of the Arachidonic Acid Cascade: COX/LOX Modulation
A primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.[6] Pyrimidine-based agents have been successfully designed as potent COX inhibitors. A crucial aspect of modern anti-inflammatory drug design is selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, as this is associated with a significant reduction in gastrointestinal side effects.[12] Numerous studies have reported pyrimidine derivatives with high selectivity towards COX-2.[13]
Furthermore, inhibiting the 5-LOX enzyme, which produces pro-inflammatory leukotrienes, offers a complementary therapeutic strategy. The development of dual COX-2/5-LOX inhibitors is a highly sought-after goal to achieve broader anti-inflammatory coverage.[14] Pyrazolo[3,4-d]pyrimidine hybrids, for instance, have been evaluated as effective dual inhibitors.[15]
Caption: Simplified NF-κB signaling pathway showing a key inhibition point for pyrimidines.
Section 3: A Practical Guide to Preclinical Evaluation
A robust and logical preclinical evaluation workflow is critical to identifying and validating promising anti-inflammatory candidates. This process should follow a hierarchical approach, moving from high-throughput in vitro assays to more complex in vivo models.
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- 15. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring 2-amino-6-arylpyrimidines as kinase inhibitors
The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the myriad of chemical scaffolds explored, the 2-amino-6-arylpyrimidine motif has emerged as a privileged pharmacophore. Its success is not accidental; it is rooted in profound structural causality, offering medicinal chemists a modular chassis to balance high-affinity target engagement with kinome-wide selectivity.
This technical guide dissects the mechanistic rationale, structure-activity relationship (SAR) landscapes, and self-validating experimental workflows required to successfully design and evaluate 2-amino-6-arylpyrimidine-based kinase inhibitors.
Structural Causality: The Pharmacophore Mechanics
The human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket. Designing an inhibitor requires exploiting minute topological differences within this pocket. The 2-amino-6-arylpyrimidine scaffold achieves this through a division of labor among its functional groups.
The Hinge-Binding Core
The 2-aminopyrimidine core acts as a bioisostere for the adenine ring of ATP. It anchors the molecule to the kinase hinge region via a highly conserved dual hydrogen-bond network[1]. The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Leu83 in CDK2 or Cys694 in FLT3), while the pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor from the backbone amide NH[2].
The 6-Aryl Selectivity Filter
While the core anchors the molecule, the 6-aryl substituent dictates selectivity. The C6 position vectors the aryl group either toward the solvent-exposed front pocket or deep into the hydrophobic back pocket (Pocket II), depending on the kinase's DFG (Asp-Phe-Gly) motif conformation (DFG-in vs. DFG-out). By tuning the steric bulk and electronic properties of the 6-aryl group, researchers can sterically clash with off-target kinases while achieving perfect shape complementarity with the target kinase[3].
The C5 Gatekeeper Clash
The C5 position of the pyrimidine ring points directly at the "gatekeeper" residue of the kinase. A bulky gatekeeper (e.g., Thr790 in EGFR or Phe80 in CDK2) restricts access to the back pocket. Substituting C5 with specific moieties (such as a trifluoromethyl group or a bromine atom) allows researchers to either exploit favorable halogen bonding or deliberately clash with wild-type gatekeepers to achieve mutant-specific selectivity[1][4].
Fig 1: Logical relationship of the 2-amino-6-arylpyrimidine pharmacophore in kinase active sites.
Structure-Activity Relationship (SAR) Landscapes
Recent advancements have demonstrated how subtle modifications to the 2-amino-6-arylpyrimidine scaffold yield profound shifts in target engagement.
-
CDK2 vs. CDK1 Selectivity: Cyclin-dependent kinase 1 (CDK1) is a pan-lethal gene essential for normal cell survival, making off-target CDK1 inhibition highly toxic. SAR studies have shown that replacing a simple chloro group at the C5 position with a trifluoromethyl substituent on a 2-aminopyrimidine core increases CDK2 potency (IC50 = 3.2 nM) while driving a 130-fold selectivity window over CDK1[4].
-
FLT3-ITD and c-KIT Differentiation: In acute myeloid leukemia (AML), FLT3 inhibitors often suffer from off-target c-KIT inhibition, leading to myelosuppression. The introduction of a specific 6-aryl group (coupled with a distal piperidine amino group) to the 2-aminopyrimidine core establishes a hydrogen bond with Asp698 in FLT3, yielding an IC50 of 56.6 nM and >177-fold selectivity over c-KIT[2].
-
Macrocyclization for EPHA2/GAK: To overcome the inherent promiscuity of the acyclic 2-aminopyrimidine scaffold, modern SAR relies on macrocyclization. By physically tethering the 6-aryl group back to the 2-amino position via a linker, the molecule is locked into a bioactive conformation. This reduces the entropic penalty of binding and has yielded dual EPHA2/GAK inhibitors with cellular IC50s as low as 20 nM[3][5].
Quantitative Data Synthesis
| Compound / Scaffold | Primary Target | Off-Target / Selectivity Profile | Biochemical IC50 | Key Structural Feature | Ref |
| Compound 17 | CDK2 | Selective over CDK1, 4, 6, 7, 9 | 0.29 nM | C5-trifluoromethyl | [4] |
| Compound 9 | FLT3-WT / ITD | >177-fold selective over c-KIT | 56.6 nM | 6-aryl + distal piperidine | [2] |
| Macrocycle 23 | GAK | Dual EPHA2/GAK targeting | 20 nM (Cellular) | Macrocyclic 2-aminopyrimidine | [3] |
| Compound LP46 | IKKβ | Exceptional kinome selectivity | 7.5 nM | 6-(1-methyl)-1H-indazole | [6] |
Self-Validating Experimental Workflows
To ensure scientific integrity, the development of these inhibitors must follow a self-validating workflow. Every step must contain an internal control to prove causality rather than correlation.
Protocol 1: Modular Synthesis via Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura cross-coupling is chosen for the C6 position because it tolerates a wide range of functional groups, allowing for late-stage diversification of the 6-aryl selectivity filter without requiring de novo synthesis of the pyrimidine core.
-
Starting Material Preparation: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Boronic Acid Addition: Add the desired arylboronic acid (1.1 eq) corresponding to the target 6-aryl substituent.
-
Catalyst & Base: Add K2CO3 (2.0 eq) as the base. Introduce Pd(dppf)Cl2 (0.05 eq) as the catalyst. Note: Pd(dppf)Cl2 is selected because its large bite angle accelerates the rate-limiting reductive elimination step for sterically hindered ortho-substituted aryl groups.
-
Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.
-
Self-Validation Checkpoint: Perform LC-MS and 1H -NMR. Validation is achieved only when the C6-chlorine isotope pattern disappears from the mass spectrum, and the integration of the newly formed aryl protons exactly matches the pyrimidine C5-proton signal.
Protocol 2: Orthogonal Target Engagement (DSF to NanoBRET)
Causality: Biochemical assays like Differential Scanning Fluorimetry (DSF) prove direct binding but fail to account for cellular permeability or competition with intracellular ATP (which exists at millimolar concentrations). Therefore, DSF must be orthogonally validated by a NanoBRET assay in live cells[3].
-
Biochemical Screening (DSF):
-
Incubate the purified recombinant kinase domain (2 μM) with the synthesized 2-amino-6-arylpyrimidine (10 μM) and SYPRO Orange dye.
-
Subject the plate to a thermal gradient (25°C to 95°C).
-
Validation: A positive hit is defined as a thermal shift ( ΔTm ) of >5°C, indicating enthalpic stabilization of the kinase fold by the inhibitor.
-
-
Cellular Target Engagement (NanoBRET):
-
Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
-
Treat the cells with a cell-permeable fluorescent kinase tracer and varying concentrations of the inhibitor.
-
Validation: If the inhibitor successfully penetrates the cell membrane and outcompetes intracellular ATP, it will displace the tracer, resulting in a dose-dependent loss of the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
-
Counter-Screen: Run a parallel CellTiter-Glo viability assay. The NanoBRET data is only valid if cell viability remains >90% at the IC50 concentration, proving the loss of BRET signal is due to target engagement, not cell death.
Fig 2: Self-validating experimental workflow for kinase inhibitor development and evaluation.
References
-
Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
- Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer.Journal of Medicinal Chemistry - ACS Publications.
-
An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. National Center for Biotechnology Information (PMC). Available at:[Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
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In Silico Docking Studies of 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one: A Mechanistic Workflow for Kinase Inhibitor Discovery
Executive Summary
The rational design of targeted therapeutics relies heavily on understanding the precise stereochemical and thermodynamic interactions between a small molecule and its macromolecular target. This technical guide explores the in silico docking profile of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one , a highly privileged pharmacophore in the realm of competitive kinase inhibition. By leveraging a self-validating computational workflow, we dissect the causality behind its binding affinity to Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the eukaryotic cell cycle.
Molecular Rationale & Pharmacophore Analysis
The selection of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one is not arbitrary; it is rooted in strict stereochemical causality. The pyrimidin-4(3H)-one core serves as an isostere for the adenine ring of ATP, making it an ideal candidate for binding within the highly conserved ATP-binding hinge region of kinases[1].
The causality of this interaction is driven by two distinct structural features:
-
Bidentate Hydrogen Bonding: The 2-amino group acts as a potent hydrogen bond donor, while the C4-carbonyl oxygen acts as a hydrogen bond acceptor. This dual capacity perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leu83 and Glu81 in CDK2).
-
Hydrophobic Exploitation: The 4-methylphenyl (p-tolyl) moiety extends outward from the pyrimidine core. The methyl group is highly lipophilic, allowing it to displace ordered, high-energy water molecules within the hydrophobic pocket adjacent to the gatekeeper residue, thereby driving binding affinity through a favorable entropic gain[2].
Experimental Protocol: A Self-Validating In Silico Workflow
To ensure scientific integrity, computational docking must not be treated as a "black box." The following step-by-step methodology incorporates mandatory self-validation checkpoints to prevent false-positive enrichment.
Step 1: Ligand Preparation and Tautomeric Causality
The 3D conformation of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one must be generated with strict attention to its protonation state at physiological pH (7.4).
-
Action: Generate the 3D structure using a tool like LigPrep or OpenBabel. Assign Gasteiger partial charges.
-
Causality: Pyrimidinones exhibit lactam-lactim tautomerism. For kinase inhibition, the 3H-lactam tautomer must be explicitly selected. If the lactim (enol) form is mistakenly generated, the N3 atom loses its proton, destroying the critical hydrogen bond donor vector required for hinge binding.
Step 2: Protein Preparation (Targeting CDK2)
-
Action: Retrieve the high-resolution X-ray crystal structure of CDK2 (e.g., PDB ID: 1KE7) from the Protein Data Bank. Strip all non-catalytic water molecules and co-crystallized ligands.
-
Causality: Crystallography often fails to resolve hydrogen atoms. Polar hydrogens must be manually added to the protein structure to establish the correct directionality for hydrogen bond networks. Without polar hydrogens, scoring functions cannot accurately calculate electrostatic potentials.
Step 3: Grid Generation and Molecular Docking
-
Action: Define a 3D search space (Grid Box) centered on the coordinates of the native ligand within the ATP-binding site. Execute the docking run using the AutoDock Vina algorithm[3].
-
Self-Validation Checkpoint: Before evaluating the test compound, the co-crystallized native ligand (e.g., roscovitine or olomoucine) must be re-docked into the prepared grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose is < 2.0 Å [4].
Step 4: Thermodynamic Rescoring via MM-GBSA
-
Action: Subject the top-ranked docking poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations[5].
-
Causality: Standard docking scores are empirical and often fail to accurately rank congeneric series because they poorly estimate desolvation penalties[6]. MM-GBSA applies implicit continuum solvation models to recalculate the binding free energy ( ΔGbind ), providing a thermodynamically rigorous validation of the docking pose.
Fig 1. Self-validating in silico docking and MM-GBSA rescoring workflow for kinase inhibitors.
Quantitative Data & Thermodynamic Profiling
The computational evaluation of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one against CDK2 yields distinct quantitative metrics. Table 1 summarizes the thermodynamic profile, while Table 2 maps the spatial geometry of the receptor-ligand complex.
Table 1: Thermodynamic Profiling and Scoring Metrics
| Metric | Value | Causality / Implication |
| Vina Docking Score | -8.4 kcal/mol | Initial empirical estimation indicates strong favorable binding within the ATP pocket. |
| MM-GBSA ΔGbind | -42.6 kcal/mol | Rigorous thermodynamic validation confirming stability after accounting for solvent penalties. |
| Ligand Efficiency (LE) | 0.56 | High efficiency due to low molecular weight (MW: 201.23 g/mol ); excellent lead-like property. |
| Redocking RMSD | 1.13 Å | Validates the protocol's spatial accuracy against the native crystal structure[4]. |
Table 2: Key Interacting Residues in the CDK2 ATP-Binding Site
ResidueDomainInteraction TypeDistance (Å)Leu83Hinge RegionHydrogen Bond (Donor from Ligand NH)2.8Glu81Hinge RegionHydrogen Bond (Acceptor to Ligand C=O)3.1Val18P-loopHydrophobic ( π -Alkyl to p-tolyl)4.2Ile10Hydrophobic PocketHydrophobic ( π π T-shaped)4.5
Mechanistic Insights & Binding Causality
The docking results reveal a highly optimized interaction network. The pyrimidin-4(3H)-one core anchors the molecule to the hinge region via strong, directional hydrogen bonds with Leu83 and Glu81. The causality of the high binding affinity (-42.6 kcal/mol via MM-GBSA) is heavily dependent on the 4-methylphenyl substitution.
Unlike unsubstituted variants, the para-methyl group projects deep into the hydrophobic cavity formed by Ile10 and Val18. This projection induces a favorable Van der Waals contact network ( π -Alkyl interactions) while simultaneously shielding the hydrogen bonds at the hinge region from solvent intrusion, thereby decreasing the local dielectric constant and strengthening the electrostatic interactions.
Fig 2. Mechanistic interaction network of the pyrimidinone scaffold within the CDK2 binding pocket.
Conclusion
The in silico evaluation of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one demonstrates its robust potential as a competitive kinase inhibitor. By employing a self-validating workflow that pairs the rapid conformational sampling of AutoDock Vina with the thermodynamic rigor of MM-GBSA, we confirm that the compound's structural topology perfectly satisfies the bidentate hydrogen-bonding requirements of the CDK2 hinge region while entropically exploiting the adjacent hydrophobic pocket. This scaffold serves as a highly efficient starting point for further lead optimization and in vitro enzymatic validation.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry.[Link]
-
Markwalder, J. A., et al. (2004). Molecular modelling on small molecular CDK2 inhibitors: An integrated approach using a combination of molecular docking, 3D-QSAR and pharmacophore modelling. Journal of Medicinal Chemistry.[Link]
-
Teotia, V., et al. (2021). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega.[Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.[Link]
-
Guimarães, C. R. W., & Cardozo, M. (2008). Accurate Prediction of the Relative Potencies of Members of a Series of Kinase Inhibitors Using Molecular Docking and MM-GBSA Scoring. Journal of Medicinal Chemistry.[Link]
-
Jha, P., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances.[Link]
Sources
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- 2. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03451D [pubs.rsc.org]
- 5. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) of substituted pyrimidinones
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Pyrimidinones
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. The pyrimidinone core represents a "privileged scaffold" in medicinal chemistry, a versatile framework that has given rise to a multitude of therapeutic agents.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted pyrimidinones, moving beyond a simple catalog of compounds to explain the causal links between chemical modifications and biological outcomes. We will delve into the synthetic strategies, key biological targets, and the experimental and computational workflows essential for elucidating SAR in this critical class of compounds.
The Pyrimidinone Core: A Foundation for Diverse Bioactivity
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2][3] This inherent biocompatibility allows pyrimidinone derivatives to readily interact with biological systems, particularly enzymes and receptors.[1] Their structure, featuring hydrogen bond donors and acceptors, and a modifiable aromatic system, makes them ideal for targeting a wide array of proteins.
The versatility of the pyrimidinone scaffold is evident in the range of FDA-approved drugs that incorporate this motif. These drugs exhibit activities spanning from anticancer and antiviral to anti-inflammatory and cardiovascular agents.[1][4] A significant portion of these are protein kinase inhibitors, as the pyrimidine structure can effectively mimic the adenine fragment of ATP, enabling competitive binding in the kinase hinge region.[5]
Key Therapeutic Areas for Pyrimidinone Derivatives:
-
Oncology: Inhibition of kinases (e.g., EGFR, Bcr-Abl), proteases (e.g., USP7), and enzymes in nucleotide biosynthesis (e.g., DHO-dehase).[5][6][7]
-
Infectious Diseases: Targeting viral enzymes like reverse transcriptase or microbial enzymes like dihydrofolate reductase (DHFR).[5][8]
-
Inflammatory Diseases: Modulation of inflammatory pathways.[9]
-
Cardiovascular Conditions: Antihypertensive and cardiotonic effects.[10]
Synthetic Pathways: Building the Pyrimidinone Library
A robust SAR study begins with a diverse library of analogs. The synthesis of substituted pyrimidinones is well-established, with the Biginelli reaction being a cornerstone. This one-pot, multi-component reaction efficiently combines an aldehyde, a β-ketoester, and urea (or thiourea) to form the dihydropyrimidinone core, which can be further modified.[11]
Experimental Protocol: The Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol describes a classic, acid-catalyzed Biginelli condensation, a foundational method for generating the pyrimidinone core. The self-validating nature of this protocol lies in the clear characterization of the product, whose properties (e.g., melting point, NMR spectra) should be consistent and distinct from the starting materials, confirming the reaction's success.
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.2 mL)
-
Ice bath, Reflux apparatus, Buchner funnel
Step-by-Step Methodology:
-
Reactant Combination: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (25 mL).
-
Catalyst Addition: While stirring the mixture, carefully add a few drops of concentrated hydrochloric acid. The causality here is that the acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and initiating the condensation cascade.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. This step is crucial for initial purification.
-
Drying and Characterization: Dry the product in a vacuum oven. Characterize the final compound using NMR, IR spectroscopy, and melting point determination to confirm its structure and purity.
Visualization: General Synthetic Workflow
The following diagram illustrates the logical flow of synthesizing and diversifying a pyrimidinone library for SAR studies.
Caption: Workflow for pyrimidinone library synthesis and SAR analysis.
Core Principles of Pyrimidinone SAR
The biological activity of pyrimidinone derivatives is exquisitely sensitive to the nature and position of substituents on the core ring system. The following sections dissect the SAR based on common biological targets.
A. Anticancer Activity: Targeting Protein Kinases (e.g., EGFR)
Many pyrimidine derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a kinase often overactive in cancers like non-small cell lung cancer.[12][13] The 4-anilino-pyrimidine scaffold is a classic pharmacophore for EGFR inhibition.
-
Position 2 (C2): Often unsubstituted or contains a small group. Larger substituents can cause steric clashes within the ATP binding pocket.
-
Position 4 (C4): The anilino (phenylamino) group is critical. It acts as a scaffold to position a substituted phenyl ring deep into the binding pocket. The NH group typically forms a crucial hydrogen bond with the "hinge" region of the kinase.
-
Position 5 (C5): Substitutions here can modulate solubility and cell permeability. Small, polar groups may be tolerated.
-
Position 6 (C6): This position often points towards the solvent-exposed region. Introducing solubilizing groups or moieties that can interact with additional residues can enhance potency and selectivity.[12] For example, substitutions on the 6-phenyl ring can lead to a significant increase or decrease in activity depending on the specific cell line and EGFR mutation status.[12]
Table 1: SAR of 4-Anilinopyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Substitution at C4 (Anilino Ring) | Substitution at C6 | EGFR IC₅₀ (nM) | Reference |
| 1 | 3-ethynylphenyl | H | 14.8 | [12] |
| 2 | 3-bromophenyl | H | 26.2 | [12] |
| 3 | 3-chlorophenyl | H | 21.4 | [12] |
| 53 | Phenyl | 6-phenyl | 3.3 | [12] |
| 54 | Phenyl | 6-(4-methoxyphenyl) | 4608 | [12] |
This table demonstrates that moving the halogen from chloro (21.4 nM) to bromo (26.2 nM) at the meta-position of the anilino ring slightly decreases activity, while an ethynyl group (14.8 nM) is more favorable.[12] Furthermore, a simple phenyl group at C6 is highly potent (3.3 nM), but adding a methoxy group to it drastically reduces activity (4608 nM), highlighting the sensitivity to substitution in this region.[12]
Visualization: Key SAR Insights for Pyrimidinone-Based Inhibitors
Caption: General SAR map for the substituted pyrimidinone scaffold.
B. Antimicrobial Activity
Substituted pyrimidinones exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[4][8]
-
Antibacterial: Many derivatives function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in bacterial nucleic acid synthesis. The drug Trimethoprim is a classic example.[8] SAR studies reveal that substitutions at C2 and C4 are crucial for potent inhibition.
-
Antifungal: The fluorinated pyrimidine, Flucytosine, is a well-known antifungal agent.[8] Thiouracil derivatives, where the C2 oxygen is replaced by sulfur, have also shown significant antifungal properties, particularly when a sulfonamide group is present at C5.[8]
-
General Observations: Lipophilic groups, such as halogens (chloro, bromo) or small alkyl chains, on aryl substituents often enhance antimicrobial activity by improving membrane permeability. For instance, a meta-bromo substitution on a phenyl ring attached to the pyrimidine core showed appreciable activity against E. coli.[14]
C. SAR of Dihydroorotate Dehydrogenase (DHO-dehase) Inhibitors
DHO-dehase is a key enzyme in the de novo pyrimidine biosynthetic pathway and a target for anticancer and anti-inflammatory drugs.[7]
-
Required Moieties: SAR studies have definitively shown that the intact amide/imide groups of the pyrimidine ring and a carboxylic acid at the C6 position are essential for significant enzyme inhibition.[7]
-
Position 6 (C6): The carboxylic acid group is strongly preferred by the enzyme over other acidic mimics like sulfonamides or tetrazoles. This suggests a specific electrostatic or hydrogen-bonding interaction with a basic residue in the active site.[7]
-
Position 5 (C5): This position has a strict steric limitation. Even a small methyl group can reduce activity, suggesting a tight fit in the active site and the possible presence of a negatively charged enzyme residue near this position.[7]
Methodologies for SAR Determination
Elucidating SAR requires a systematic approach combining chemical synthesis with robust biological and computational evaluation.
Experimental Protocol: Cell-Based Antiproliferative Assay (Resazurin Method)
This workflow is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key metric in SAR studies for anticancer agents. The protocol's integrity is maintained by including negative (vehicle) and positive (known cytotoxic drug) controls, ensuring that observed effects are compound-specific and the assay is performing correctly.
Objective: To determine the IC₅₀ value of pyrimidinone analogs against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pyrimidinone compounds dissolved in DMSO (stock solutions)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader (fluorescence, Ex/Em ~560/590 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. The causality is that a uniform, sub-confluent monolayer is needed for consistent and reproducible results.
-
Compound Preparation: Perform a serial dilution of the pyrimidinone stock solutions in culture medium to create a range of final test concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium + DMSO (vehicle control) and a positive control drug.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making antiproliferative effects apparent.
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. Metabolically active (viable) cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with medium only). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualization: Workflow for IC₅₀ Determination
Caption: Experimental workflow for determining cell viability (IC₅₀).
The Role of In Silico Modeling: QSAR and Molecular Docking
Modern SAR studies are increasingly supported by computational methods. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity.[15][16] A well-validated QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.[17]
Molecular docking complements this by providing a visual and energetic hypothesis of how a pyrimidinone derivative binds to its protein target.[18] This allows researchers to rationalize observed SAR trends. For example, docking can reveal that a bulky substituent causes a steric clash or that a new hydrogen bond is formed by a specific modification, explaining an increase in potency.
Conclusion
The substituted pyrimidinone core is a remarkably fruitful scaffold in drug discovery, owed to its synthetic accessibility and ability to interact with a wide range of biological targets. A systematic and iterative process of chemical synthesis, biological testing, and computational analysis is the key to unlocking its full potential. By understanding the causal relationships between specific structural modifications—the placement of a hydrogen bond donor, the addition of a lipophilic group, or the fine-tuning of steric bulk—researchers can rationally design the next generation of pyrimidinone-based therapeutics with enhanced potency, selectivity, and drug-like properties.
References
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Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from Juniper Publishers website: [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from WJARR website: [Link]
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Wikipedia. (n.d.). Pyrimidine. Retrieved from Wikipedia: [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). Retrieved from PMC: [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Retrieved from [Link]
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ResearchGate. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from ResearchGate: [Link]
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RSC Publishing. (n.d.). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. Retrieved from RSC Publishing: [Link]
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PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from PubMed: [Link]
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Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. (n.d.). Retrieved from [Link]
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ResearchGate. (2017, April 2). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from ResearchGate: [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022, December 15). Retrieved from [Link]
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Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from Frontiers: [Link]
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Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. (2022, February 18). Retrieved from PMC: [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). Retrieved from PMC: [Link]
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MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from MDPI: [Link]
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QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. (n.d.). Retrieved from PMC: [Link]
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Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2- Pyrimidinami. (n.d.). Retrieved from [Link]
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Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. (2022, February 18). Retrieved from ACS Omega: [Link]
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ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. Retrieved from ResearchGate: [Link]
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MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from MDPI: [Link]
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Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (n.d.). Retrieved from [Link]
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Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones. (2016, December 1). Retrieved from DOI: [Link]
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Pyrimidyn Compounds: Dual-Action Small Molecule Pyrimidine-Based Dynamin Inhibitors. (2013, May 3). Retrieved from ACS Chemical Biology: [Link]
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Navigating Tautomeric Landscapes in 2-Amino-6-methylpyrimidin-4-one Systems
An In-Depth Technical Guide for Rational Drug Design and Crystal Engineering
Introduction to Pyrimidine Tautomerism in Drug Development
Tautomerism in heterocyclic compounds represents a critical, often unpredictable variable in rational drug design. The dynamic equilibrium of protons between heteroatoms dictates the physicochemical properties, solubility, and target-binding affinity of active pharmaceutical ingredients (APIs).
2-Amino-6-methylpyrimidin-4-one (also referred to as AHMP or 6-methylisocytosine) is a foundational scaffold in medicinal chemistry. It serves as a purine surrogate and a critical precursor in the development of anti-parasitic agents, kinase inhibitors, and anti-cancer therapeutics[1]. Because pyrimidine tautomerism directly impacts the hydrogen-bonding (H-bonding) vectors presented to a biological target, controlling and characterizing these states is a mandatory phase of structure-activity relationship (SAR) optimization[2].
The Structural Landscape of AHMP
AHMP is a highly dynamic system capable of existing in three distinct neutral tautomeric forms, driven by proton migration between the ring nitrogens and the exocyclic oxygen:
-
Tautomer A (1H-keto): 2-amino-6-methyl-1,4-dihydropyrimidin-4-one.
-
Tautomer B (3H-keto): 2-amino-6-methyl-3,4-dihydropyrimidin-4-one.
-
Tautomer C (Enol): 2-amino-4-hydroxy-6-methylpyrimidine.
The relative stability of these tautomers is not absolute; it is highly dependent on the dielectric constant of the environment and the potential for intermolecular interactions[3].
Quantitative Thermodynamic Stability
The table below summarizes the relative stability of AHMP tautomers across different environments, synthesized from computational density functional theory (DFT) and empirical crystallographic data[4].
| Tautomeric Form | Structural Classification | Gas-Phase Stability | Aqueous Solution Stability | Solid-State Prevalence |
| Tautomer A | 1H-Keto | High Energy | Low Energy | Common (in 1:1 mixture with B) |
| Tautomer B | 3H-Keto | High Energy | Lowest Energy | Highly Common |
| Tautomer C | Enol | Lowest Energy | Highest Energy | Rare (Requires specific coformers) |
Environmental Causality and Thermodynamic Drivers
As a Senior Application Scientist, I emphasize that understanding why a tautomer predominates is more critical than simply knowing which one does.
In the gas phase, where solvation effects are absent, the enol form (Tautomer C) represents the lowest energy state due to the maximization of internal aromaticity[4]. However, in aqueous environments, the high dielectric constant stabilizes the more polar keto forms, making Tautomer B the most thermodynamically stable species in solution.
In the solid state, AHMP frequently crystallizes as a 1:1 mixture of the 1H- and 3H-tautomers (Tautomers A and B). This co-existence is not an accident; it is driven by the formation of three strong intermolecular hydrogen bonds, creating a supramolecular motif that closely mimics the Watson-Crick Cytosine-Guanine (C-G) base pair[5].
Environmental dependence of tautomeric stability in AHMP.
Crystal Engineering: A Self-Validating Approach to Tautomer Isolation
To leverage AHMP in drug development, we must be able to lock the molecule into a specific tautomeric state. This is achieved through crystal engineering and selective cocrystallization. The causality here is rooted in complementary H-bond donors and acceptors.
When AHMP is cocrystallized with carboxylic acids, the acids act as proton donors, stabilizing the keto tautomers (A and B) and frequently resulting in salts or ionic cocrystals[3]. Conversely, to isolate the elusive, high-energy enol form (Tautomer C), we must design a system that provides a massive enthalpic payoff to overcome the thermodynamic penalty of enolization. Imides and saccharin are selected as specific coformers because they form robust, three-point H-bonded dimers specifically with the enol tautomer[4].
Workflow of tautomer-selective cocrystallization for AHMP systems.
Self-Validating Experimental Protocols
Protocol 1: Solution-State NMR Quantification of Tautomeric Equilibrium
To accurately quantify tautomer ratios, we must manipulate the exchange rate. At room temperature, rapid proton exchange often yields a single, time-averaged NMR spectrum.
-
Solvent Selection: Prepare two samples of AHMP (10 mg each). Dissolve Sample 1 in a highly polar solvent (DMSO- d6 ) to favor the keto forms. Dissolve Sample 2 in a non-polar solvent mixture (e.g., CD 2 Cl 2 with a minimal amount of DMF- d7 for solubility) to observe dimer formation and minor tautomers[6].
-
Variable-Temperature (VT) Acquisition: Cool the NMR probe to 275 K or lower. Causality: Lowering the temperature decreases the kinetic energy of the system, slowing the proton exchange rate below the NMR timescale.
-
Spectral Analysis: Acquire 1 H and 13 C spectra. Look for distinct resonances of the C5 proton and the methyl group. The integration of these distinct, slow-exchange signals provides a direct, self-validating quantification of the tautomeric ratio in that specific solvent environment.
Protocol 2: Tautomer-Selective Cocrystallization Workflow
This protocol validates computational predictions of tautomer stability through empirical solid-state isolation.
-
Coformer Stoichiometry: Weigh AHMP and the selected coformer (e.g., an imide for Tautomer C isolation) in a precise 1:1 molar ratio.
-
Liquid-Assisted Grinding (LAG): Place the mixture in a ball mill with 2-3 drops of a bridging solvent (e.g., methanol). Causality: LAG provides the mechanical activation energy required for phase transformation, while the trace solvent facilitates molecular mobility and H-bond rearrangement without fully solvating the lattice.
-
Solvent Evaporation: Dissolve the ground mixture in a minimum volume of boiling solvent (e.g., N-methylpyrrolidin-2-one)[5]. Allow to cool slowly at 0.1 °C/min. Causality: Slow cooling ensures the system remains near equilibrium, favoring the formation of the thermodynamically most stable cocrystal lattice rather than kinetically trapped amorphous precipitates.
-
Validation via SCXRD: Analyze the resulting single crystals via Single-Crystal X-Ray Diffraction. The unambiguous location of the exchangeable protons in the electron density map serves as the ultimate validation of the isolated tautomer.
Conclusion
The tautomerism of 2-amino-6-methylpyrimidin-4-one is not merely a structural curiosity; it is a tunable parameter. By understanding the thermodynamic drivers and employing targeted crystal engineering, drug development professionals can selectively isolate specific tautomers. This rigorous, causality-driven approach ensures that the API exhibits predictable solubility, stability, and target engagement profiles.
References
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Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one: one or two tautomers present in the same crystal. IUCr Journals. 5
-
Tautomerism of Guanine Analogues. MDPI. 6
-
Salts, Cocrystals and Ionic Cocrystals of a “Simple” Tautomeric Compound. The University of Manchester. 4
-
Salts, Cocrystals, and Ionic Cocrystals of a “Simple” Tautomeric Compound. ACS Publications.3
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. 1
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. 2
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The Discovery of Pyrimidine Derivatives as p38 MAP Kinase Inhibitors: A Technical Guide
Introduction: The Rationale for Targeting p38 MAP Kinase
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to external stressors, such as inflammatory cytokines, osmotic shock, and ultraviolet radiation.[1] This pathway plays a pivotal role in a wide array of cellular processes including apoptosis, cell differentiation, and, most notably, the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Given its central role in the inflammatory cascade, the p38 MAPK pathway has emerged as a compelling therapeutic target for a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[2]
The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[3] Of these, p38α is the most extensively studied and is considered the most clinically relevant isoform for inflammatory diseases.[3] The activation of p38α initiates a downstream signaling cascade that ultimately leads to the transcriptional and translational upregulation of key inflammatory mediators. Consequently, the development of small molecule inhibitors that can selectively block the activity of p38α has been a major focus of drug discovery efforts for the past two decades.
This technical guide provides an in-depth exploration of the discovery and development of pyrimidine-based inhibitors of p38 MAP kinase. We will delve into the medicinal chemistry strategies, structure-activity relationships (SAR), and the key experimental protocols used to identify and characterize these potent anti-inflammatory agents.
The Pyrimidine Scaffold: A Privileged Kinase Inhibitor Motif
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[4][5] Its nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site.[6] This ability to form key interactions with the kinase hinge region is a cornerstone of ATP-competitive inhibitor design. Furthermore, the pyrimidine core offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]
The development of pyrimidine-based p38 inhibitors has led to several distinct chemical series, each with its unique synthetic route and SAR profile. In the following sections, we will explore some of the key pyrimidine scaffolds that have been successfully employed in the quest for potent and selective p38 MAP kinase inhibitors.
Key Pyrimidine Scaffolds as p38 Inhibitors
Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold has been a fruitful starting point for the development of potent p38 inhibitors. The fusion of a pyridine ring to the pyrimidine core creates a rigid bicyclic system that can be extensively decorated to optimize interactions with the p38 active site.
A general synthetic approach to this scaffold often involves the condensation of a 2-aminopyridine derivative with a substituted pyrimidine precursor. The subsequent modifications typically focus on the substitution patterns on the pyridinone and the appended aryl groups to enhance potency and selectivity.
Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines represent another important class of pyrimidine-based p38 inhibitors.[8] These compounds have shown potent inhibition of p38 and have been demonstrated to suppress TNF-α production in vivo.[8] The synthesis of this scaffold can be achieved through the reaction of a 2-aminopyrimidine with an α-haloketone.
Structure-Activity Relationship (SAR) of Pyrimidine-Based p38 Inhibitors
The development of potent and selective pyrimidine-based p38 inhibitors has been guided by extensive SAR studies. These studies have revealed several key structural features that are crucial for high-affinity binding to the p38 active site.
-
Hinge-Binding Moiety: The pyrimidine nitrogen atoms are critical for forming hydrogen bonds with the backbone amide NH of Met109 in the hinge region of p38.[9] This interaction is a hallmark of many ATP-competitive kinase inhibitors.
-
Hydrophobic Pocket I (The "DFG-in" pocket): A key feature of many potent p38 inhibitors is the presence of a 4-fluorophenyl group that occupies a deep hydrophobic pocket adjacent to the ATP-binding site. This interaction is crucial for high potency.
-
Hydrophobic Pocket II: A second hydrophobic pocket is often exploited by substituents on the pyrimidine core. The nature and orientation of these groups significantly impact both potency and selectivity.
-
Selectivity and the Gatekeeper Residue: Selectivity against other kinases is a major challenge in kinase inhibitor design. For p38, the presence of a relatively small gatekeeper residue (threonine) allows for the design of inhibitors that can access deeper pockets not available in kinases with bulkier gatekeeper residues. Furthermore, the unique presence of a glycine residue at position 110 in p38α, β, and γ allows for a peptide flip upon binding of certain inhibitors, a conformational change that is energetically unfavorable in other kinases with bulkier residues at this position.[10][11] This has been exploited in the design of highly selective pyridol-pyrimidine inhibitors.[10][11]
Data Presentation: A Comparative Overview of Pyrimidine-Based p38 Inhibitors
| Compound ID | Scaffold | p38α IC50 (nM) | Cellular Potency (TNF-α inhibition, IC50 nM) | Key SAR Features | Reference |
| Compound A | Pyrido[2,3-d]pyrimidine | 15 | 50 | 4-Fluorophenyl in hydrophobic pocket I, substituted benzyl group in hydrophobic pocket II. | Fictional |
| Compound B | Imidazo[1,2-a]pyrimidine | 8 | 25 | Bromo-substituent on the imidazole ring enhances potency. | Fictional |
| Compound C | Aminopyrimidine | 25 | 100 | N-oxide modification improves selectivity. | [9] |
Experimental Protocols: A Guide to Characterizing p38 Inhibitors
The successful development of p38 inhibitors relies on a robust and reproducible set of experimental assays to characterize their potency, selectivity, and cellular activity. Here, we provide detailed, step-by-step methodologies for two key assays.
Protocol 1: In Vitro p38α Kinase Activity Assay (Non-Radioactive)
This protocol describes a non-radioactive, ELISA-based assay to measure the in vitro potency of a test compound against p38α kinase. The assay measures the phosphorylation of a specific substrate, ATF-2.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Test compound (serially diluted in DMSO)
-
Stop solution (e.g., EDTA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (e.g., anti-phospho-ATF-2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well microplate (high-binding)
-
Plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).
-
Kinase Reaction:
-
Prepare a master mix containing kinase assay buffer and recombinant p38α kinase.
-
Add 24 µL of the kinase master mix to each well containing the test compound.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Prepare a substrate/ATP master mix containing kinase assay buffer, ATF-2, and ATP.
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP mix to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
ELISA Detection:
-
Coat a high-binding 96-well plate with a capture antibody against ATF-2 overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a suitable blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Transfer 50 µL of the stopped kinase reaction to the coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of diluted anti-phospho-ATF-2 primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stop the color development by adding 50 µL of 1M H2SO4.
-
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: TNF-α Release Assay in LPS-Stimulated Human PBMCs
This protocol describes a cell-based assay to measure the ability of a test compound to inhibit the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (serially diluted in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[12]
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well cell culture plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete RPMI-1640 medium. Add the diluted compound to the wells containing the PBMCs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake.
-
LPS Stimulation: Prepare a stock solution of LPS in complete RPMI-1640 medium. Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
TNF-α Measurement: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualization of Key Concepts
p38 MAP Kinase Signaling Pathway
Caption: A typical workflow for the screening and development of p38 inhibitors.
Structure-Activity Relationship Logic
Caption: Key structural elements influencing the SAR of pyrimidine-based p38 inhibitors.
Conclusion and Future Directions
The discovery of pyrimidine derivatives as potent and selective inhibitors of p38 MAP kinase represents a significant advancement in the pursuit of novel anti-inflammatory therapeutics. The versatility of the pyrimidine scaffold, coupled with a deep understanding of the structural requirements for high-affinity binding to the p38 active site, has enabled the development of numerous promising drug candidates.
Despite these advances, the clinical development of p38 inhibitors has been challenging, with several compounds failing in late-stage trials due to lack of efficacy or off-target toxicities. This underscores the need for continued innovation in the design of next-generation p38 inhibitors with improved safety profiles and a more nuanced understanding of their in vivo pharmacology.
Future efforts in this field will likely focus on:
-
Developing isoform-selective inhibitors: While most efforts have focused on p38α, targeting other isoforms may offer therapeutic benefits in different disease contexts.
-
Exploring allosteric inhibition: The discovery of allosteric binding sites on p38 offers an alternative strategy to ATP-competitive inhibition, which may lead to improved selectivity and novel pharmacological profiles. * Combination therapies: Combining p38 inhibitors with other anti-inflammatory agents may provide synergistic efficacy and allow for lower, safer doses of each drug.
The journey of discovering and developing pyrimidine-based p38 inhibitors is a testament to the power of medicinal chemistry and rational drug design. As our understanding of the complex biology of the p38 MAPK pathway continues to evolve, so too will our ability to design safer and more effective therapies for a wide range of inflammatory diseases.
References
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Antimicrobial and Antifungal Activity of Pyrimidine Compounds: A Technical Guide for Drug Development
Executive Summary
Pyrimidine, a six-membered nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry. Due to its structural resemblance to endogenous purines and pyrimidines found in DNA and RNA (such as cytosine, thymine, and uracil), pyrimidine derivatives exhibit remarkable[1]. This structural mimicry facilitates deep biological interactions, allowing these compounds to competitively inhibit essential enzymatic pathways in [2]. This whitepaper provides an in-depth analysis of the mechanisms, quantitative activity profiles, and self-validating experimental protocols used to evaluate the antimicrobial and antifungal efficacy of pyrimidine derivatives.
Mechanisms of Action (MoA)
Understanding the precise molecular targets of pyrimidine derivatives is crucial for rational drug design.
Antibacterial Pathways: Pyrimidine analogs frequently target bacterial DNA replication and folate synthesis. For instance, 1,2,4-triazolo[1,5-a]pyrimidine derivatives act as[3]. By binding to the ATP-binding site of DNA gyrase, they prevent the supercoiling of bacterial DNA, leading to replication arrest and cell death[4].
Antifungal Pathways: The antifungal efficacy of specific pyrimidine compounds is primarily mediated through the (Lanosterol 14 α -demethylase), which is essential for ergosterol biosynthesis[5]. The nitrogen atoms in the pyrimidine ring coordinate with the heme iron in the CYP51 active site, halting ergosterol production and compromising fungal cell membrane integrity[5].
Diagram illustrating the primary antibacterial and antifungal mechanisms of action of pyrimidines.
Quantitative Activity Profiles
To benchmark the efficacy of novel pyrimidine derivatives, researchers evaluate the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)[6]. The table below summarizes the in vitro antimicrobial potential of recently synthesized and triazolopyrimidines against standard pathogenic strains[7].
| Compound Class | Target Pathogen (Strain) | MIC ( μ M) | MBC/MFC ( μ M) | Mechanism / Notes |
| Pyrimidin-2-amine analogue | S. aureus (Gram +) | 0.87 | 1.74 | [6] |
| Pyrimidin-2-thiol analogue | E. coli (Gram -) | 0.91 | 1.82 | [7] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | B. subtilis (Gram +) | 16.0 | 32.0 | [3] |
| Pyrimidin-2-ol analogue | C. albicans (Fungal) | 1.55 | 3.10 | [6] |
Experimental Protocols: Antimicrobial Evaluation
A self-validating experimental workflow is essential to ensure reproducibility and eliminate false positives caused by compound precipitation or inoculum inconsistencies. The following protocol details the for MIC and MBC determination[8].
Step-by-Step Methodology:
-
Inoculum Preparation : Cultivate the target bacterial/fungal strain on nutrient agar media (e.g., Sabouraud Dextrose Agar for fungi)[6]. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard. Causality: Standardizing the inoculum to approximately 1.5×108 CFU/mL prevents the "inoculum effect," where an overly dense microbial population artificially inflates the apparent MIC, leading to false resistance profiles.
-
Compound Dilution : Dissolve the pyrimidine derivative in double-strength DMSO (ensuring final DMSO concentration is non-toxic to the microbes)[8]. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth[8]. Causality: Two-fold serial dilutions provide a logarithmic decay of concentration, allowing for precise, standardized identification of the inhibitory threshold across a wide dynamic range.
-
Inoculation and Incubation : Add 100 μ L of the standardized inoculum to each well[8]. Incubate the plates at 37°C for 24 hours (bacterial) or 48 hours (fungal).
-
MIC Determination : Visually inspect the wells or use a spectrophotometer to identify the lowest concentration of the compound that completely inhibits visible microbial growth[8].
-
MBC/MFC Determination : Subculture 100 μ L from all clear wells (no visible growth) onto fresh, compound-free agar plates[6]. Incubate for another 24-48 hours. Causality: The MIC only measures growth inhibition (bacteriostatic effect). Subculturing removes the selective pressure of the drug; if the microbes fail to grow on the fresh agar, it validates that the compound is bactericidal/fungicidal (killing >96-98% of the initial inoculum)[6].
Step-by-step experimental workflow for determining MIC and MBC/MFC via microbroth dilution.
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is highly sensitive to substitutions at the[9].
-
Halogenation : The introduction of electron-withdrawing groups, such as chlorine or fluorine, at the ortho, meta, or para position of an appended phenyl ring significantly alters lipophilicity[9]. This allows the compound to more easily penetrate the lipid-rich bacterial cell wall and fungal membranes, as seen in multisubstituted pyrimidines targeting [10].
-
Heterocyclic Fusion : Fusing the pyrimidine core with other heterocycles (e.g., triazole or thiophene rings) expands the π -conjugated system[3]. This structural rigidity improves binding affinity to the narrow ATP-binding pockets of target enzymes like DNA gyrase, leading to lower MIC values[4].
Conclusion
Pyrimidine compounds represent a highly versatile and potent class of antimicrobial and antifungal agents[2]. By systematically modifying the pyrimidine scaffold and employing rigorous, self-validating evaluation protocols, drug development professionals can continue to discover novel therapeutics capable of overcoming multidrug-resistant pathogens[10].
References
-
[2] Title: Review on Antimicrobial Activity of Pyrimidine | Source: ProQuest | URL:[Link]
-
[9] Title: Recent Advances in Antimicrobial Activity of Pyrimidines: A Review | Source: ResearchGate | URL:[Link]
-
[8] Title: Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives | Source: Der Pharma Chemica | URL:[Link]
-
[6],[7] Title: Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues | Source: Chemistry Central Journal (PMC) | URL:[Link]
-
[3],[4] Title: Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | Source: ACS Omega (PMC) | URL:[Link]
-
[1] Title: Significance and Biological Importance of Pyrimidine in the Microbial World | Source: International Journal of Medicinal Chemistry (PMC) | URL:[Link]
-
[10] Title: Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus | Source: Scientific Reports (PMC) | URL:[Link]
Sources
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 3. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pentylpyrimidine|High-Quality Research Chemical [benchchem.com]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones: A Comprehensive Technical Guide
Executive Summary
The 2-amino-4,6-diarylpyrimidine scaffold is a privileged pharmacophore in modern drug development, exhibiting potent biological activities, including anti-inflammatory, antimicrobial, and targeted anticancer effects 1[1]. For application scientists and synthetic chemists, chalcones (1,3-diarylprop-2-en-1-ones) serve as highly stable, versatile precursors for generating these heterocycles via base-catalyzed cyclocondensation with guanidine salts 2[2]. This whitepaper dissects the mechanistic causality behind this transformation, provides self-validating experimental protocols, and explores the pharmacological translation of the resulting compounds.
Mechanistic Causality: The Cyclocondensation Pathway
The transformation of a linear chalcone into a fully aromatic pyrimidine is a highly ordered tandem reaction. Understanding the causality of each step is critical for process optimization and troubleshooting.
-
Activation (Base Catalysis): Guanidine is typically supplied as a stable hydrochloride or carbonate salt. The introduction of a strong base (e.g., NaOH, KOH, or K₂CO₃) is not merely for pH adjustment; it is required to deprotonate the salt, liberating the highly nucleophilic free guanidine base 3[3].
-
Aza-Michael Addition: The primary amine of the free guanidine attacks the electrophilic β-carbon of the chalcone’s α,β-unsaturated carbonyl system, forming an initial Michael adduct.
-
Intramolecular Cyclization: The secondary nitrogen of the guanidine moiety undergoes an intramolecular nucleophilic attack on the carbonyl carbon, yielding a cyclic dihydropyrimidine intermediate.
-
Aromatization: The intermediate undergoes dehydration (loss of a water molecule) followed by spontaneous oxidative dehydrogenation (often driven by atmospheric oxygen or the thermodynamic stability of the product) to form the fully aromatic 2-amino-4,6-diarylpyrimidine.
Caption: Mechanistic pathway of 2-amino-4,6-diarylpyrimidine synthesis via cyclocondensation.
Experimental Methodologies (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction progression and product verification.
Protocol A: Conventional Base-Catalyzed Reflux
Rationale: Refluxing in a polar solvent (Ethanol or DMF) provides the sustained convective thermal energy required to drive the dehydration step of the cyclization 2[2].
-
Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the appropriate chalcone and 1.5 mmol of guanidine hydrochloride in 20 mL of absolute ethanol.
-
Activation: Slowly add 2.0 mmol of NaOH (or KOH). Causality: The stoichiometric excess of base ensures complete neutralization of the HCl byproduct and maintains the alkaline environment necessary for the Michael addition.
-
Reaction & Monitoring: Reflux the mixture at 80°C for 6–12 hours. Validation Checkpoint: Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the UV-active chalcone spot indicates completion.
-
Isolation: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water. Causality: The sudden shift in solvent polarity forces the highly hydrophobic diarylpyrimidine to precipitate, while unreacted salts and base remain in the aqueous phase.
-
Purification & Validation: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Validation Checkpoint: Confirm product identity via IR spectroscopy; a successful synthesis will display characteristic free and H-bonded N-H stretches of the -NH₂ group between 3300–3500 cm⁻¹ 3[3].
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Rationale: Microwave irradiation provides direct dielectric heating to the polar molecules (DMF and guanidine), ensuring uniform energy distribution. This overcomes the activation energy barrier instantly, drastically reducing reaction times and thermal degradation 4[4].
-
Setup: Combine chalcone (1.0 mmol), guanidine hydrochloride (1.5 mmol), and potassium carbonate (2.0 mmol) in a microwave-safe reaction vessel containing 10 mL of DMF.
-
Irradiation: Subject the sealed vessel to microwave irradiation (typically 150-300 W) at 120°C for 10–15 minutes.
-
Workup: Cool the vessel rapidly using compressed air. Pour the contents into ice water to precipitate the product. Filter and recrystallize as described in Protocol A.
Quantitative Data & Process Optimization
The shift from conventional to microwave-assisted synthesis represents a significant optimization in heterocyclic chemistry. The table below summarizes the comparative quantitative data observed across standard synthesis campaigns 4[4].
| Parameter | Protocol A: Conventional Reflux | Protocol B: Microwave-Assisted |
| Energy Source | Convective thermal heating | Dielectric microwave heating |
| Reaction Time | 6 – 12 hours | 10 – 15 minutes |
| Typical Yield | 60% – 75% | 85% – 95% |
| Byproduct Profile | Moderate (thermal degradation) | Low (highly specific) |
| Scalability | High (Standard batch reactors) | Moderate (Requires specialized reactors) |
Pharmacological Translation: Kinase Inhibition
Beyond synthetic elegance, 2-amino-4,6-diarylpyrimidines are highly valued in drug development for their ability to act as ATP-competitive inhibitors. Specifically, derivatives synthesized via these methods have shown profound efficacy against the BCR-ABL1 tyrosine kinase, a primary driver of Chronic Myeloid Leukemia (CML) 4[4]. By binding to the active site, these compounds block the phosphorylation of downstream targets (like STAT5 and PI3K), halting cancer cell proliferation and inducing apoptosis.
Caption: Inhibition of BCR-ABL1 kinase pathway by 2-amino-4,6-diarylpyrimidine derivatives.
References
-
Title: 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies Source: RSC Publishing URL: [Link]
-
Title: Synthesis, spectral characterizations and in silico study of some 2-amino-4,6-diarylpyrimidines derived from chalcones Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
Synthesis Protocol for 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one: A Comprehensive Guide to Pyrimidine Core Assembly
Introduction & Rationale
Pyrimidines, particularly 2-amino-pyrimidin-4(3H)-ones, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of therapeutics for inflammatory and vascular diseases[1]. The target compound, 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one[2], features a versatile core that can be further functionalized for kinase inhibition or receptor antagonism.
This application note details a highly robust, self-validating protocol for the assembly of this heterocycle. The synthesis utilizes an ethyl aroylacetate—specifically ethyl 3-(4-methylphenyl)-3-oxopropanoate—reacted under strongly basic conditions[3]. Guanidine salts[4] serve as the 1,3-dinucleophile. By understanding the mechanistic causality behind each reagent and condition, researchers can ensure high yields and high-purity isolation without the need for complex chromatography.
Mechanistic Pathway & Retrosynthetic Analysis
The construction of the pyrimidine ring relies on a base-catalyzed condensation between a 1,3-dielectrophile and a 1,3-dinucleophile.
-
Base Generation: Sodium ethoxide (NaOEt) is generated in situ. The choice of an ethoxide base is critical; using methoxide would lead to transesterification of the ethyl ester, creating a complex mixture of intermediates.
-
Nucleophilic Attack: The free guanidine base attacks the more electrophilic ketone carbonyl of the β -keto ester, forming an enamine/amidine intermediate.
-
Cyclization: Intramolecular nucleophilic acyl substitution occurs at the ester carbonyl, followed by the elimination of ethanol and water to yield the thermodynamically stable aromatic pyrimidine core.
Retrosynthetic assembly and forward mechanism of the pyrimidine core.
Materials and Quantitative Stoichiometry
Proper PPE is required as guanidine derivatives and strong bases are known skin and eye irritants[5]. Anhydrous conditions are required only for the initial base generation step.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Ethyl 3-(4-methylphenyl)-3-oxopropanoate | 206.24 | 1.0 eq | 2.06 g (10 mmol) | 1,3-Dielectrophile |
| Guanidine Hydrochloride | 95.53 | 1.2 eq | 1.15 g (12 mmol) | 1,3-Dinucleophile |
| Sodium Metal (Na) | 22.99 | 3.0 eq | 0.69 g (30 mmol) | Base Precursor |
| Ethanol (Anhydrous) | 46.07 | - | 25 mL | Solvent |
| Glacial Acetic Acid | 60.05 | - | As needed | pH Adjustment |
Step-by-Step Experimental Workflow
Step-by-step experimental workflow for synthesis and isolation.
Phase 1: Reagent Activation
-
Base Generation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with N₂. Add 25 mL of anhydrous ethanol. Cool the flask in an ice bath (0 °C). Slowly add sodium metal (0.69 g, 30 mmol) in small pieces.
-
Causality: Wait until the sodium is completely dissolved. The evolution of H₂ gas and complete dissolution is a self-validating visual cue that active sodium ethoxide has been generated.
-
-
Free Base Release: Add guanidine hydrochloride (1.15 g, 12 mmol) to the ethoxide solution. Stir at room temperature for 30 minutes.
-
Causality: A dense white precipitate of sodium chloride (NaCl) will form. This confirms the quantitative release of the highly reactive free guanidine base.
-
Phase 2: Condensation & Cyclization
-
Reaction Initiation: Add ethyl 3-(4-methylphenyl)-3-oxopropanoate (2.06 g, 10 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (80 °C) for 16–24 hours under an inert atmosphere. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).
Phase 3: Work-up and Isoelectric Isolation
-
Solvent Removal: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol.
-
Aqueous Dissolution: Dissolve the resulting sticky residue in 30 mL of distilled water.
-
Causality: At this highly basic pH, the pyrimidin-4(3H)-one product exists as a water-soluble sodium salt.
-
-
Organic Wash: Extract the aqueous layer with Ethyl Acetate (15 mL). Discard the organic layer.
-
Causality: This step self-purifies the mixture by removing unreacted β -keto ester and non-polar organic impurities, leaving the product safely in the aqueous phase.
-
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add glacial acetic acid dropwise while stirring vigorously until the pH reaches 5–6.
-
Causality: The target compound is amphoteric. Using a strong acid like HCl risks over-acidification (pH < 3), which would protonate the 2-amino group and re-dissolve the product. Acetic acid safely buffers the solution near the product's isoelectric point, triggering the massive precipitation of the neutral compound.
-
-
Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) and cold ethanol (5 mL). Dry under high vacuum at 50 °C for 12 hours.
In-Process Controls (IPC) and Expected Observations
| Stage | Parameter | In-Process Control (IPC) | Expected Observation |
| Base Gen. | 0 °C to RT | Visual Inspection | Complete dissolution of Na metal; H₂ evolution ceases. |
| Free Base | RT, 30 min | Visual Inspection | Formation of a fine, insoluble white precipitate (NaCl). |
| Reaction | 80 °C, 16 h | TLC (5% MeOH/DCM) | Disappearance of the fast-eluting ester spot; appearance of a highly polar, UV-active product spot. |
| Isolation | 0 °C | pH monitoring (pH strips) | Sudden formation of a voluminous off-white precipitate at pH 5-6. |
Analytical Characterization
To validate the structural integrity of the synthesized 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one, the following analytical signatures should be confirmed:
-
LC-MS (ESI+): Calculated for C₁₁H₁₁N₃O [M+H]⁺: m/z 202.09. Expected peak at m/z 202.1.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.05 (br s, 1H, NH/OH tautomer)
-
δ 7.82 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 6.60 (br s, 2H, -NH₂)
-
δ 6.15 (s, 1H, Pyrimidine C5-H)
-
δ 2.35 (s, 3H, Ar-CH₃)
-
References
-
2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one Chemical Substance Information. NextSDS.[Link]
- US6506748B2 - Aromatic heterocyclic compounds as antiinflammatory agents.
-
Patent Application Publication US 2006/0084645 A1. Googleapis.com.[Link]
-
Guanidine carbonate. NIST WebBook.[Link]
Sources
Comprehensive Cell-Based Assay Workflow for Evaluating Pyrimidine-Scaffold Kinase Inhibitors
Executive Summary & Mechanistic Rationale
The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. Among the most privileged chemical structures in this domain is the pyrimidine scaffold (including pyrazolo[3,4-d]pyrimidines and pyrido-pyrimidines). Because the pyrimidine ring acts as a bioisostere of adenine, these molecules are highly effective at competing for the ATP-binding hinge region of the kinase active site[1].
However, evaluating these inhibitors requires moving beyond cell-free biochemical assays. Biochemical assays often overestimate drug potency because they utilize artificially low ATP concentrations (e.g., 10 µM). In living cells, physiological ATP concentrations range from 1 to 5 mM. Because pyrimidine-scaffold inhibitors are strictly ATP-competitive, their intracellular efficacy is heavily blunted by this high-ATP environment. Therefore, quantifying target engagement and phenotypic response directly within the intact cell is a non-negotiable requirement for lead optimization.
Figure 1: Mechanism of ATP-competitive pyrimidine inhibitors in kinase signaling.
Experimental Design: A Self-Validating System
As an Application Scientist, I approach assay design through the lens of causality. A single phenotypic readout (like cell death) is insufficient because it does not prove how the cell died (on-target vs. off-target toxicity). Conversely, target engagement alone does not guarantee a therapeutic effect.
To build a self-validating system, we must triangulate the inhibitor's efficacy using three parallel readouts:
-
Target Engagement (In-Cell Western): Proves the drug penetrates the cell membrane and successfully outcompetes intracellular ATP to block kinase phosphorylation[2].
-
Cell Viability (ATP Quantitation): Proves that inhibiting the target translates to a metabolic and proliferative defect[3].
-
Apoptosis (Caspase 3/7 Activity): Differentiates a cytostatic effect (growth arrest) from a cytotoxic effect (programmed cell death)[4].
Figure 2: Multiplexed cell-based assay workflow for kinase inhibitor evaluation.
Detailed Experimental Protocols
Target Engagement: In-Cell Western (ICW) Assay
Traditional Western blotting requires cell lysis, which destroys the cellular context and can artificially alter transient phosphorylation states. The In-Cell Western (ICW) assay fixes cells in situ, preserving the native stoichiometry of the kinase and its phosphorylation state[2].
Causality Check: We multiplex the primary antibodies (e.g., Mouse anti-Total-Kinase and Rabbit anti-Phospho-Kinase). This ensures that a drop in the phospho-signal is due to true kinase inhibition, not just compound-induced cell detachment or degradation of the total protein.
Step-by-Step Methodology:
-
Seeding: Seed target cells (e.g., A549 or HCC827) at 15,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight.
-
Starvation & Treatment: Replace media with serum-free media for 4 hours to reduce basal kinase activity. Treat with a 10-point serial dilution of the pyrimidine inhibitor for 2 hours.
-
Stimulation: Add the activating ligand (e.g., 50 ng/mL EGF) for 15 minutes to trigger robust kinase phosphorylation.
-
Fixation: Immediately aspirate media and add 150 µL of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature (RT)[2].
-
Permeabilization: Wash 4 times with 200 µL PBS + 0.1% Triton X-100 (5 mins per wash)[2].
-
Blocking: Add 150 µL of LI-COR Intercept Blocking Buffer for 1.5 hours at RT.
-
Primary Antibody: Incubate overnight at 4°C with a cocktail of anti-Phospho-Kinase and anti-Total-Kinase antibodies diluted in blocking buffer.
-
Secondary Antibody: Wash 4 times with PBS + 0.1% Tween-20. Add near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour at RT in the dark.
-
Imaging: Wash thoroughly and scan the dry plate on a near-infrared imaging system (e.g., LI-COR Odyssey). Normalize the 800 nm signal (Phospho) to the 680 nm signal (Total).
Phenotypic Readout 1: CellTiter-Glo (Viability)
To determine if target engagement translates to a growth defect, we measure intracellular ATP. The CellTiter-Glo assay is an "add-mix-measure" homogeneous method that utilizes a proprietary thermostable luciferase[3].
Causality Check: ATP is a direct proxy for metabolically active cells. Because this assay generates a stable "glow-type" luminescent signal, it eliminates pipetting errors associated with multi-step tetrazolium (MTT) assays, ensuring high trustworthiness in the generated IC50 values[3].
Step-by-Step Methodology:
-
Seeding & Treatment: Seed cells at 3,000 cells/well in a solid white 96-well plate. Treat with the inhibitor dose-response for 72 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to RT for 30 minutes. (Critical: Temperature gradients cause edge effects in luminescence).
-
Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[3].
-
Lysis: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[3].
-
Incubation & Reading: Incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
Phenotypic Readout 2: Caspase-Glo 3/7 (Apoptosis)
A loss of ATP (viability) does not confirm cell death; the inhibitor might simply be cytostatic. To confirm cytotoxicity, we measure the cleavage of a proluminescent DEVD-aminoluciferin substrate by Caspase-3 and Caspase-7, the executioner enzymes of apoptosis[4][5].
Causality Check: Apoptosis is a transient event. If measured at 72 hours, the caspases may have already degraded (secondary necrosis). Therefore, we measure Caspase 3/7 activity at 24-48 hours, capturing the peak apoptotic window before complete metabolic collapse[4].
Step-by-Step Methodology:
-
Seeding & Treatment: Seed cells at 10,000 cells/well in a solid white 96-well plate. Treat with the inhibitor for 24 to 48 hours.
-
Equilibration: Equilibrate the plate and Caspase-Glo 3/7 reagent to RT for 30 minutes[4].
-
Assay Execution: Add 100 µL of Caspase-Glo 3/7 Reagent to 100 µL of culture medium. Mix on a plate shaker for 30 seconds[4].
-
Incubation: Incubate at RT for 1 hour to allow caspase cleavage of the DEVD substrate and subsequent luciferase consumption of the liberated aminoluciferin[5].
-
Reading: Record luminescence. Calculate the AC50 (concentration required for 50% maximal apoptotic induction).
Data Interpretation & Quantitative Summary
By integrating these three assays, we can build a comprehensive pharmacological profile. The table below illustrates a representative dataset comparing two novel pyrimidine-scaffold inhibitors against a pan-kinase control (Staurosporine).
| Compound | Biochemical IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) | Viability IC₅₀ (nM) | Caspase 3/7 AC₅₀ (nM) | Interpretation |
| Pyrimidine-A | 0.5 | 45 | 120 | 150 | Ideal Candidate: Demonstrates expected ATP-competitive cellular shift. Target inhibition successfully drives apoptosis. |
| Pyrimidine-B | 1.2 | 85 | >10,000 | >10,000 | Flawed Candidate: Engages target in cells, but fails to kill. Indicates strong bypass signaling or purely cytostatic effect. |
| Staurosporine (Ctrl) | 5.0 | 10 | 25 | 30 | Assay Control: Validates that the cell line is capable of undergoing apoptosis upon broad kinase inhibition. |
Scientific Insight: Notice the rightward shift in potency from the biochemical assay to the cellular target engagement assay for Pyrimidine-A (0.5 nM to 45 nM). This ~90-fold shift is the hallmark of an ATP-competitive pyrimidine inhibitor navigating the high-ATP environment of the intact cell. Without the In-Cell Western assay, Pyrimidine-B might have been advanced based purely on biochemical data, leading to costly late-stage failures due to a lack of phenotypic efficacy.
References
-
Baillache, D. J., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.
-
Humphrey, et al. "In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones." Bio-protocol, 2022.
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Bulletin TB288.
-
Duan, S., et al. "Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies." Pharmacogenomics, 2012.
-
Promega Corporation. "Caspase-Glo® 3/7 Assay System." Promega Technical Bulletin TB323.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Application Note: In Vitro Evaluation of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one in Cancer Cell Lines
Executive Summary
2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (CAS 98305-76-1) is a synthetic pyrimidinone derivative[1]. Structurally, it is a close analog of the well-characterized immunomodulator and anti-neoplastic agent bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4(3H)-one)[2]. Compounds sharing this 2-aminopyrimidin-4(3H)-one pharmacophore exhibit a unique dual mechanism of action in oncology: they act as potent Toll-Like Receptor 7 (TLR7) agonists to stimulate innate immunity[3], while simultaneously exerting direct, immune-independent anti-proliferative effects on specific epithelial cancer cell lines[4][5].
This application note provides researchers and drug development professionals with a comprehensive, self-validating experimental architecture to evaluate the efficacy of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one. By decoupling its direct cytotoxic effects from its immune-mediated cytotoxicity, researchers can accurately profile its therapeutic potential for genitourinary malignancies, such as bladder and renal cell carcinomas.
Mechanistic Rationale & Experimental Architecture
To rigorously evaluate a pyrimidinone-based TLR7 agonist, the experimental design must account for its dual-pronged mechanism.
-
Direct Anti-Tumor Activity: Independent of immune cells, pyrimidinones can directly inhibit tumor proliferation and induce apoptosis in specific carcinomas by downregulating anti-apoptotic proteins like Bcl-2 and suppressing tumor-promoting factors (e.g., erythropoietin in renal cell carcinoma)[4][5].
-
Immune-Mediated Cytotoxicity: As a TLR7 agonist, the compound is endocytosed by immune cells (macrophages, plasmacytoid dendritic cells). It binds to endosomal TLR7, recruiting the MyD88 adaptor protein. This triggers the NF-κB and IRF7 pathways, leading to the robust secretion of Type I Interferons (IFN-α/β) and pro-inflammatory cytokines, which subsequently enhance natural killer (NK) cell and macrophage-mediated tumor clearance[3][6].
Dual mechanism of action: TLR7-mediated immune activation and direct Bcl-2 downregulation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific molecular controls—such as the TLR7-specific oligonucleotide inhibitor IRS661—to prove that observed immune-mediated effects are strictly TLR7-dependent, while direct cytotoxic effects remain unaffected.
Protocol A: Direct Cytotoxicity and Apoptosis Assay (Immune-Independent)
Objective: Quantify the direct anti-proliferative and apoptotic effects of the compound on carcinoma cell lines. Cell Lines: RT4 (Human transitional cell papilloma) or ACHN (Human renal cell adenocarcinoma). These lines are historically sensitive to pyrimidinone derivatives[4][7].
Step-by-Step Methodology:
-
Cell Seeding: Seed RT4 or ACHN cells at 5×103 cells/well in a 96-well opaque plate using McCoy’s 5A or EMEM medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one in DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (range: 1 µM to 500 µM). Crucial: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.
-
Treatment: Aspirate media and apply compound dilutions. Include a vehicle control (0.5% DMSO) and a positive apoptosis control (e.g., Staurosporine 1 µM).
-
Incubation: Incubate for 48 and 72 hours.
-
Viability Readout (CellTiter-Glo): Add ATP-dependent luminescent reagent to quantify metabolically active cells. The use of luminescence over colorimetric (MTT) assays prevents optical interference from the compound.
-
Apoptosis Validation: In a parallel plate, perform a Caspase-3/7 activity assay to confirm that loss of viability is driven by apoptosis (via Bcl-2 downregulation) rather than necrosis[5].
Protocol B: Immune-Mediated Cytotoxicity (Macrophage Co-Culture)
Objective: Evaluate the synergistic tumor-killing capacity of the compound when interacting with the innate immune system. Rationale: Monocytes (THP-1) must be differentiated into macrophages using PMA to ensure robust endosomal TLR7 expression. Target tumor cells are labeled with CFSE (Carboxyfluorescein succinimidyl ester) to allow distinct gating during flow cytometry analysis.
Step-by-step workflow for the immune-mediated cytotoxicity co-culture assay.
Step-by-Step Methodology:
-
Effector Cell Preparation: Seed THP-1 monocytes at 2×104 cells/well in a 96-well plate. Add 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation. Wash twice with PBS to remove PMA and rest cells in fresh media for 24 hours.
-
Target Cell Labeling: Harvest RT4 tumor cells and incubate with 5 µM CFSE for 10 minutes at 37°C. Quench with FBS, wash thoroughly, and resuspend in media.
-
Co-Culture Establishment: Add 1×104 CFSE-labeled RT4 cells to the THP-1 macrophage wells (Effector:Target ratio of 2:1).
-
Treatment & Validation Controls:
-
Condition 1: Vehicle (0.5% DMSO).
-
Condition 2: 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (10, 50, 100 µM).
-
Condition 3: Compound (50 µM) + IRS661 (TLR7 inhibitor, 2 µM). This self-validates the assay by proving that immune-mediated death is TLR7-dependent.
-
-
Incubation: Co-culture for 48 hours.
-
Supernatant Harvest (ELISA): Collect 50 µL of supernatant from each well. Assay for IFN-α and IL-1β using standard ELISA kits. Pyrimidinones strongly induce these cytokines[2][4].
-
Flow Cytometry Readout: Trypsinize the remaining cells. Stain with Annexin V-APC and Propidium Iodide (PI). Gate specifically on the CFSE-positive population (tumor cells) to analyze the percentage of apoptotic target cells.
Data Synthesis & Expected Results
By executing both protocols, researchers can isolate the compound's direct potency from its immune-stimulating potency. The table below outlines the expected quantitative data structure, demonstrating the synergistic effect typical of pyrimidinone-based TLR7 agonists.
| Assay Condition | Target Cell Line | Readout Metric | Expected Outcome Profile | Mechanistic Implication |
| Monoculture (Direct) | RT4 (Bladder) | IC₅₀ (Viability) | ~150 - 250 µM | Moderate direct toxicity via Bcl-2 downregulation. |
| Monoculture (Direct) | RT4 (Bladder) | Caspase-3/7 Fold Change | 2.5x increase at 100 µM | Confirms apoptosis over necrosis. |
| Co-Culture (Immune) | RT4 + THP-1 Macrophages | IC₅₀ (Viability of CFSE+ cells) | ~20 - 50 µM | Significant left-shift in IC₅₀ due to synergistic immune clearance. |
| Co-Culture (Immune) | RT4 + THP-1 Macrophages | IFN-α Secretion (ELISA) | >500 pg/mL at 50 µM | Confirms robust TLR7/MyD88 pathway activation. |
| Co-Culture + IRS661 | RT4 + THP-1 Macrophages | Apoptosis % of CFSE+ cells | Reverts to Monoculture baseline | Validates that enhanced clearance is strictly TLR7-dependent. |
References
-
NextSDS. 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one — Chemical Substance Information. NextSDS. Available at: [Link]
-
Chi, H., et al. (2017). Anti-tumor Activity of Toll-Like Receptor 7 Agonists. Frontiers in Pharmacology. Available at:[Link]
-
MDPI. The Latest Approach of Immunotherapy with Endosomal TLR Agonists Improving NK Cell Function: An Overview. MDPI. Available at:[Link]
-
Karger Publishers. (1998). Bropirimine, an Orally Active Anticancer Agent for Superficial Bladder Cancer. Karger. Available at: [Link]
-
Onishi, T., & Machida, T. A study on direct antitumor activity of bropirimine (oral interferon inducer) for renal cell carcinoma. SciSpace. Available at:[Link]
-
Tei, et al. (2002). Toll-like Receptors. III. Biological Significance and Impact for Human Medicine. Folia Biologica. Available at:[Link]
Sources
Method for synthesizing 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives
Application Note: Synthesis and Derivatization of 2-Amino-Substituted 6-Methyl-pyrimidin-4-ol Derivatives
Introduction and Mechanistic Rationale
2-Amino-6-methylpyrimidin-4-ol (also referred to as 2-amino-4-hydroxy-6-methylpyrimidine or isocytosine) is a highly versatile, privileged scaffold in organic synthesis and drug discovery[1]. Due to its polyfunctional nature—comprising a reactive amino group, an enolic hydroxyl group (which tautomerizes to a pyrimidinone), and an active methyl group—it serves as a foundational building block for synthesizing diverse heterocyclic compounds, including kinase inhibitors, antimicrobial agents, and plant growth stimulants[1][2].
The primary synthetic route to the core scaffold relies on a base-catalyzed cyclocondensation between a guanidine salt and ethyl acetoacetate[3]. Causality & Mechanism: Ethyl acetoacetate acts as a bis-electrophile. The addition of a strong base (e.g., sodium ethoxide) liberates free guanidine from its salt form, enhancing the nucleophilicity of its nitrogen atoms. The initial step involves the nucleophilic attack of guanidine on the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming an intermediate imine. Subsequent intramolecular cyclization occurs via the attack of the second guanidine nitrogen onto the ester carbonyl, followed by the elimination of ethanol and water to yield the thermodynamically stable aromatic pyrimidine ring[3].
Synthetic Workflow and Derivatization Pathways
Workflow for the synthesis and derivatization of 2-amino-6-methylpyrimidin-4-ol.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (2-Amino-6-methylpyrimidin-4-ol) This protocol is optimized to prevent incomplete reactions and byproduct formation, which are common pitfalls in pyrimidine condensations[3].
-
Preparation of Free Base: Dissolve guanidine hydrochloride (1.0 equiv) in absolute ethanol. Slowly add a freshly prepared solution of sodium ethoxide (1.1 equiv) in ethanol. Stir for 30 minutes at room temperature to liberate the free guanidine base. Filter off the precipitated sodium chloride.
-
Condensation: Transfer the filtrate to a round-bottom flask. Slowly add ethyl acetoacetate (1.05 equiv) dropwise to control the exothermic initial Schiff base formation[3].
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of starting materials via Thin Layer Chromatography (TLC)[3].
-
Workup & Self-Validation: Cool the mixture to room temperature. Neutralize with dilute hydrochloric acid to precipitate the product[3]. Causality: The product is amphoteric; adjusting the pH ensures the molecule is in its neutral, least soluble form, driving crystallization.
-
Purification: Filter the crude solid, wash with cold water to remove unreacted salts, and recrystallize from hot water or ethanol[3].
Protocol B: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine Chlorination activates the C4 position for subsequent nucleophilic aromatic substitution (SNAr) reactions or the synthesis of 4-N-triazolyl derivatives[2][4].
-
Halogenation: In a fume hood, mix 6.0 g of 2-amino-6-methylpyrimidin-4-ol with 35 mL of freshly distilled phosphorus oxychloride (POCl3)[4]. Causality: POCl3 acts as both the solvent and the chlorinating agent, converting the tautomeric lactam oxygen into a dichlorophosphate leaving group, which is then displaced by chloride.
-
Reflux: Reflux the mixture until it becomes completely homogeneous (approx. 2-3 hours), indicating the completion of the reaction[4].
-
Quenching: Remove excess POCl3 under vacuum. Carefully pour the residue over crushed ice to quench residual reagent[4].
-
Isolation: Adjust the pH of the aqueous mixture to 8 using 25% aqueous ammonia[4]. Self-Validation: The target compound precipitates optimally at this slightly basic pH. Filter the suspension, wash with water, and recrystallize from 50% ethanol. Dry to a constant mass to obtain the product (Yield: ~54%, mp: 188°C)[4].
Protocol C: O-Sulfonylation to 2-Amino-6-methylpyrimidin-4-yl benzenesulfonate This protocol selectively functionalizes the oxygen atom, yielding compounds with distinct supramolecular and nonlinear optical properties[5].
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 2-amino-6-methylpyrimidin-4-ol (1.0 equiv) and anhydrous K2CO3 (3.0 equiv) in 10 mL of acetone[5]. Causality: K2CO3 is a mild base that selectively deprotonates the enolic hydroxyl group without causing unwanted side reactions at the amino group.
-
Addition: Add benzenesulfonyl chloride (1.3 equiv) dropwise at ambient temperature[5].
-
Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC[5].
-
Purification: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate and purify the crude residue via silica gel column chromatography. Recrystallize from ethanol to yield pure crystals[5].
Quantitative Data and Reaction Parameters
The following table summarizes the expected yields, optimal conditions, and physical characterization data for the core scaffold and its key derivatives, serving as a benchmarking tool for quality control.
| Compound | Reagents | Key Reaction Conditions | Expected Yield | Melting Point |
| 2-Amino-6-methylpyrimidin-4-ol | Guanidine + Ethyl acetoacetate | NaOEt, EtOH, Reflux, 4-6h | 70-85% | >290°C |
| 2-Amino-4-chloro-6-methylpyrimidine | Core Scaffold + POCl3 | Neat POCl3, Reflux, 2-3h | 54% | 188°C[4] |
| 2-Amino-6-methylpyrimidin-4-yl benzenesulfonate | Core Scaffold + Benzenesulfonyl chloride | K2CO3, Acetone, Reflux, 4h | 65-75% | 172-174°C[5] |
| Schiff Base Derivatives | Core Scaffold + Aromatic Aldehydes | Glacial AcOH (cat.), EtOH, Reflux | 60-80% | Varies[1] |
Troubleshooting and Optimization Insights
-
Low Yield in Core Synthesis: Often caused by incomplete free-basing of guanidine or unfavorable pH during precipitation. Ensure the use of freshly prepared sodium ethoxide and strictly control the neutralization step to the isoelectric point[3]. Strongly acidic media has also been reported to improve yields in specific variations[3].
-
Formation of Oily Products: If the Schiff base or core pyrimidine fails to crystallize, it indicates the presence of unreacted starting materials or supersaturation[3]. Solution: Perform an acid-base extraction. Dissolve the crude in dilute HCl, wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and re-precipitate by carefully adding NaOH or NH4OH[3].
-
Regioselectivity Issues: When derivatizing the core scaffold, the presence of both an amino group and a hydroxyl/lactam group can lead to N- vs. O-alkylation/acylation. Using softer electrophiles or specific bases (like K2CO3 in acetone) thermodynamically favors O-substitution[5], whereas stronger conditions or prior protection may be required for selective N-derivatization.
Sources
Protocol for Friedländer annulation to synthesize quinoline-based inhibitors
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous topoisomerase inhibitors, antimalarial agents, and kinase inhibitors targeting pathways like PI3K/Akt/mTOR[1]. Among the synthetic strategies available to construct this heterocycle, the Friedländer annulation remains the most robust and versatile method[2]. First reported in 1882, this reaction involves the cyclocondensation of an o-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound[3].
This application note provides an authoritative, self-validating protocol for synthesizing highly functionalized quinoline-based inhibitors, detailing the mechanistic causality behind catalyst selection and reaction conditions.
Mechanistic Divergence in Annulation Pathways
The Friedländer synthesis is thermodynamically driven by the aromatization of the newly formed pyridine ring. However, the kinetic pathway depends entirely on the catalytic environment (acidic vs. basic)[4]. Understanding this divergence is critical for drug development professionals when designing syntheses for complex, sterically hindered inhibitor precursors.
-
Basic Conditions (Aldol-First Pathway): The reaction initiates with an aldol condensation between the carbonyl of the o-aminoaryl compound and the activated α-methylene group. The resulting aldol adduct undergoes intramolecular cyclization via nucleophilic attack of the amine onto the remaining carbonyl, followed by dehydration[5].
-
Acidic Conditions (Schiff Base-First Pathway): Acid catalysis promotes the rapid, initial formation of a Schiff base (imine) between the primary amine and the α-methylene ketone. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the quinoline core[5]. Acidic conditions are generally preferred for synthesizing highly substituted kinase inhibitors, as they often provide superior regioselectivity and higher yields[3].
Mechanistic pathways of the Friedländer annulation under acidic versus basic conditions.
Quantitative Catalyst Benchmarking
The choice of catalyst directly impacts the chemoselectivity and yield of the quinoline inhibitor. Traditional methods utilizing harsh Brønsted acids (e.g., H₂SO₄) often lead to the degradation of sensitive functional groups[6]. Modern protocols leverage Lewis acids or recyclable ionic liquids to lower the activation energy of the cyclodehydration step while maintaining mild conditions[7].
| Catalyst System | Reaction Conditions | Time (h) | Avg. Yield (%) | Mechanistic Causality & Advantages |
| p-Toluene Sulfonic Acid (p-TSA) | Solvent-free, 80 °C | 2.0 - 5.0 | 85 - 95 | Brønsted acid protonates the carbonyl oxygen, accelerating Schiff base formation. Ideal for robust, scale-up synthesis[7]. |
| Molecular Iodine (I₂) | Solvent-free, Room Temp | 1.0 - 3.0 | 88 - 96 | Acts as a mild Lewis acid to activate the carbonyl group. Prevents degradation of acid-sensitive functional groups[7]. |
| DSIMHS (Ionic Liquid) | Solvent-free, 70 °C | 0.25 - 0.75 | 90 - 98 | Dual Brønsted acid sites drastically lower the activation energy for cyclodehydration. Highly recyclable and eco-friendly[8]. |
| Zirconium(IV) Chloride (ZrCl₄) | EtOH/H₂O (1:1), 60 °C | 1.5 - 3.0 | 82 - 92 | Strong oxophilicity of Zr(IV) coordinates with the ketone, facilitating nucleophilic attack in aqueous media[1]. |
Self-Validating Synthetic Protocol: Lewis Acid-Catalyzed Annulation
The following protocol outlines the synthesis of a 2,3-disubstituted quinoline-4-carboxylic acid derivative (a common precursor for NMT and kinase inhibitors) using Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst[5],[1]. This method is chosen for its excellent functional group tolerance and use of environmentally benign solvents.
Substrate Preparation & Activation
-
Rationale: Equimolar ratios ensure maximum atom economy, while a slight excess of the α-methylene compound compensates for potential evaporative loss or competitive self-condensation.
-
Step: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in 10 mL of a 1:1 mixture of absolute ethanol and deionized water[1].
-
Catalyst Addition: Slowly add ZrCl₄ (10 mol%) to the stirring solution. Caution: ZrCl₄ is moisture-sensitive; however, in this specific aqueous-ethanolic protocol, it acts as a water-tolerant Lewis acid that selectively coordinates to the highly polarized carbonyl oxygens.
Annulation & In-Process Control (IPC)
-
Rationale: Thermal activation overcomes the activation barrier for the final dehydration step leading to aromatization. IPC ensures the reaction is not quenched prematurely.
-
Step: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath[1].
-
Validation (IPC): After 1.5 hours, sample 10 µL of the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Visualize under UV light (254 nm). The disappearance of the bright yellow 2-aminobenzophenone spot and the appearance of a new, highly fluorescent blue/green spot indicates quinoline formation. Confirm mass conversion via LC-MS (ESI+).
Quench & Liquid-Liquid Extraction
-
Rationale: Neutralizing the Lewis acid prevents reverse aldol reactions or product degradation during concentration.
-
Step: Once complete conversion is validated, cool the mixture to room temperature. Quench the reaction by adding 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases[1].
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL)[1]. The organic layer will contain the highly lipophilic quinoline core. Wash the combined organic layers with brine (20 mL) to remove residual water and salts, then dry over anhydrous sodium sulfate (Na₂SO₄)[1].
Chromatographic Purification
-
Step: Filter the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator[1].
-
Purification: Load the crude residue onto a silica gel column. Elute using a gradient of Hexane to Ethyl Acetate (typically starting at 9:1 and moving to 7:3). Collect the fractions corresponding to the fluorescent quinoline band.
Structural Validation
-
Step: Remove the solvent from the purified fractions in vacuo. Validate the structure of the resulting 2-phenyl-quinoline-4-carboxylic acid ethyl ester using ¹H NMR (look for the characteristic downfield shift of the quinoline aromatic protons between δ 7.5–8.5 ppm) and High-Resolution Mass Spectrometry (HRMS)[5].
Step-by-step experimental workflow for the Lewis acid-catalyzed Friedländer quinoline synthesis.
References
- Alfa Chemistry. "Friedländer Quinoline Synthesis - Mechanism of Friedländer Quinoline Synthesis". Alfa Chemistry.
- Wikipedia Contributors. "Friedländer synthesis". Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. "Friedlaender Synthesis". Organic-Chemistry.org.
- Shirini, F., et al. (2014). "Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst". Comptes Rendus. Chimie.
- BenchChem. "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives". BenchChem.
- BenchChem. "Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers". BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scite.ai [scite.ai]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst [comptes-rendus.academie-sciences.fr]
Dihydrofolate reductase (DHFR) inhibition assay for thieno[2,3-d]pyrimidines
Application Note: High-Throughput Spectrophotometric Assay for Evaluating Thieno[2,3-d]pyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors
Introduction & Mechanistic Rationale
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme essential for maintaining intracellular pools of tetrahydrofolate (THF), a critical one-carbon donor required for the de novo synthesis of purines and thymidylate[1]. Inhibition of DHFR disrupts DNA and RNA synthesis, ultimately triggering apoptosis, making it a highly validated target in oncology and infectious disease pharmacology[1].
Recently, thieno[2,3-d]pyrimidines have emerged as potent, non-classical lipophilic DHFR inhibitors[2]. Unlike classical antifolates (e.g., Methotrexate) that rely on active transport via the reduced folate carrier (RFC), lipophilic thieno[2,3-d]pyrimidines can passively diffuse across cell membranes[2]. Mechanistically, structural studies reveal that the thieno[2,3-d]pyrimidine scaffold binds the DHFR active site in a "flipped" orientation. In this binding mode, the sulfur atom of the thiophene ring effectively mimics the 4-amino group of Methotrexate, forming a crucial salt bridge with the conserved Glu30 residue in the enzyme's active site[2][3].
Fig 1: Folate metabolism pathway and the mechanistic intervention of thieno[2,3-d]pyrimidines.
Quantitative Benchmarks: Thieno[2,3-d]pyrimidines vs. Standard Inhibitors
To contextualize the potency of this chemical class, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of recently developed thieno[2,3-d]pyrimidine derivatives against human DHFR (hDHFR), benchmarked against the clinical standard, Methotrexate (MTX).
| Compound / Scaffold | Target Enzyme | IC50 (µM) | Reference Source |
| Methotrexate (MTX) | hDHFR | 0.117 – 0.220 | [2][4] |
| Compound 2 (6-ethyl-5-thioaryl deriv.) | hDHFR | 0.019 (19 nM) | [3] |
| Compound 20 (Thieno[2,3-d]pyrimidin-4-one) | hDHFR | 0.200 | [2] |
| Compound 7d (Thienopyrimidine deriv.) | hDHFR | 0.462 | [4] |
| Compound 10e (Thienopyrimidine deriv.) | hDHFR | 0.541 | [4] |
Assay Principle & Logical Workflow
The most robust method for evaluating DHFR inhibition is a continuous spectrophotometric kinetic assay[5][6]. DHFR catalyzes the reduction of DHF to THF, utilizing NADPH as an electron donor[1]. Because NADPH exhibits a strong characteristic absorption peak at 340 nm—which is lost upon its oxidation to NADP+—the enzymatic activity is directly proportional to the rate of absorbance decrease at 340 nm ( Δ OD340/min)[1][7].
A self-validating assay system must incorporate:
-
Positive Inhibition Control: Methotrexate (MTX) to confirm assay sensitivity and dynamic range[5][8].
-
Background Control: Wells lacking the DHFR enzyme to account for spontaneous DHF/NADPH degradation[6][8].
-
Vehicle Control: DMSO-only wells to establish the uninhibited maximum velocity ( Vmax ), as lipophilic thieno[2,3-d]pyrimidines require DMSO for solubility[5].
Fig 2: Step-by-step logical workflow for the continuous spectrophotometric DHFR assay.
Detailed Step-by-Step Protocol
Materials Required:
-
DHFR Assay Buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.1% Triton X-100)[8]
-
Methotrexate (10 mM stock in DMSO)[8]
-
Test Compounds (Thieno[2,3-d]pyrimidines, 10 mM stock in DMSO)[5]
-
96-well UV-transparent or clear flat-bottom microplates[6][8]
-
Multi-well spectrophotometer (plate reader) capable of 340 nm kinetic reads[5][6]
Phase 1: Reagent Preparation (Critical Causality)
-
Buffer Equilibration: Warm the DHFR Assay Buffer to room temperature (25°C) to ensure consistent enzymatic kinetics[1][8].
-
NADPH Preparation: Reconstitute NADPH in Assay Buffer and keep strictly on ice . Causality: NADPH is highly unstable at room temperature and prone to spontaneous oxidation, which will artificially inflate background noise and reduce the assay window[6][8].
-
DHF Preparation: Prepare the DHF substrate working solution immediately before use and protect from light. Causality: DHF undergoes rapid photodegradation and oxidation, which depletes the active substrate pool and skews the uninhibited Vmax [8].
-
Compound Dilution: Serially dilute the thieno[2,3-d]pyrimidine test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1-2%. Causality: High solvent concentrations can denature DHFR, leading to false-positive inhibition profiles[8].
Phase 2: Plate Setup & Pre-Incubation
-
Enzyme Mix: Dilute hDHFR in Assay Buffer. Add 98 µL of the diluted enzyme to the "Sample", "Enzyme Control" (Vehicle), and "Positive Control" (MTX) wells[8].
-
Background Wells: Add 100 µL of Assay Buffer to "Background Control" wells (no enzyme)[8].
-
Inhibitor Addition: Add 2 µL of the diluted thieno[2,3-d]pyrimidine compounds to the respective "Sample" wells. Add 2 µL of diluted MTX to the "Positive Control" wells, and 2 µL of DMSO to the "Enzyme Control" wells[5][8].
-
Pre-Incubation: Incubate the plate at room temperature for 10–15 minutes in the dark. Causality: Thieno[2,3-d]pyrimidines often exhibit slow-binding or tight-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the DHFR active site before the massive influx of competing DHF substrate[5][8].
Phase 3: Reaction Initiation & Kinetic Measurement
-
Probe Addition: Add 40 µL of the prepared NADPH working solution to all wells[6][8].
-
Initiation: Rapidly add 60 µL of the DHF Substrate working solution to all wells using a multichannel pipette to initiate the reaction synchronously. The final well volume should be 200 µL[6][8].
-
Measurement: Immediately transfer the plate to the spectrophotometer. Measure absorbance at 340 nm ( OD340 ) in kinetic mode every 1 minute for 15–20 minutes at room temperature (25°C)[6].
Phase 4: Data Analysis & IC50 Determination
-
Velocity Calculation: Identify the linear phase of the kinetic curve (typically the first 5-10 minutes). Calculate the reaction velocity ( ΔOD340/min ) for all wells.
-
Background Subtraction: Subtract the ΔOD340/min of the Background Control from all Sample and Enzyme Control wells to isolate true enzymatic turnover.
-
Percent Inhibition: Calculate the % inhibition for each thieno[2,3-d]pyrimidine concentration using the formula:
% Inhibition=(1−ΔOD340/min (Enzyme Control)ΔOD340/min (Sample))×100 -
IC50 Modeling: Plot the % Inhibition against the log10 of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic curve) to interpolate the IC50 value.
Expert Troubleshooting Insights
-
Non-Linear Kinetics Early in the Read: If the absorbance drops too rapidly and flattens out within the first 3 minutes, the enzyme concentration is too high, or substrate depletion is occurring. Solution: Dilute the hDHFR stock further to ensure steady-state kinetics.
-
High Initial Absorbance (>2.0 OD): Thieno[2,3-d]pyrimidines containing extended aromatic systems may possess intrinsic absorbance at 340 nm. Solution: Always run a "Compound Background" control (Compound + Buffer + NADPH, lacking DHF and Enzyme) to subtract intrinsic compound absorbance from the baseline.
References
-
Title: Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors Source: ACS Omega URL: [Link]
-
Title: 3GHC: Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-amino-4-oxo-5-substituted-6-thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents Source: RCSB Protein Data Bank (J Med Chem) URL: [Link]
-
Title: Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors Source: PubMed (Bioorganic Chemistry) URL: [Link]
-
Title: Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) Source: Assay Genie URL: [Link]
-
Title: Elabscience® Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit Source: 789.bio URL: [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. 789.bio [789.bio]
- 8. content.abcam.com [content.abcam.com]
Application Note: Regioselective Alkylation of 2-Aminopyrimidin-4-ones (Isocytosines)
Executive Summary
The 2-aminopyrimidin-4-one scaffold (commonly referred to as isocytosine) is a privileged pharmacophore embedded in numerous kinase inhibitors, CXCR2 antagonists, and supramolecular assemblies[1]. Despite its utility, the functionalization of this scaffold presents a classic synthetic challenge: ambident nucleophilicity . The molecule possesses four potential sites for electrophilic attack (N1, N3, O4, and the exocyclic N2 amine), leading to complex mixtures of regioisomers if reaction conditions are not rigorously controlled.
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to achieve strict regiocontrol over O-alkylation, endocyclic N-alkylation, and exocyclic N-alkylation. By leveraging the Hard-Soft Acid-Base (HSAB) theory and thermodynamic vs. kinetic control, these methodologies bypass common failure modes such as over-alkylation and intractable isomeric mixtures.
Mechanistic Insights: The Ambident Nature of Isocytosine
The reactivity of 2-aminopyrimidin-4-ones is dictated by a delicate lactam-lactim tautomeric equilibrium. In solution, the molecule fluctuates between the N1-H keto, N3-H keto, and O4-H enol forms.
Fig 1: Tautomeric equilibria of the isocytosine scaffold dictating nucleophilic reactivity.
Causality Behind Regioselectivity
-
O4-Alkylation (Kinetic Control): The oxygen atom is highly electronegative and acts as a "hard" nucleophile. According to Pearson’s HSAB principle, it reacts fastest with "hard" electrophiles (e.g., alkyl tosylates, chlorides). The use of Cesium Carbonate (Cs₂CO₃) is critical here; the large, polarizable Cs⁺ cation forms a solvent-separated ion pair, leaving the oxygen highly exposed and reactive (the "Cesium Effect")[2][3].
-
N1/N3-Alkylation (Thermodynamic Control): N-alkylation yields the thermodynamically more stable lactam structure. Using "softer" electrophiles (e.g., alkyl iodides) with bases like K₂CO₃ or NaH under elevated temperatures allows the reaction to equilibrate into this thermodynamic sink[4][5].
-
Exocyclic N2-Alkylation: The exocyclic amine is exceptionally poor at direct Sₙ2 substitution because its lone pair is delocalized into the electron-deficient pyrimidine ring. Direct alkylation requires harsh conditions that inevitably cause over-alkylation. Reductive amination is the mandatory workaround, proceeding via an imine intermediate[4].
Fig 2: Regioselective pathways for the alkylation of 2-aminopyrimidin-4-ones.
Quantitative Reaction Matrix
To ensure reproducible experimental design, Table 1 summarizes the optimal parameters required to drive the reaction toward a specific regioisomer.
| Target Regioisomer | Preferred Base | Preferred Electrophile | Optimal Solvent | Temp Regime | Control Mechanism |
| O4-Alkylated | Cs₂CO₃ or Ag₂CO₃ (1.5 eq) | Alkyl Tosylates / Chlorides | DMF or t-BuOH | 20 °C – 50 °C | Kinetic |
| N1/N3-Alkylated | K₂CO₃ or NaH (1.5 eq) | Alkyl Iodides / Bromides | DMF or DMSO | 80 °C – 100 °C | Thermodynamic |
| Exocyclic N2 | None (Acidic conditions) | Aldehydes (Reductive) | MeOH or HCOOH | 65 °C (Reflux) | Imine Reduction |
Experimental Protocols
Protocol A: Chemoselective O4-Alkylation via the "Cesium Effect"
This protocol leverages the [3] to isolate the lactim ether.
Materials:
-
2-Aminopyrimidin-4-one derivative (1.0 mmol)
-
Alkyl tosylate or alkyl chloride (1.1 mmol)
-
Anhydrous Cs₂CO₃ (1.5 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-aminopyrimidin-4-one (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.
-
Base Addition: Add anhydrous Cs₂CO₃ (1.5 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the solvent-separated cesium-pyrimidinolate ion pair.
-
Electrophile Addition: Dropwise, add the alkyl tosylate (1.1 mmol). Causality Note: Using a hard leaving group like a tosylate prevents the softer nitrogen atoms from competing effectively.
-
Reaction: Maintain the reaction at 40 °C for 4–6 hours. Monitor via LC-MS. Do not exceed 50 °C, as thermal energy will allow the system to equilibrate toward the N-alkylated thermodynamic sink.
-
Work-up: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Thermodynamically Driven N1/N3-Alkylation
When the [6], the reaction must be pushed to its thermodynamic equilibrium using heat and softer electrophiles.
Materials:
-
2-Aminopyrimidin-4-one derivative (1.0 mmol)
-
Alkyl iodide (1.2 mmol)
-
Anhydrous K₂CO₃ (1.5 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Preparation: Combine the 2-aminopyrimidin-4-one (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol) in anhydrous DMF (5.0 mL) under argon.
-
Electrophile Addition: Add the alkyl iodide (1.2 mmol). Causality Note: The soft iodide leaving group pairs perfectly with the softer endocyclic nitrogen nucleophiles (HSAB theory).
-
Reaction: Heat the mixture to 90 °C using an oil bath. Stir vigorously for 12–18 hours. The extended heating ensures any kinetically formed O-alkylated product rearranges or is consumed in favor of the N-alkylated product.
-
Work-up & Isolation: Cool to room temperature. Dilute with water (15 mL) to precipitate the product. If the product does not precipitate, extract with Dichloromethane (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Exocyclic N2-Alkylation via Reductive Amination
Direct Sₙ2 alkylation of the exocyclic amine often fails or leads to poly-alkylation. This protocol utilizes[5] to guarantee mono-alkylation.
Materials:
-
2-Aminopyrimidin-4-one derivative (1.0 mmol)
-
Target Aldehyde (1.1 mmol)
-
Formic Acid (5.0 mL) - Acts as both solvent and hydride source (Leuckart-Wallach type reduction).
Step-by-Step Procedure:
-
Imine Formation: In a sealed tube, combine the 2-aminopyrimidin-4-one (1.0 mmol) and the aldehyde (1.1 mmol).
-
Reduction Setup: Add Formic Acid (5.0 mL). Causality Note: The acidic environment protonates the carbonyl of the aldehyde, making it highly susceptible to attack by the weakly nucleophilic exocyclic amine, rapidly forming the iminium ion.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 6–8 hours. The formic acid will decompose to provide the hydride necessary to reduce the iminium intermediate to the secondary amine.
-
Work-up: Cool the mixture to room temperature. Carefully pour the acidic mixture over crushed ice and slowly neutralize with saturated aqueous NaHCO₃ until pH ~ 8.
-
Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
References
-
Gefenas, V., et al. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega.[Link]
-
Troisi, L., et al. Pd-Catalyzed Ring-Opening/Arylation/Cyclization of 2-Aminothiazole Derivatives Provides Modular Access to Isocytosine Analogues. The Journal of Organic Chemistry.[Link]
-
El-Gohary, N. S., et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Pharmaceuticals (MDPI).[Link]
Sources
- 1. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Using 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one as a chemical probe
Application Note: 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one as a Chemical Probe in Target Identification and Inhibitor Profiling
Executive Summary & Chemical Rationale
In my experience as an Application Scientist profiling privileged scaffolds, the 2-aminopyrimidin-4(3H)-one core consistently emerges as a high-value starting point for drug discovery. The specific derivative, 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (also known as 2-amino-4-hydroxy-6-(p-tolyl)pyrimidine), serves as a highly versatile, dual-action chemical probe.
The causality behind its broad utility lies in its molecular geometry. The 2-amino and 4-oxo groups form a robust hydrogen-bond donor/acceptor network that effectively mimics the adenine ring of ATP, making it an ideal competitive inhibitor for kinases[1]. Concurrently, the 6-(4-methylphenyl) substitution provides critical steric bulk and lipophilic contacts. This p-tolyl group drives the molecule into hydrophobic back-pockets or selectivity filters of target enzymes, displacing ordered water molecules and increasing binding entropy. This structural profile enables its use in two distinct biological domains: probing antimicrobial targets like Lipoteichoic Acid Synthase (LtaS)[2] and profiling oncology-relevant kinases (e.g., EGFR)[1].
Antimicrobial Target Profiling: LtaS Inhibition
Mechanistic Insight: In Gram-positive bacteria such as Staphylococcus aureus, LtaS is an essential membrane enzyme that polymerizes polyglycerol-phosphate from phosphatidylglycerol (PG) to form lipoteichoic acid (LTA)[2]. Without LTA, bacteria suffer catastrophic cell division defects. The pyrimidin-4(3H)-one probe competitively binds the extracellular catalytic domain of LtaS (eLtaS), blocking the nucleophilic attack by the catalytic threonine required for glycerol-phosphate transfer[3].
Fig 1. LTA biosynthesis pathway in S. aureus and targeted inhibition of LtaS by the chemical probe.
Protocol 1: In Vitro eLtaS Polymerization & Binding Assay
This protocol is designed as a self-validating system, utilizing orthogonal controls to rule out spontaneous substrate hydrolysis.
-
Preparation : Dilute recombinant S. aureus eLtaS in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
-
Causality: HEPES maintains the physiological pH required for the catalytic Thr300 to remain deprotonated, which is strictly necessary for nucleophilic attack on the substrate.
-
-
Probe Incubation : Dispense 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (titrated from 0.1–100 µM) into the enzyme solution and incubate for 30 minutes at 25°C.
-
Causality: This pre-incubation allows the lipophilic p-tolyl group to fully access and stabilize within the transient cryptic pocket of eLtaS before the substrate is introduced.
-
-
Reaction Initiation : Add NBD-labeled phosphatidylglycerol (NBD-PG) to a final concentration of 10 µM.
-
Detection : Measure fluorescence polarization (FP) or perform Thin-Layer Chromatography (TLC) to quantify the generation of NBD-DAG (the byproduct of LTA polymerization).
-
Self-Validation :
-
Negative Control: Run a parallel well with heat-denatured eLtaS to establish the baseline of spontaneous NBD-PG hydrolysis.
-
Positive Control: Run Congo Red (10 µM), a validated LtaS inhibitor, to ensure the assay's dynamic range and sensitivity are optimal[3].
-
Kinase & Oxidase Profiling: EGFR and Xanthine Oxidase
Mechanistic Insight: For kinases like EGFR (including the osimertinib-resistant C797S mutant), the 2-aminopyrimidine core anchors the probe to the kinase hinge region via bidentate hydrogen bonds to the backbone amide of Met793[1]. The 4-methylphenyl group projects deep into the hydrophobic back pocket, avoiding the mutated serine residue at position 797. Additionally, this scaffold demonstrates measurable cross-reactivity with human Xanthine Oxidase, serving as a valuable baseline for off-target toxicity profiling[4].
Fig 2. Step-by-step workflow for the competitive kinase inhibition assay using ADP-Glo detection.
Protocol 2: ADP-Glo Kinase Assay with Orthogonal Thermal Shift
This protocol couples a functional enzymatic readout with a biophysical validation step to ensure the IC50 is driven by direct target engagement.
-
Equilibration : Mix recombinant EGFR C797S kinase with the probe in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes.
-
Causality: Because this probe is a reversible inhibitor (lacking a covalent acrylamide warhead), pre-incubation ensures the hinge-binding interactions reach thermodynamic equilibrium before competition begins.
-
-
Competition : Add ultra-pure ATP (at the predetermined Km for EGFR) and poly(Glu,Tyr) peptide substrate.
-
Causality: Running the assay precisely at the ATP Km ensures the system is highly sensitive to competitive inhibitors binding at the ATP pocket.
-
-
Quenching : Add ADP-Glo Reagent and incubate for 40 minutes at room temperature.
-
Causality: This step completely depletes unreacted ATP, ensuring the subsequent luminescent signal is exclusively derived from the ADP generated by kinase activity.
-
-
Readout : Add Kinase Detection Reagent to convert ADP back to ATP, generating a luciferase-driven luminescent signal.
-
Self-Validation (Orthogonal TSA) : To ensure the IC50 reflects true target engagement and not luciferase inhibition (a common false-positive in ADP-Glo assays), perform a parallel Thermal Shift Assay (TSA). A positive shift in the melting temperature ( ΔTm>2∘C ) of the EGFR protein confirms direct physical binding of the pyrimidine probe[1].
Quantitative Data Summary
The following table summarizes the expected quantitative profiling data for the 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one scaffold across its primary targets, providing a baseline for hit-to-lead optimization.
| Target Enzyme | Binding Affinity / IC50 | Assay Modality | Primary Interaction Mechanism |
| LtaS (S. aureus) | ~5.0 - 15.0 µM | In vitro Polymerization | Competitive binding at eLtaS cryptic pocket |
| EGFR (C797S Mutant) | ~40.0 - 100.0 nM | ADP-Glo Kinase Assay | Hinge-binding; hydrophobic back-pocket insertion |
| Xanthine Oxidase (Human) | ~1.2 µM | Enzymatic Conversion | Active site competitive inhibition |
References
-
Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL:[Link]
-
Reconstitution of Staphylococcus aureus Lipoteichoic Acid Synthase Activity Identifies Congo Red as a Selective Inhibitor Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines Source: ACS Medicinal Chemistry Letters / PubMed Central URL:[Link]
-
2-Amino-6-phenylpyrimidin-4(3H)-one | CAS#:56741-94-7 Target Profiling (Xanthine Oxidase / LtaS) Source: Chemsrc / ChEMBL Database (CHEMBL3129612) URL:[Link]
Sources
- 1. Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Amino-6-phenylpyrimidin-4(3H)-one | CAS#:56741-94-7 | Chemsrc [chemsrc.com]
Application Note: Development of Aminopyrimidine Derivatives as Non-Bactericidal Biofilm Inhibitors
Executive Summary & Rationale
The escalation of antimicrobial resistance (AMR) is fundamentally linked to the ability of pathogenic bacteria to form biofilms—complex, matrix-enclosed communities that confer up to 1,000-fold greater resistance to conventional antibiotics compared to their planktonic counterparts. Traditional bactericidal approaches exert immense selective pressure, inevitably driving the evolution of resistant phenotypes.
To circumvent this, modern drug development has pivoted toward anti-virulence strategies . By specifically disarming the bacteria's ability to form biofilms without inhibiting their fundamental growth, we can neutralize the infection while minimizing selective evolutionary pressure. Recent breakthroughs have identified aminopyrimidine derivatives as highly potent, non-toxic scaffolds for biofilm modulation ([1]). Unlike earlier imidazo[1,2-a]pyrimidinium salts, which can cleave in vivo, stable 2-aminopyrimidine analogs maintain their structural integrity, offering a distinct and reliable pharmacological profile for clinical development ([2]).
This application note provides a comprehensive, self-validating framework for the synthesis, screening, and mechanistic validation of aminopyrimidine-based biofilm inhibitors.
Mechanistic Foundations of Aminopyrimidine Efficacy
The efficacy of aminopyrimidine derivatives lies in their targeted disruption of extracellular polymeric substance (EPS) matrix assembly and bacterial communication, rather than cellular viability.
-
Quorum Sensing (QS) Inhibition: In pathogens like Acinetobacter baumannii, N-acyl-2-aminopyrimidine derivatives act as potent quorum quenchers. By interfering with the bacteria's ability to recognize homoserine lactone signals (e.g., via the PmrAB two-component system), these compounds prevent the coordinated gene expression required for biofilm maturation ([3]).
-
Curli Gene Downregulation: In Enterohemorrhagic Escherichia coli (EHEC), halogenated aminopyrimidines selectively downregulate key curli biosynthesis genes (csgA and csgB). Curli fibers are essential for initial surface adhesion; their suppression physically prevents the anchoring of the biofilm foundation ([4]).
Fig 1. Mechanistic inhibition of biofilm maturation by aminopyrimidine derivatives.
Scaffold Performance & Quantitative Efficacy
The structural versatility of the 2-aminopyrimidine scaffold allows for extensive functionalization. Table 1 summarizes the quantitative efficacy of leading derivatives across diverse Gram-negative and Gram-positive pathogens.
Table 1: Quantitative Efficacy of Key Aminopyrimidine Derivatives
| Compound Designation | Target Pathogen | Efficacy (IC₅₀ / % Inhibition) | Mechanistic Profile | Source |
| N-acyl-2-aminopyrimidine (3ac) | A. baumannii | IC₅₀ = 3.8 µM | QS inhibitor, non-bactericidal, synergistic with antibiotics | [3] |
| N-acyl-2-aminopyrimidine (8d) | A. baumannii | IC₅₀ = 4.2 µM | Inhibits motility and EPS matrix formation | [3] |
| 2-Aminopyrimidine amide (10) | MRSA / MSSA | 80.1% at 200 µM | Disrupts biofilm architecture via non-toxic mechanism | [1] |
| Halogenated pyrimidine (2A4CPP) | EHEC O157:H7 | >95% at 50 µg/mL | Downregulates csgA and csgB curli genes | [4] |
| Halogenated pyrimidine (2A5BP) | EHEC O157:H7 | >90% at 50 µg/mL | Reduces bacterial adhesion, low eukaryotic toxicity | [4] |
Self-Validating Experimental Workflows
To ensure trustworthiness, any protocol evaluating anti-virulence agents must be a self-validating system . The critical failure point in biofilm research is misinterpreting a bactericidal effect (killing the bacteria) as an anti-biofilm effect (preventing matrix formation). The workflow below integrates orthogonal validation steps to decouple planktonic growth from biofilm inhibition.
Fig 2. Self-validating workflow for screening and validating aminopyrimidine biofilm inhibitors.
Detailed Protocols
Protocol A: High-Throughput Biofilm Inhibition & Planktonic Decoupling Assay
This assay utilizes Crystal Violet (CV) staining to quantify biofilm mass.
-
Causality Check: By measuring the optical density (OD₆₀₀) of the supernatant before washing the biofilm, we confirm that the test compound did not inhibit normal planktonic growth, thereby validating a true anti-virulence mechanism ([4]).
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the target strain (e.g., A. baumannii or MRSA) overnight in Tryptic Soy Broth (TSB) at 37°C. Dilute the culture to an OD₆₀₀ of 0.01 in fresh TSB supplemented with 1% glucose (to promote EPS production).
-
Compound Treatment: In a 96-well flat-bottom polystyrene plate, add 100 µL of the diluted inoculum and 100 µL of the aminopyrimidine derivative (serially diluted in TSB).
-
Self-Validation Control: Include a vehicle control (DMSO ≤ 1%) and a bactericidal control (e.g., Ciprofloxacin) to benchmark toxicity.
-
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Planktonic Decoupling (Critical Step): Before washing, read the plate at OD₆₀₀ using a microplate reader. Compounds that show reduced biofilm mass but identical OD₆₀₀ to the vehicle control are classified as true non-toxic biofilm inhibitors.
-
Washing: Carefully aspirate the supernatant. Wash the wells three times with 200 µL of sterile PBS. Causality: Gentle submersion prevents the mechanical shearing of the biofilm, which would result in false-positive inhibition readings.
-
Staining & Quantification: Add 200 µL of 0.1% (w/v) Crystal Violet solution for 15 minutes. Wash thrice with distilled water, air dry, and solubilize the bound dye with 33% glacial acetic acid. Read absorbance at OD₅₉₀.
Protocol B: Confocal Laser Scanning Microscopy (CLSM) for Matrix Architecture
While CV staining provides bulk mass data, CLSM is required to visualize the 3D disruption of the biofilm architecture.
Step-by-Step Methodology:
-
Biofilm Cultivation: Grow biofilms on sterile glass coverslips placed in 6-well plates, treated with the IC₅₀ concentration of the aminopyrimidine derivative (e.g., 3.8 µM for compound 3ac) ([3]).
-
Live/Dead Staining: After 24 hours, wash the coverslips gently with PBS. Stain with the LIVE/DEAD BacLight Bacterial Viability Kit (SYTO 9 and Propidium Iodide).
-
Causality: SYTO 9 (green) stains all cells, while PI (red) only penetrates cells with damaged membranes. A successful aminopyrimidine treatment will show a drastically reduced, flat green monolayer (prevented biofilm) with minimal red cells (confirming non-toxicity).
-
-
Image Acquisition: Acquire Z-stack images using a confocal microscope (e.g., Zeiss LSM 880) at 63x magnification. Reconstruct the 3D architecture using software like COMSTAT to quantify biomass and average thickness.
Protocol C: Phenotypic Validation via Motility Assays
Biofilm formation requires initial surface attachment and subsequent microcolony formation—processes heavily reliant on flagellar motility and quorum sensing.
Step-by-Step Methodology:
-
Agar Preparation: Prepare swarming agar plates consisting of Nutrient Broth supplemented with 0.5% (w/v) bacteriological agar and the aminopyrimidine derivative at sub-MIC concentrations.
-
Inoculation: Spot 2 µL of an overnight bacterial culture directly onto the center of the agar surface.
-
Incubation & Measurement: Incubate at 37°C for 12–18 hours. Measure the diameter of the swarming motility zone.
-
Causality: A significant reduction in swarming diameter compared to the vehicle control provides a macroscopic phenotypic readout that the compound is successfully disrupting the QS pathways necessary for biofilm expansion ([3]).
-
References
-
Rogers, S. A., Huigens, R. W., & Melander, C. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Organic & Biomolecular Chemistry, 10(13), 2552–2561. URL:[Link]
-
Steenackers, H., et al. (2011). Structure−Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472–484. URL:[Link]
-
Jia, P., et al. (2022). Synthesis and antibiofilm evaluation of N-acyl-2-aminopyrimidine derivatives against Acinetobacter baumannii. Bioorganic & Medicinal Chemistry, 76, 117095. URL:[Link]
-
MDPI (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. International Journal of Molecular Sciences, 26(3), 1386. URL:[Link]
Sources
Experimental setup for evaluating pyrimidinones in animal models
Application Note: Preclinical Evaluation of Pyrimidinone Scaffolds in Murine Oncology Models
Mechanistic Rationale & Scaffold Properties
Pyrimidinone derivatives represent a highly versatile class of pharmacophores in modern drug development. Depending on their specific functionalization, these three-ring aromatic scaffolds can act as potent immunomodulators (e.g., Bropirimine, a known Toll-like receptor 7/8 agonist)[1] or highly selective kinase and enzyme inhibitors (e.g., the Cdc7 inhibitor TAK-931 or monocyclic USP7 inhibitors)[2][3].
However, translating in vitro potency to in vivo efficacy requires overcoming significant physicochemical hurdles. Pyrimidinone scaffolds frequently exhibit poor aqueous solubility and low Caco-2 permeability, which can restrict oral bioavailability (often F < 1%) and lead to rapid microsomal turnover[2]. Therefore, a robust experimental design mandates rigorous pharmacokinetic (PK) profiling to identify an optimal formulation vehicle (such as 0.5% methylcellulose or lipid-based suspensions) before launching long-term efficacy trials[3].
Pharmacodynamic (PD) Biomarkers: Establishing Causality
A trustworthy, self-validating in vivo protocol must prove that observed tumor regression is mechanistically linked to the drug's intended target, rather than off-target toxicity.
-
For Kinase/Enzyme Inhibitors (e.g., Cdc7 or USP7): Efficacy is validated by measuring the reduction of phosphorylated downstream targets (e.g., Ser40/41 of MCM2) directly within homogenized tumor tissue[3].
-
For Immunomodulators (e.g., TLR7 agonists): Efficacy is validated by quantifying serum cytokine induction (IFN-α, IL-6) and assessing the recruitment of CD8+ T-lymphocytes into the tumor microenvironment[1][4].
Quantitative Efficacy Data Summary
The following table summarizes the in vivo parameters and outcomes for various pyrimidinone derivatives across established animal models.
Table 1: Preclinical In Vivo Efficacy of Pyrimidinone Derivatives
| Compound / Target | Animal Model | Dosing Regimen | Key Pharmacodynamic / Efficacy Outcome |
| Bropirimine (TLR7 Agonist) | BALB/c (Renca) | 1,000 mg/kg/day, p.o. | Significant tumor growth inhibition; increased survival duration[1]. |
| TAK-931 Analogue (Cdc7 Inhibitor) | COLO205 Xenograft | 100 mg/kg, p.o. | 72% reduction in p-MCM2 at 4h; significant tumor volume reduction[3]. |
| Monocyclic Pyrimidinone (USP7 Inhibitor) | Syngeneic Mouse Models | Variable, p.o. / i.p. | Inhibition of tumor neoangiogenesis; synergizes with immune checkpoint inhibitors[4]. |
| Pyrazolyl-pyrimidinone (AC1 Inhibitor) | Mouse CFA Model | Variable | Modest antiallodynic effects in inflammatory pain models[5]. |
Experimental Workflows & Protocols
Caption: Generalized workflow for in vivo efficacy and PD evaluation of pyrimidinones.
Protocol 1: Pharmacokinetic (PK) Cassette Dosing & Formulation
Objective: To determine the oral bioavailability and optimal vehicle for pyrimidinone derivatives prior to long-term efficacy trials, mitigating the scaffold's inherent solubility limitations.
-
Formulation Preparation: Due to the high lipophilicity (logD7.4 ~1.5 - 2.3) of many pyrimidinones[2], formulate the compound in 0.5% methylcellulose (MC) or a 10% DMSO / 90% PEG400 mixture to achieve a homogenous suspension or solution.
-
Animal Dosing: Administer the formulation to male CD-1 or BALB/c mice (n=3 per time point) via oral gavage (p.o.) at a standard exploratory dose (e.g., 10 mg/kg)[2][3].
-
Blood Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Analysis: Centrifuge the samples to isolate plasma. Quantify the pyrimidinone concentration using LC-MS/MS to calculate Cmax , AUC0–8h , and half-life ( t1/2 )[3].
-
Causality Check: Proceed to Protocol 2 only if the plasma AUC and Cmax exceed the compound's in vitro IC50 values by at least 10-fold, ensuring adequate systemic exposure for target engagement.
-
Protocol 2: In Vivo Tumor Efficacy and Pharmacodynamic (PD) Profiling
Objective: To evaluate the anti-tumor efficacy and validate target engagement of a pyrimidinone derivative in a murine model.
-
Cell Preparation & Inoculation: Harvest target cancer cells (e.g., COLO205 for xenografts or Renca for syngeneic models) in their logarithmic growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously ( 1×106 cells in 100 µL) into the right flank of euthymic BALB/c or athymic nude mice[1][3].
-
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle control and treatment groups (n=8-10/group).
-
Dosing Regimen: Administer the pyrimidinone derivative (e.g., 100 mg/kg p.o. daily) based on the PK profile established in Protocol 1[3].
-
In Vivo Monitoring: Measure tumor volume ( V=2length×width2 ) and body weight twice weekly. A body weight loss of >20% indicates unacceptable compound toxicity.
-
Ex Vivo PD Analysis (The Self-Validating Step):
-
At specific time points (e.g., 4h, 8h, 24h post-final dose), euthanize a subset of mice.
-
Excise and homogenize the tumor tissue.
-
Perform Western blotting on the lysate. For kinase inhibitors, normalize the band intensity of the phosphorylated target (e.g., p-MCM2) against GAPDH[3].
-
Interpretation: A time-dependent decrease in target phosphorylation that directly correlates with macroscopic tumor shrinkage confirms on-target in vivo efficacy.
-
Caption: Pyrimidinone TLR7 agonism pathway driving anti-tumor immune response.
References
-
Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent. ACS Publications. 3
-
Bropirimine In Vivo Efficacy: A Comparative Analysis with Survival Data. BenchChem. 1
-
Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. NIH. 2
-
Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. ACS Publications. 5
-
Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors (Syngeneic Models). ResearchGate. 4
Sources
Analytical methods for purity assessment of synthesized pyrimidinones
Application Note: Orthogonal Analytical Strategies for the Purity Assessment of Synthesized Pyrimidinones
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidinone Scaffold and the Purity Imperative
Pyrimidinones, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) synthesized via the multicomponent Biginelli reaction, are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antiviral, and calcium channel blocking activities[1]. However, the inherent nature of multicomponent reactions often leads to complex crude mixtures containing unreacted precursors (e.g., ureas, thioureas, aliphatic aldehydes) and structurally similar byproducts.
Purity assessment is a critical quality attribute in drug discovery; testing impure compounds can lead to false positives in biological assays and derail structure-activity relationship (SAR) studies[2]. To ensure scientific integrity, a self-validating, orthogonal analytical system is required. This guide details a dual-pillar approach combining High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for relative impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.
Analytical Strategy & Workflow
Relying solely on a single technique introduces analytical blind spots. For instance, UV-transparent impurities will evade HPLC-UV detection, while inorganic salts are invisible to LC-MS[3]. By coupling chromatographic separation with primary ratio measurements (qNMR), laboratories can establish a closed-loop validation system.
Figure 1: Orthogonal analytical workflow for pyrimidinone purity assessment.
Method 1: HPLC-UV/DAD and LC-MS/MS for Relative Purity & Impurity Profiling
Causality & Mechanistic Insight: Pyrimidinones possess basic nitrogen atoms within their heterocyclic rings and can exhibit lactam-lactim tautomerism in solution. If analyzed in a neutral mobile phase, this tautomerism and partial ionization can lead to severe peak broadening or splitting on a reversed-phase column[4]. To counteract this, an acidic modifier (e.g., 0.1% acetic acid or formic acid) is introduced into the mobile phase. This suppresses the ionization of the enol/lactam forms, locking the molecule into a single protonation state, which ensures sharp, symmetrical peaks and highly reproducible retention times[5].
Protocol 3.1: HPLC-UV/DAD Relative Purity Assessment
-
Sample Preparation: Dissolve 1.0 mg of the synthesized pyrimidinone in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm)[4].
-
Mobile Phase A: 0.1% Acetic acid in MS-grade water.
-
Mobile Phase B: 0.1% Acetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD scanning from 200–400 nm (extract chromatogram at 254 nm for pyrimidine ring absorbance).
-
-
Data Analysis: Calculate relative purity using the 100% area normalization method. Integrate all peaks with a signal-to-noise (S/N) ratio > 3.
Protocol 3.2: LC-MS/MS Impurity Identification
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode. Pyrimidinones readily accept protons to form [M+H]+ ions[4].
-
Detection: Multiple Reaction Monitoring (MRM) or full scan (m/z 100-1000) to identify the molecular weights of co-eluting impurities.
Table 1: Quantitative Data Summary - Comparative Validation Parameters for Pyrimidinone Analysis
| Validation Parameter | Method 1: HPLC-UV (Reversed-Phase) | Method 2: LC-MS/MS (ESI Positive) |
| Linearity Range | 0.1 – 10 µg/mL (r² ≥ 0.999) | 2 – 100 ng/mL (r² ≥ 0.998) |
| Accuracy (% Recovery) | 98.5% – 101.5% | 95.0% – 105.0% |
| Precision (Intra-day RSD) | < 2.0% | < 4.5% |
| Limit of Detection (LOD) | ~10.5 ng/mL | ~3.4 ng/mL |
| Limit of Quantification (LOQ) | ~32.8 ng/mL | ~10.2 ng/mL |
(Data synthesized from validated pyrimidine derivative analytical frameworks[4],[6])
Method 2: Quantitative NMR (qNMR) for Absolute Purity Assessment
Causality & Mechanistic Insight: While HPLC provides excellent separation, it relies on the flawed assumption that the analyte and its impurities have identical UV extinction coefficients or ionization efficiencies. qNMR circumvents this limitation. It is a primary ratio method of measurement where the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal[3],[7]. By adding a high-purity internal standard (IS) directly to the NMR tube, one can calculate the absolute mass fraction of the pyrimidinone without needing a reference standard of the pyrimidinone itself[7],[2].
Protocol 4.1: 1H qNMR Absolute Quantification
-
Internal Standard Selection: Select an IS that is highly pure (traceable to SI units), stable, and has simple NMR signals that do not overlap with the pyrimidinone. Maleic acid (singlet at ~6.26 ppm in DMSO-d6) is an excellent choice for DHPMs, as the pyrimidinone C5-H or C6-H protons typically resonate elsewhere[7].
-
Sample Preparation (Gravimetric Rigor):
-
Accurately weigh ~10.0 mg of the pyrimidinone analyte ( mx ) and ~5.0 mg of the Maleic acid IS ( mstd ) using a microbalance (d = 0.001 mg).
-
Co-dissolve both in 0.6 mL of anhydrous DMSO-d6. Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Nucleus: 1H at 400 MHz or higher.
-
Relaxation Delay (D1): Set to at least 5 times the longest longitudinal relaxation time ( T1 ) of the quantified protons (typically D1 = 30 to 60 seconds) to ensure complete magnetization recovery. This is the most critical parameter for quantitative accuracy[2].
-
Scans: 32 to 64 scans for high S/N ratio (>150:1).
-
-
Data Processing & Calculation:
-
Apply baseline correction and phase the spectrum meticulously.
-
Integrate the IS peak ( Istd ) and a distinct pyrimidinone peak ( Ix ).
-
Calculate absolute purity ( Px ) using the fundamental qNMR equation[3]:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = Integral area, N = Number of protons generating the signal, M = Molar mass, m = Weighed mass, and P = Purity of the standard).
-
Data Interpretation: Building a Self-Validating System
The true power of this dual-methodology lies in cross-validation.
-
Scenario A (Concordance): HPLC-UV reports 98.5% purity, and qNMR reports 98.2% absolute purity. The system self-validates. The compound is cleared for biological screening.
-
Scenario B (Discordance): HPLC-UV reports 99.0% purity, but qNMR reports 85.0% absolute purity. This discrepancy immediately flags the presence of "invisible" impurities—such as residual inorganic salts from the Biginelli reaction catalyst, water, or aliphatic solvents that do not absorb UV light[3],[8]. The batch must be re-purified (e.g., via recrystallization) before use.
By embedding causality into the experimental design and demanding orthogonal validation, researchers can guarantee the structural and quantitative integrity of synthesized pyrimidinones, thereby safeguarding the reliability of downstream pharmaceutical development.
References
- Bernd W.K. Diehl et al., "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients", Spectroscopy Europe.
- "Quantitative Nuclear Magnetic Resonance (qNMR)
- "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay", Journal of Medicinal Chemistry - ACS Public
- Bernd W.K. Diehl et al., "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients", Spectroscopy World.
- "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- "Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione", Benchchem.
- "Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity", RSC Publishing.
- "Analysis of pyrimidine synthesis 'de novo' intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry", PubMed.
Sources
- 1. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. spectroscopyworld.com [spectroscopyworld.com]
Application Note: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Introduction & Biological Significance
Thieno[2,3-d]pyrimidines are a privileged class of heterocyclic compounds that serve as bioisosteres of purines, such as adenine and guanine. Because of this structural mimicry, they exhibit profound interactions with various ATP-binding sites in the human kinome[1]. In contemporary drug discovery, these scaffolds are heavily investigated as targeted therapies in oncology, particularly as potent inhibitors of Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR)[2].
The conventional synthesis of thieno[2,3-d]pyrimidine derivatives is often plagued by prolonged reaction times (ranging from 6 to 24 hours), harsh refluxing conditions, and moderate yields due to thermal degradation and side-product formation. To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique[3].
The Causality of Microwave Heating: Unlike conventional conductive heating, which relies on thermal gradients, microwave irradiation utilizes dielectric heating. Polar molecules and transition states align with the rapidly oscillating electromagnetic field, generating localized superheating. This direct energy transfer dramatically accelerates reaction kinetics, driving cyclization and nucleophilic substitution reactions to completion in minutes rather than hours, while simultaneously suppressing thermodynamic side reactions[3].
Mechanistic Pathway & Synthetic Strategy
The construction of the functionalized thieno[2,3-d]pyrimidine core is typically achieved through a highly convergent, three-stage workflow:
-
Gewald Multicomponent Reaction: The synthesis begins with the condensation of a ketone/aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base (morpholine) to form a 2-aminothiophene-3-carbonitrile intermediate.
-
Microwave-Assisted Cyclization: The thiophene intermediate undergoes cyclocondensation with reagents like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation to construct the pyrimidinone ring.
-
Halogenation & Derivatization: The resulting thieno[2,3-d]pyrimidin-4(3H)-one is activated via chlorination using phosphorus oxychloride (POCl 3 ). The 4-chloro derivative acts as a highly reactive electrophile for subsequent microwave-assisted nucleophilic aromatic substitution (S N Ar) with various amines (e.g., morpholine, anilines) to yield the final PI3K-targeting derivatives[2].
Workflow for the microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis. All microwave reactions should be performed in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Milestone Synth) equipped with IR temperature sensors and pressure controls[3].
Protocol 1: Microwave-Assisted Gewald Reaction (Precursor Synthesis)
Objective: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Preparation: In a 10 mL microwave-safe reaction vial, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).
-
Solvent & Base: Add 5 mL of absolute ethanol. Introduce morpholine (10 mmol) dropwise. Causality: Morpholine acts as both a base to deprotonate the active methylene and a nucleophilic catalyst to drive the Knoevenagel condensation prior to sulfur insertion. Ethanol is chosen for its excellent microwave absorbing properties (high loss tangent).
-
Irradiation: Seal the vial and irradiate at 80°C (approx. 150 W) for 10 minutes.
-
Validation (TLC): Spot the reaction mixture against starting materials on a silica gel plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the malononitrile spot and the appearance of a UV-active spot (R f ~0.4) confirms completion.
-
Workup: Pour the hot mixture into 50 mL of crushed ice. The sudden drop in solubility forces the product to precipitate. Filter, wash with cold water, and recrystallize from ethanol.
Protocol 2: Microwave-Assisted Cyclization (Core Formation)
Objective: Synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one.
-
Preparation: Place the 2-aminothiophene derivative (5 mmol) from Protocol 1 into a microwave vial.
-
Reagent Addition: Add 8 mL of formamide. Causality: Formamide serves a dual purpose as the carbon/nitrogen source for the pyrimidine ring and as a highly polar solvent that rapidly superheats under microwave irradiation, overcoming the high activation energy barrier of the cyclocondensation[3].
-
Irradiation: Irradiate at 150°C for 20 minutes.
-
Workup & Validation: Cool the vial rapidly using compressed air. Pour the mixture into cold water. A solid precipitate should form immediately. Filter and wash with methanol. The product's identity is self-validated by a sharp melting point and the disappearance of the primary amine stretching bands (3400-3300 cm −1 ) in FTIR.
Protocol 3: Halogenation and S N Ar Derivatization
Objective: Synthesis of target PI3K inhibitors (e.g., 4-morpholino or 4-anilino derivatives).
-
Chlorination: Suspend the pyrimidinone core (3 mmol) in 5 mL of POCl 3 . Irradiate at 100°C for 15 minutes. Caution: POCl 3 generates HCl gas; ensure the microwave has pressure venting capabilities.
-
Quenching: Carefully pour the mixture over ice water and neutralize with aqueous ammonia to pH 7-8. Extract the 4-chloro intermediate with ethyl acetate, dry over Na 2 SO 4 , and concentrate.
-
Nucleophilic Substitution: Dissolve the 4-chloro derivative (1 mmol) in 3 mL of isopropanol. Add the desired nucleophile (e.g., morpholine or substituted aniline, 2 mmol) and a catalytic amount of triethylamine.
-
Irradiation: Irradiate at 100°C for 10-15 minutes[3].
-
Validation: The displacement of the chloride ion drastically changes the polarity of the molecule. TLC validation (DCM/MeOH 95:5) will show a highly fluorescent, lower-R f spot corresponding to the final derivative.
Quantitative Data Presentation
The integration of microwave irradiation provides a stark statistical advantage over conventional thermal heating. The table below summarizes the comparative efficiency observed during the synthesis of standard thieno[2,3-d]pyrimidine derivatives[3].
| Synthetic Step | Method | Temperature (°C) | Reaction Time | Average Yield (%) | Purity (HPLC) |
| Gewald Reaction (Precursor) | Conventional | 80 | 6 - 8 hours | 65 - 70 | ~85% |
| Microwave | 80 | 10 mins | 88 - 92 | >95% | |
| Cyclization (Core Formation) | Conventional | 150 | 12 - 18 hours | 50 - 60 | ~80% |
| Microwave | 150 | 20 mins | 80 - 85 | >92% | |
| S N Ar Derivatization (Final) | Conventional | 80 (Reflux) | 4 - 6 hours | 60 - 65 | ~85% |
| Microwave | 100 | 10 - 15 mins | 85 - 90 | >98% |
Table 1: Comparative analysis of Conventional vs. Microwave-Assisted Synthesis metrics for thieno[2,3-d]pyrimidine derivatives.
Sources
Application Note: Advanced Synthesis and Characterization of 2-Aminopyrimidine-Derived Schiff Base Metal Complexes
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary
Schiff bases derived from 2-aminopyrimidine represent a privileged class of ligands in modern coordination chemistry. Featuring a highly basic imine nitrogen with pronounced π -acceptor properties, these compounds act as flexi-dentate ligands capable of forming highly stable metallo-imine complexes with transition metals[1]. Beyond their structural versatility, 2-aminopyrimidine Schiff base complexes have garnered significant attention in drug discovery for their potent antimicrobial, antifungal, and DNA-cleaving activities, as well as their utility as industrial corrosion inhibitors[2][3][4].
This application note details a self-validating, step-by-step methodology for the synthesis, purification, and physicochemical characterization of 2-aminopyrimidine Schiff base ligands and their corresponding transition metal complexes (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).
Mechanistic Rationale & Chemical Causality
Ligand Design and Tautomerism
The condensation of 2-aminopyrimidine with aromatic aldehydes (such as 2-hydroxy-1-naphthaldehyde or 2,4-dihydroxybenzaldehyde) yields a Schiff base capable of existing in an enolimine-quinoneamine tautomeric equilibrium.
-
Causality of State: In the solid state, the ligand predominantly exists in the enolimine form. In solution, it shifts toward the quinoneamine tautomer. However, upon coordination with a transition metal ion, the ligand is thermodynamically locked into the imine form[2].
Metal Coordination Dynamics
Transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are typically selected due to their predictable coordination geometries (often octahedral or square planar) and biologically relevant redox profiles[2][5].
-
Causality of Stoichiometry: The synthesis is driven by a strict 1:2 (Metal:Ligand) molar ratio. The ligand typically acts as a monobasic bidentate or tridentate donor, coordinating via the azomethine nitrogen, the pyrimidine nitrogen, and the deprotonated phenolic oxygen[2][5].
-
Causality of pH Control: The reaction requires a slightly alkaline environment (pH 7.0–7.5) to deprotonate the phenolic -OH group, facilitating covalent M–O bond formation and ensuring the non-electrolytic nature of the resulting complex[5].
Experimental Workflow
The following diagram illustrates the logical progression from precursor condensation to biological screening.
Synthesis and validation workflow for 2-aminopyrimidine Schiff base complexes.
Detailed Experimental Protocols
Protocol A: Synthesis of the Schiff Base Ligand
This protocol utilizes 2-hydroxy-1-naphthaldehyde, but can be adapted for 2,4-dihydroxybenzaldehyde or similar derivatives[2][3].
-
Precursor Preparation: Dissolve 1.0 mmol of 2-aminopyrimidine in 25 mL of absolute ethanol in a round-bottom flask.
-
Aldehyde Addition: In a separate beaker, dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde in 25 mL of absolute ethanol. Add this dropwise to the pyrimidine solution under continuous magnetic stirring.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Validation Check: The acid protonates the carbonyl oxygen, increasing its electrophilicity and enabling nucleophilic attack by the amine. Without this, the reaction yield drops significantly.
-
-
Reflux: Heat the mixture under reflux at 70–80°C for 3 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Ethyl Acetate (1:1) mobile phase.
-
Isolation: Cool the reaction mixture to room temperature, then transfer it to an ice bath for 30 minutes to maximize precipitation.
-
Purification: Filter the resulting solid under vacuum, wash thoroughly with cold ethanol, and recrystallize from hot ethanol to yield the pure Schiff base ligand. Dry in a vacuum desiccator.
Protocol B: Synthesis of Transition Metal Complexes
-
Ligand Solubilization: Dissolve 1.0 mmol of the synthesized Schiff base ligand in 30 mL of absolute ethanol.
-
Metal Salt Preparation: Dissolve 0.5 mmol of the desired hydrated metal chloride (e.g., CuCl2⋅2H2O , NiCl2⋅6H2O , or CoCl2⋅6H2O ) in 20 mL of absolute ethanol.
-
Complexation: Add the metal salt solution dropwise to the ligand solution while stirring vigorously.
-
pH Adjustment (Critical Step): Add a 10% ethanolic KOH solution dropwise until the pH reaches 7.0–7.5.
-
Validation Check: A distinct color change should occur immediately upon pH adjustment, indicating the deprotonation of the ligand and the onset of metal coordination.
-
-
Reflux: Reflux the mixture for 4–6 hours.
-
Recovery: Concentrate the solution to half its volume under reduced pressure and cool to 4°C overnight.
-
Final Isolation: Filter the precipitated microcrystalline complex, wash sequentially with cold ethanol and diethyl ether to remove unreacted precursors, and dry over anhydrous CaCl2 in a desiccator.
Data Presentation & System Validation
To ensure the structural integrity of the synthesized compounds, a multi-tiered characterization approach is required. The tables below summarize the expected quantitative analytical data for validation[2][5].
Table 1: Expected Physicochemical and Analytical Data
Molar conductance values below 20 Ω−1cm2mol−1 confirm the non-electrolytic nature of the complexes, proving that the deprotonated ligands fully neutralize the metal ion's charge[2].
| Compound | Stoichiometry (M:L) | Expected Yield (%) | Molar Conductance ( Ω−1cm2mol−1 ) | Proposed Geometry |
| Schiff Base Ligand (HL) | N/A | 75 - 85% | N/A | N/A |
| [Cu(L)₂] | 1:2 | 65 - 75% | 10 - 15 | Octahedral / Orthorhombic |
| [Ni(L)₂] | 1:2 | 60 - 70% | 12 - 18 | Octahedral |
| [Co(L)₂] | 1:2 | 65 - 72% | 14 - 19 | Octahedral |
| [Zn(L)₂] | 1:2 | 70 - 80% | 8 - 12 | Octahedral |
Table 2: Key Infrared (IR) Spectral Shifts for Self-Validation
The shift of the azomethine ν(C=N) band to lower frequencies in the complexes confirms the donation of electron density from the imine nitrogen to the metal center. The appearance of new ν(M−N) and ν(M−O) bands strictly validates successful coordination[5].
| Compound | ν(C=N) Azomethine | ν(C−O) Phenolic | ν(M−N) | ν(M−O) |
| Schiff Base Ligand | ~1620 cm⁻¹ | ~1280 cm⁻¹ | - | - |
| Metal Complexes | ~1590 - 1605 cm⁻¹ | ~1310 - 1325 cm⁻¹ | 510 - 540 cm⁻¹ | 440 - 470 cm⁻¹ |
Downstream Applications: Biological Screening
Once validated, 2-aminopyrimidine Schiff base complexes are highly suitable for downstream biomedical applications.
-
Antimicrobial Activity: Complexes generally exhibit enhanced antibacterial and antifungal activity compared to the free ligand. This is explained by Overton's concept and Tweedy's chelation theory, where complexation reduces the polarity of the metal ion, enhancing its lipophilicity and allowing it to permeate the lipid layer of microbial cell membranes[5][6].
-
DNA Cleavage: Cu(II) and Ni(II) complexes of these ligands are frequently evaluated via gel electrophoresis for their ability to cleave supercoiled DNA into open circular or linear forms, making them promising candidates for metallo-drug development[2].
References
- Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors Source: IntechOpen URL
- Synthesis, Characterization, DNA Cleavage, and Antimicrobial Studies of Some Transition Metal Complexes With a Novel Schiff Base Derived From 2-Aminopyrimidine Source: Taylor & Francis URL
- SCHIFF BASE COMPLEXES OF CO(II) AND NI(II)
- Synthesis and Characterization of New Transition Metal Complexes of Schiff-base Derived from 2-Aminopyrimidine and 2,4-Dihydroxybenzaldehyde and Its Applications in Corrosion Inhibition Source: ResearchGate URL
- Source: PMC (National Institutes of Health)
- Synthesis and Characterization of Some Metal Complexes of[4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)
Sources
- 1. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors | IntechOpen [intechopen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrimidinone Derivatives in Alzheimer's Disease Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrimidinone derivatives in the study and potential treatment of Alzheimer's disease (AD). This document outlines the scientific rationale, key molecular targets, and detailed experimental protocols for the evaluation of these promising compounds.
Introduction: The Rationale for Pyrimidinone Derivatives in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[2][3] In the context of AD, pyrimidinone derivatives have been investigated as multi-target-directed ligands (MTDLs), addressing the complex and multifactorial nature of the disease.[4][5] Their therapeutic potential stems from their ability to modulate key pathological pathways in AD.
The core advantage of the pyrimidine framework lies in its synthetic tractability, allowing for the creation of diverse chemical libraries with tailored pharmacological profiles.[4][5] This enables the optimization of properties crucial for central nervous system (CNS) drug candidates, such as blood-brain barrier permeability.[6][7]
Key Molecular Targets and Mechanisms of Action
Pyrimidinone derivatives have been designed to interact with several key targets implicated in AD pathogenesis. The primary mechanisms of action are detailed below.
Inhibition of β-Secretase (BACE1)
The β-secretase enzyme (BACE1) is a primary therapeutic target in AD as it catalyzes the rate-limiting step in the production of Aβ peptides from the amyloid precursor protein (APP).[6][7][8] Inhibition of BACE1 is a promising strategy to reduce Aβ levels and prevent plaque formation.[8] Several classes of pyrimidinone derivatives have been developed as potent BACE1 inhibitors.[6][7][9]
-
Mechanism of Inhibition: These derivatives are designed to bind to the active site of BACE1, an aspartyl protease, preventing the cleavage of APP. Molecular docking studies have shown that substituted pyrimidine rings can occupy the S1 and S3 substrate-binding pockets of the enzyme, while specific functional groups can form crucial hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228).[6][7]
Modulation of γ-Secretase
The γ-secretase complex is responsible for the final cleavage of the APP fragment C99, leading to the generation of Aβ peptides of varying lengths. Modulators of γ-secretase aim to shift the cleavage site to produce shorter, less aggregation-prone Aβ species, rather than inhibiting the enzyme completely, which can lead to off-target effects related to Notch signaling.[4][5] Certain pyrimidine derivatives have been identified as γ-secretase modulators.[10]
Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)
The cholinergic hypothesis of AD suggests that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors, such as the FDA-approved drug donepezil, are a mainstay of symptomatic AD treatment.[11][12] Additionally, monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters and its activity is elevated in the brains of AD patients, contributing to oxidative stress.[13] Some pyrimidinone derivatives have been designed as dual inhibitors of AChE and MAO-B.[13]
Microtubule Stabilization
In AD, the tau protein detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles.[1] Compounds that can cross the blood-brain barrier and stabilize microtubules represent a valuable therapeutic approach.[1] A class of triazolopyrimidine derivatives has shown efficacy in normalizing microtubule function, reducing neuronal cell death, and attenuating tau tangle formation in preclinical models.[1]
Multi-Target-Directed Ligand (MTDL) Approach
Given the multifaceted nature of AD, compounds that can simultaneously modulate multiple targets are highly desirable.[14][15] Pyrazolo[3,4-d]pyrimidine derivatives, for instance, have been developed as MTDLs with the ability to inhibit AChE, suppress Aβ aggregation, and exhibit antioxidant properties.[14][15]
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of pyrimidinone derivatives for AD research.
Synthesis of Pyrimidinone Derivatives
The synthesis of pyrimidinone derivatives can be achieved through various established organic chemistry reactions. The Biginelli reaction, a one-pot three-component synthesis, is a common and efficient method for producing dihydropyrimidinones.[9]
Protocol 3.1.1: One-Pot Synthesis of Dihydropyrimidinone Derivatives (Biginelli Reaction) [9]
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration. If not, pour the mixture into ice-water and collect the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram 3.1.1: General Scheme for the Biginelli Reaction
Sources
- 1. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 9. One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, In Vitro and In Vivo Biological Evaluation of Novel Pyrazolo[3,4-d]Pyrimidine-Based Derivatives as Promising Multitarget Candidates for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one
Welcome to the Technical Support Center for the synthesis of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (also referred to as 2-amino-4-hydroxy-6-(p-tolyl)pyrimidine). This compound is a critical pyrimidine building block in drug discovery, often utilized in the development of kinase inhibitors and anti-biofilm agents.
Despite the apparent simplicity of condensing guanidine with a β-keto ester, researchers frequently encounter issues with low yields, incomplete conversions, and massive losses during aqueous workup. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >80% isolated yields.
Reaction Pathway & Mechanistic Overview
The synthesis relies on a base-catalyzed condensation between guanidine (generated in situ from its hydrochloride or carbonate salt) and ethyl 4-methylbenzoylacetate. Understanding the causality of this pathway is essential for troubleshooting. The reaction proceeds via an initial nucleophilic attack by the guanidine free base on the ester carbonyl, followed by intramolecular cyclization and aromatization (loss of water and ethanol) .
Figure 1: Mechanistic pathway for the condensation of guanidine and ethyl 4-methylbenzoylacetate.
Troubleshooting FAQs
Q1: Why is my crude yield consistently below 40% despite using an excess of guanidine hydrochloride?
Answer: The root cause is almost always incomplete liberation of the highly nucleophilic guanidine free base, or premature destruction of your starting material. Guanidine hydrochloride requires a stoichiometric amount of a strong alkoxide base (e.g., Sodium ethoxide, NaOEt) to generate the free base. If you use weaker bases like K₂CO₃ in ethanol, the equilibrium does not favor the free base entirely, drastically reducing the reaction rate.
Conversely, if water is present in your solvent or base (e.g., using aqueous NaOH), the ethyl 4-methylbenzoylacetate undergoes rapid base-catalyzed saponification to 4-methylbenzoylacetic acid. This intermediate rapidly decarboxylates into 4-methylacetophenone, completely destroying your ester before condensation can occur. Actionable Fix: Use rigorously anhydrous ethanol and freshly prepared NaOEt (or a commercial 21 wt% NaOEt in EtOH solution) under an inert atmosphere.
Q2: I observe unreacted ethyl 4-methylbenzoylacetate on LC-MS after 16 hours. Should I increase the temperature?
Answer: No. Increasing the temperature beyond refluxing ethanol (78 °C) rarely improves the yield and often promotes thermal degradation of the intermediates. Unreacted ester typically indicates that the guanidine free base was neutralized by atmospheric CO₂. Guanidine is a strong base (pKa ~ 13.6) and readily absorbs carbon dioxide to form guanidine carbonate, which is significantly less reactive for this specific condensation . Actionable Fix: Blanket the reaction with Argon or N₂. Pre-mix the guanidine hydrochloride and NaOEt for 30 minutes at room temperature to ensure complete free base generation before adding the ester dropwise.
Q3: The reaction conversion looks great on TLC, but I lose a massive amount of product during the aqueous workup. How can I improve recovery?
Answer: 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one is an amphoteric molecule. It contains a basic 2-amino group and an acidic pyrimidin-4(3H)-one proton (which exists in tautomeric equilibrium with the 4-hydroxy form). If your workup pH is too high (pH > 10), the compound forms a highly water-soluble sodium salt. If the pH is too low (pH < 3), it forms a soluble hydrochloride salt. Actionable Fix: You must perform an isoelectric precipitation. After concentrating the reaction mixture to remove ethanol, dissolve the residue in minimal water and carefully titrate the pH to exactly 6.0–7.0 using 1M Acetic Acid.
Figure 2: pH-dependent solubility and isolation logic for amphoteric pyrimidin-4(3H)-one products.
Quantitative Data: Impact of Reaction Conditions
The choice of base and solvent system dictates the mechanistic success of the condensation. The table below summarizes quantitative yield data based on the base/solvent pairing.
| Base / Solvent System | Guanidine Equivalents | Reaction Temp (°C) | Ester Hydrolysis Risk | Average Isolated Yield (%) | Mechanistic Impact |
| NaOEt / Anhyd. EtOH | 1.5 eq | 78 (Reflux) | Low | 78 - 85% | Complete free base generation; suppresses saponification. |
| K₂CO₃ / EtOH | 2.0 eq | 78 (Reflux) | Low | 35 - 45% | Incomplete deprotonation of guanidine hydrochloride. |
| NaOH / H₂O-EtOH | 1.5 eq | 80 | High | < 15% | Rapid saponification and decarboxylation of the β-keto ester. |
| NaOMe / Anhyd. MeOH | 1.5 eq | 65 (Reflux) | Moderate | 60 - 68% | Lower reflux temperature; potential transesterification. |
Standardized High-Yield Protocol
This protocol is designed as a self-validating system to ensure maximum yield and purity.
Reagents Required:
-
Guanidine hydrochloride (1.5 eq)
-
Ethyl 4-methylbenzoylacetate (1.0 eq)
-
Sodium ethoxide (21 wt% solution in ethanol) (1.5 eq)
-
Anhydrous Ethanol (0.5 M relative to ester)
-
1M Acetic Acid (aq)
Step-by-Step Methodology:
-
Preparation of Free Guanidine: In an oven-dried, argon-flushed round-bottom flask, suspend Guanidine hydrochloride (1.5 eq) in anhydrous ethanol. Slowly add the Sodium ethoxide solution (1.5 eq) via syringe. Stir vigorously at room temperature for 30 minutes. A fine white precipitate of NaCl will form.
-
Condensation: Add Ethyl 4-methylbenzoylacetate (1.0 eq) dropwise over 15 minutes to the stirring suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C (oil bath temperature) for 12 to 14 hours under a continuous argon atmosphere.
-
Validation Check: Before working up the reaction, remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Self-Validation: The reaction is complete when the ester peak is consumed and a single major peak corresponding to the product is observed (Expected m/z: 202.09 [M+H]⁺).
-
Concentration: Cool the reaction to room temperature and concentrate the mixture in vacuo to approximately 20% of its original volume to remove the bulk of the ethanol.
-
Isoelectric Precipitation: Dilute the resulting thick slurry with ice-cold deionized water (approx. 3 volumes). The solution will be highly basic (pH ~11). Slowly add 1M Acetic Acid dropwise while monitoring continuously with a calibrated pH meter. Stop the addition when the pH reaches exactly 6.5.
-
Isolation: Stir the resulting dense white suspension at 4 °C for 2 hours to ensure complete precipitation. Filter the solid through a Buchner funnel. Wash the filter cake sequentially with ice-cold water (2 x 10 mL) to remove salts, followed by cold diethyl ether (1 x 10 mL) to remove organic impurities.
-
Drying: Dry the product under high vacuum at 50 °C overnight to afford the pure 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one.
References
-
Title: Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction Source: The Journal of Organic Chemistry, 2006, 71(20), 7706-7714. URL: [Link]
-
Title: Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones Source: Bioorganic & Medicinal Chemistry Letters, 2020, 30(23), 127550. URL: [Link]
Overcoming solubility issues of pyrimidinone compounds in biological assays
Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the erratic behavior of heterocyclic compounds in biological screening.
Pyrimidinone scaffolds—while highly privileged in medicinal chemistry for targeting kinases, adenylyl cyclases, and other critical biological targets—are notorious for their poor aqueous solubility. This liability often leads to underestimated potency, flat structure-activity relationship (SAR) curves, and false-negative high-throughput screening (HTS) data.
This guide is designed to move beyond basic "tips and tricks." Here, we will dissect the thermodynamic and kinetic causality behind pyrimidinone precipitation and provide self-validating protocols to ensure the integrity of your in vitro assays.
Part 1: The Chemistry of Pyrimidinone Insolubility (FAQs)
Q1: Why do my pyrimidinone-based compounds frequently "crash out" when diluted into aqueous assay buffers? A1: The insolubility of pyrimidinones is largely driven by their molecular geometry. These scaffolds often feature high planarity due to the presence of multiple aromatic ring systems and a high percentage of sp2-hybridized carbons[1]. This planarity, combined with intermolecular hydrogen bonding, results in an exceptionally high crystal packing (lattice) energy. When you dilute a DMSO stock into an aqueous buffer, the thermodynamic drive for the compound to minimize its interaction with water forces it to rapidly re-aggregate into these highly stable crystalline or colloidal polymorphs[1][2].
Q2: My compound is fully dissolved in a 10 mM DMSO stock. Why do I see precipitation after a few weeks of storage at -20°C? A2: This is a classic issue of solvent degradation via hygroscopy. DMSO is highly hygroscopic; every time a vial is opened, it absorbs atmospheric water[3]. Furthermore, repeated freeze-thaw cycles can trigger the precipitation of thermodynamically stable, less soluble polymorphs[3][4]. Once water enters the DMSO stock, the solvation capacity for lipophilic pyrimidinones drops exponentially, leading to hidden micro-precipitates that ruin assay reproducibility.
Q3: How can medicinal chemists modify the pyrimidinone scaffold to improve solubility without sacrificing target affinity? A3: The most effective strategy is the disruption of molecular symmetry and planarity. By introducing flexible linkers or modifying functional groups to increase rotational degrees of freedom, you reduce the crystal packing energy[1][5]. For example, converting a rigid amide linker to a more flexible amine linker in pyrazolo-pyrimidinone derivatives significantly enhances aqueous solubility while maintaining nanomolar target inhibition[1].
Part 2: Diagnostic Workflow for Solubility Issues
Before altering your assay biology, use the following diagnostic workflow to pinpoint where the solubility failure is occurring.
Diagnostic workflow for troubleshooting pyrimidinone solubility in biological assays.
Part 3: Standard Operating Procedures & Troubleshooting Protocols
To ensure data integrity, every protocol must be a self-validating system. Do not assume a compound is in solution simply because the liquid appears clear to the naked eye.
Protocol A: Preparation and Rescue of High-Concentration DMSO Stocks
Causality: Sonication provides the cavitation energy required to break apart stable polymorphs, while centrifugation ensures that sub-visual micro-crystals do not artificially inflate your assumed stock concentration.
-
Equilibration: Bring the frozen pyrimidinone DMSO stock to room temperature inside a desiccator. Never open a cold DMSO vial, as this immediately condenses atmospheric moisture into the solvent.
-
Thermal & Mechanical Disruption: If the stock is cloudy, incubate the vial in a 37°C water bath for 10 minutes, followed by 5 minutes of bath sonication[6][7].
-
Self-Validation (Centrifugation Check): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a strong light source. If a translucent pellet remains, the compound has exceeded its maximum kinetic solubility in DMSO[4]. You must discard this stock and prepare a fresh solution at a lower concentration (e.g., 10 mM instead of 30 mM)[6].
-
Storage: Aliquot the validated clear solution into single-use, tightly sealed vials and store at -80°C to prevent freeze-thaw degradation[6].
Protocol B: Aqueous Dilution & Kinetic Solubility Verification
Causality: Direct dilution of a high-concentration DMSO stock into a large aqueous volume creates localized zones of supersaturation. This triggers rapid nucleation, causing the lipophilic pyrimidinone to form colloidal aggregates that will not re-dissolve.
-
Pre-warming: Pre-warm the aqueous assay buffer or cell culture medium to 37°C. Cold media instantly lowers the kinetic solubility threshold, forcing precipitation[6].
-
Serial Intermediate Dilution: Do not perform a single 1:1000 dilution. Instead, dilute the 10 mM DMSO stock 1:10 into neat anhydrous DMSO, and then dilute that intermediate stock into the pre-warmed aqueous buffer while vortexing continuously[6][7]. Ensure the final DMSO concentration strictly remains ≤ 0.5% to prevent solvent toxicity in cell-based assays[6].
-
Self-Validation (Nephelometric Assay): Transfer 100 µL of the final assay solution to a clear-bottom microtiter plate. Read the plate on a nephelometer (light scattering detector). If the light scattering signal is significantly higher than your vehicle control (0.5% DMSO in buffer), your compound has formed colloidal aggregates[2][8]. The working concentration is invalid, and the compound requires chemical optimization.
Part 4: Quantitative Impact of Structural Modification
When formulation and dilution strategies fail, medicinal chemistry intervention is required. The table below summarizes how disrupting the planarity of a pyrazolyl-pyrimidinone scaffold successfully rescued its aqueous solubility while maintaining target potency against Adenylyl Cyclase 1 (AC1)[1].
| Compound / Scaffold | Linker Type | Predicted LogP | Aqueous Solubility (µM) | Target AC1 IC50 (µM) | Mechanistic Rationale for Change |
| AC10102 (Gen 1) | Amide (Rigid) | 2.92 | Poor / Undetectable | Potent | High planarity and contiguous sp2 carbons lead to high crystal packing energy. |
| AC10142A (Gen 2) | Amine (Flexible) | Lowered | 74 ± 7 | 0.26 | Increased rotational degrees of freedom disrupt crystal lattice symmetry, enhancing solvation. |
Part 5: References
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: PubMed Central (PMC) / NIH URL:[Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL:[Link]
-
Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate / Journal of Biomolecular Screening URL:[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
In Vitro Solubility Assays in Drug Discovery Source: Bentham Science Publishers URL:[Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL:[Link]
Sources
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Optimization of reaction conditions for pyrimidine ring formation
Welcome to the Pyrimidine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex challenges encountered during pyrimidine ring formation. Rather than merely providing static recipes, this guide focuses on the thermodynamic and kinetic causality behind reaction failures, empowering you to optimize your workflows rationally.
Troubleshooting Guide 1: The Biginelli Multicomponent Reaction
Issue: Low yields, incomplete conversion, or the formation of complex fluorescent byproducts during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Causality & Mechanistic Insight: The Biginelli reaction is a delicate three-component condensation between an aldehyde, a β-ketoester, and urea[1]. The desired pathway relies on the formation and stabilization of an iminium ion intermediate. However, if the catalyst is too weak or the stoichiometry is imbalanced, competing pathways dominate[2].
-
Knoevenagel Adducts: Form when the aldehyde reacts prematurely with the β-ketoester, consuming starting materials. This is exacerbated by weak acid catalysis.
-
Hantzsch 1,4-Dihydropyridines (DHPs): These yellow, fluorescent byproducts form when elevated temperatures cause urea to decompose into ammonia, which then reacts with two equivalents of the β-ketoester[2].
Competing reaction pathways in the Biginelli multicomponent synthesis.
Quantitative Optimization Data: Selecting the right catalyst and solvent is critical for suppressing side reactions. As shown below, moving from an uncatalyzed system to a specific Lewis acid catalyst drastically improves the yield[3].
| Entry | Catalyst | Amount (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | - | EtOH | 40 | 12 | 10 |
| 2 | NH₃(CH₂)₆NH₃SiF₆ | 2 | EtOH | 40 | 1 | 92 |
| 3 | NH₃(CH₂)₆NH₃SiF₆ | 2 | CH₃CN | 40 | 3 | 75 |
| 4 | NH₃(CH₂)₆NH₃SiF₆ | 2 | H₂O | 40 | 5 | 60 |
Protocol: Optimized Biginelli Synthesis of DHPMs
This protocol is designed as a self-validating system; the product's insolubility in cold ethanol serves as an intrinsic purification step.
-
Stoichiometric Mixing: Combine the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in a reaction flask.
-
Causality: A slight excess of urea compensates for partial thermal decomposition, preventing the stoichiometric imbalance that leads to Hantzsch DHP byproducts[2].
-
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., Polyphosphate ester or an optimized silica-based catalyst, 2-10 mol%).
-
Causality: Lewis acids specifically coordinate and stabilize the highly reactive iminium ion intermediate, driving the reaction toward the Biginelli product and away from the Knoevenagel shunt[1].
-
-
Solvent Selection: Add ethanol as a solvent (or proceed solvent-free if substrates are liquid).
-
Thermal Activation: Heat the mixture to 80°C.
-
Causality: Elevated temperatures are required to overcome the activation energy of the final pyrimidine ring-closure step.
-
-
Isolation: Monitor via TLC. Upon completion, cool to room temperature. Filter the precipitated DHPM and wash with cold ethanol.
Troubleshooting Guide 2: Regioselectivity in Pinner-Type Condensations
Issue: Poor chemoselectivity and complex regioisomer mixtures when condensing amidines with cyanoalkynes or 1,3-dicarbonyls.
Causality & Mechanistic Insight: In the absence of a base, the ring-closing step of the Michael addition intermediate is slow and dictated entirely by steric congestion. The aryl group at position 6 and the substituent on N-1 must come into close proximity, heavily favoring one specific regioisomer (Isomer 3). However, the addition of a strong base (like NaHMDS) deprotonates the intermediate, altering the nucleophilicity of the nitrogen centers and drastically accelerating the ring closure, completely reversing the chemoselectivity to favor Isomer 4[4].
Effect of base on chemoselectivity in iminopyrimidine formation.
Quantitative Optimization Data:
| Entry | Substrate | Base | Solvent | Selectivity (Isomer 4 : Isomer 3) |
| 1 | Amidine + Cyanoalkyne | None | 100% THF | 3 : 97 |
| 2 | Amidine + Cyanoalkyne | NaHMDS (2 eq) | 5% MeCN/THF | 97 : 3 |
Protocol: Chemoselective Synthesis of 4-Iminopyrimidines
-
Solvent Preparation: Dissolve the amidine (1.0 eq) in a 5% MeCN/THF solvent mixture.
-
Causality: The addition of MeCN is critical. Using 100% THF in the presence of NaHMDS leads to a complex mixture of side products due to poor intermediate solubility and uncontrolled side reactions[4].
-
-
Base Addition: Add NaHMDS (2.0 eq) to the solution at room temperature.
-
Substrate Addition: Add the cyanoalkyne (1.0 eq) in one portion.
-
Reaction: Stir for 2 hours.
-
Causality: The base-catalyzed Michael addition and subsequent cyclization are rapid, bypassing the steric hurdles of the uncatalyzed route[4].
-
-
Workup: Quench with aqueous NaHCO₃ and extract with ethyl acetate. Dry over Na₂SO₄, filter, and concentrate. Mild basic quenching prevents the hydrolysis of the newly formed iminopyrimidine ring.
Frequently Asked Questions (FAQs)
Q: I am trying to synthesize highly substituted pyrimidines using alcohols instead of dicarbonyls, but my yields are low. What is going wrong? A: You are attempting an Acceptorless Dehydrogenative Annulation (ADA). This is a highly sustainable multicomponent reaction, but it requires a specialized transition metal catalyst to oxidize the alcohols in situ. Ensure you are using an optimized5[5] or a6[6]. These catalysts facilitate the necessary condensation and dehydrogenation steps, liberating hydrogen gas and water to drive the reaction to completion[5].
Q: My pyrimidine synthesis works perfectly with urea, but fails completely when I substitute it with thiourea to make a thio-derivative. Why? A: Thiourea is a strong coordinating ligand and can easily poison certain transition metal or sensitive Lewis acid catalysts through strong chemisorption (fouling)[3]. If catalyst deactivation is suspected, switch to a more robust, heterogeneous catalyst that can be regenerated, or increase your catalyst loading to compensate for the active sites lost to thiourea coordination[3].
References
-
2 - Benchchem 2.4 - Organic Letters (ACS Publications) 3.5 - Journal of the American Chemical Society (ACS Publications) 4.3 - Benchchem
-
1 - Accounts of Chemical Research (ACS Publications)
-
6 - The Journal of Organic Chemistry (ACS Publications)
Sources
Technical Support Center: Troubleshooting Pyrimidine-Based Kinase Inhibitor Selectivity
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with the inherent promiscuity of pyrimidine-based kinase inhibitors. The pyrimidine core is a privileged scaffold, mimicking the adenine ring of ATP to form critical hydrogen bonds within the kinase hinge region. However, because this ATP-binding pocket is highly conserved across the >500 members of the human kinome, achieving target selectivity is a formidable challenge[1].
This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer selectivity, optimize your structure-activity relationship (SAR) pipelines, and eliminate off-target toxicity.
Section 1: Core Concepts & Mechanistic Causality (FAQs)
Q1: Why does my pyrimidine-based inhibitor hit so many off-target kinases in broad kinome panels (e.g., scanMAX)? A1: Mechanistic Causality: Your compound is likely relying too heavily on highly conserved hinge-binding interactions. The pyrimidine core anchors the molecule, but if the surrounding substituents are small or highly flexible, the inhibitor can adopt multiple conformations to fit into the ATP pockets of unintended kinases. Solution: Exploit non-conserved regions. By extending substituents into the solvent-accessible channel or the allosteric back pocket (inducing a DFG-out conformation), you can drastically reduce off-target binding. For example, incorporating a bis-anilino group has been shown to improve Lipophilic Ligand Efficiency (LLE) and selectivity by targeting unique solvent channel topographies[2].
Q2: How can I rationally restrict the conformational flexibility of my scaffold to improve selectivity? A2: Mechanistic Causality: Flexible molecules pay a lower entropic penalty when binding to diverse off-target kinases. Solution: Implement atropisomeric locking. By adding a sterically bulky atom (such as a single chlorine atom) adjacent to a rotatable bond, you act as a "brake," locking the molecule into a specific chiral axis (right-handed or left-handed). This rigidification prevents the molecule from adopting the conformations required to bind off-target kinases, effectively turning a promiscuous "shotgun" inhibitor into a highly selective "sniper"[3].
Q3: How do I measure the selectivity window of my compound effectively before moving to in vivo models? A3: Rely on the S10 score derived from broad kinome profiling. The S10 score represents the percentage of kinases inhibited by >90% at a specific concentration (usually 1 µM). For a high-quality chemical probe, you should target an S10 (1 µM) < 0.04[1].
Section 2: Visualizing the Logic
To systematically reduce off-target effects, your drug design and screening workflows must target distinct structural domains and follow a rigorous validation pipeline.
Structural logic for targeting distinct kinase domains to improve inhibitor selectivity.
Workflow for optimizing pyrimidine-based kinase inhibitors from hit to selective lead.
Section 3: Troubleshooting Experimental Workflows
Issue 1: High False-Positive Rates in Primary Enzymatic Screens
Cause: Enzymatic assays are highly sensitive to intracellular ATP concentrations, substrate depletion, and compound aggregation, leading to false-positive off-target hits. Solution: Implement Differential Scanning Fluorimetry (DSF) as an orthogonal biophysical validation step. DSF measures the thermal stabilization of the native protein structure upon ligand binding, independent of ATP or enzymatic activity[4].
Protocol 1: High-Throughput DSF for Kinase Selectivity Profiling
Self-Validating System: The inclusion of a known pan-kinase inhibitor (e.g., staurosporine) serves as a positive control for thermal shift, while a DMSO-only well establishes the baseline melting temperature, ensuring assay validity.
-
Preparation: Dilute the purified recombinant kinase to a final concentration of 1-2 µM in a standard assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dye Addition: Add SYPRO Orange dye (final concentration 5X from a 5000X stock). Causality: As the protein unfolds during heating, hydrophobic residues are exposed. The dye binds these regions, emitting fluorescence, which allows us to track the unfolding process.
-
Compound Dispensing: Dispense the pyrimidine-based inhibitor (10 µM final) into a 384-well PCR plate. Include DMSO controls and a reference inhibitor.
-
Thermal Cycling: Subject the plate to a temperature gradient (e.g., 25°C to 95°C at 1°C/minute) using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Calculate the melting temperature ( Tm ) from the inflection point of the melt curve. A positive thermal shift ( ΔTm > 2°C) compared to the DMSO control confirms true biophysical target engagement.
Issue 2: Compounds show biochemical selectivity but fail to engage the target selectively in cells.
Cause: Intracellular ATP concentrations are extremely high (1-5 mM). A pyrimidine inhibitor with poor cell permeability or weak affinity will be outcompeted by physiological ATP, leading to a loss of target engagement and an increase in off-target toxicity[5]. Solution: Use the NanoBRET Target Engagement Assay to quantify live-cell selectivity.
Protocol 2: NanoBRET Target Engagement Assay
Self-Validating System: The assay relies on competitive displacement. If the inhibitor does not penetrate the cell or bind the target, the BRET signal remains high. A dose-dependent decrease in signal validates both permeability and specific target engagement.
-
Transfection: Transfect HEK293 cells with a plasmid expressing your target kinase fused to NanoLuc luciferase.
-
Tracer Incubation: Add a cell-permeable fluorescent kinase tracer. Causality: The tracer binds the ATP pocket. The proximity of the tracer to the NanoLuc tag allows for Bioluminescence Resonance Energy Transfer (BRET).
-
Inhibitor Competition: Treat the cells with a serial dilution of your pyrimidine inhibitor and incubate for 2 hours.
-
Detection: Add NanoLuc substrate and measure dual-emission BRET (460 nm and 618 nm).
-
Analysis: Calculate the IC50 of the BRET ratio. A selective inhibitor will displace the tracer at low nanomolar concentrations, proving it can outcompete cellular ATP.
Section 4: Quantitative Data Presentation
The table below summarizes how specific structural modifications to the pyrimidine scaffold impact kinome-wide selectivity metrics, demonstrating the causality between rational design and reduced off-target liability.
Table 1: Impact of Structural Modifications on Kinase Selectivity Metrics
| Scaffold Modification | Primary Target | Target IC50 (nM) | S10 Score (1 µM) | Key Off-Target Liability | Mechanism of Selectivity Gain |
| Unmodified Aminopyrimidine | TBK1 | 15 | 0.25 | AURKB, JAK2, CDKs | Baseline hinge-binding (High Promiscuity) |
| + Bis-anilino substitution | PAK1 | 8 | 0.08 | KDR, FGFR1 | Solvent channel extension & LLE optimization |
| + Halogen (Chlorine) Lock | Tyrosine Kinases | 12 | 0.03 | Broad kinome | Atropisomeric rigidification (Conformational lock) |
| + Phenyl Headgroup | PknB | 25 | 0.04 | CDK2, GSK3β | Steric clash at the gatekeeper residue |
References
-
Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. URL:[Link]
-
Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. ACS Medicinal Chemistry Letters. URL:[Link]
-
Conformational Control of Kinase Inhibitors to Increase Target Selectivity. UC San Diego eScholarship. URL:[Link]
-
Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. URL:[Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the oral bioavailability of 2-amino-6-arylpyrimidin-4-one derivatives
Technical Support Center: Optimizing Oral Bioavailability of 2-Amino-6-Arylpyrimidin-4-One Derivatives
Welcome to the Advanced ADME & Formulation Support Portal.
As a Senior Application Scientist, I frequently encounter drug development teams hitting a wall when transitioning 2-amino-6-arylpyrimidin-4-one derivatives from in vitro biochemical success to in vivo efficacy. These scaffolds are privileged structures in kinase inhibition (e.g., PLK1, CDK2, Akt)[1][2], but they notoriously suffer from high lipophilicity, rapid hepatic clearance, and poor aqueous solubility—hallmarks of preclinical BCS Class II compounds[3].
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural optimization logic to help you overcome these pharmacokinetic (PK) hurdles.
Module 1: Structural Optimization & SAR Troubleshooting
FAQ 1: My lead 2-amino-6-arylpyrimidin-4-one exhibits sub-nanomolar kinase inhibition but <5% oral bioavailability in rodents. Why is this happening, and how do I fix it?
The Causality: Poor oral bioavailability ( F ) is typically a function of either poor gastrointestinal absorption (solubility/permeability) or high first-pass metabolism (hepatic extraction). Pyrimidin-4-one derivatives with bulky 6-aryl substituents often possess high calculated partition coefficients (cLogP > 4.5), leading to rapid cytochrome P450 (CYP)-mediated oxidation. For instance, benzylic positions or unsubstituted piperidine rings attached to the pyrimidine core are classic metabolic hotspots[4].
The Solution: You must decouple target affinity from lipophilicity.
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Metabolic Blocking: Introduce electron-withdrawing groups (e.g., fluorine) at known CYP oxidation sites on the 6-aryl ring.
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Polarity Modulation: Replace highly lipophilic appendages with polar, hydrogen-bond-donating motifs. For example, transitioning from a 4-benzylpiperidine to a piperidine-4-carboxamide has been shown to drastically reduce in vivo clearance and enhance oral bioavailability in pyrimidine-based Akt inhibitors[4].
Quantitative Data: Impact of SAR on PK Parameters Table 1: Comparative PK profiles demonstrating the shift from high-clearance leads to optimized, bioavailable candidates.
| Compound Prototype | Structural Modification | Species | Clearance (% HBF) | Volume of Dist. ( Vdss , L/kg) | Half-life ( T1/2 , h) | Oral Bioavailability ( F %) |
| Lead A | 4-benzylpiperidine appendage | Rat | 85% (High) | 4.2 | 0.8 | < 5% |
| Optimized B | Piperidine-4-carboxamide | Rat | 22% (Low) | 1.8 | 3.5 | 58% |
| Lead C | Unsubstituted 6-phenyl | Cyno | 65% (Moderate) | 3.1 | 1.2 | 12% |
| Optimized D | 6-(4-fluorophenyl) | Cyno | 9% (Low) | 1.5 | 2.6 | 21% |
(Data synthesized from optimization campaigns of pyrimidine-based kinase inhibitors[2][4])
Workflow for diagnosing and resolving poor oral bioavailability in pyrimidinone derivatives.
Module 2: Overcoming Efflux Transporter Liabilities
FAQ 2: PAMPA shows high passive permeability, but my Caco-2 assay shows poor absorption. Which data point do I trust?
The Causality: Trust the Caco-2 data for in vivo translation. PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive transcellular diffusion. Caco-2 cells express active efflux transporters, notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). 2-amino-6-arylpyrimidin-4-ones with high molecular weight and multiple hydrogen bond acceptors are frequent P-gp substrates, leading to active pumping of the drug back into the intestinal lumen, thereby destroying oral bioavailability.
Self-Validating Protocol: Bidirectional Caco-2 Permeability & Efflux Phenotyping To ensure trustworthiness, this protocol incorporates internal validation controls to rule out monolayer degradation and confirm transporter functionality.
Step-by-Step Methodology:
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Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.
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Monolayer Validation (Control 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².
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Dosing Solutions: Prepare 10 µM of your pyrimidinone derivative in HBSS buffer (pH 7.4). Prepare identical solutions containing 50 µM Verapamil (a known P-gp inhibitor).
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Assay Execution:
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Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank HBSS to the basolateral chamber.
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Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank HBSS to the apical chamber.
-
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Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.
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Integrity Check (Control 2): Post-assay, add Lucifer Yellow (100 µM) to the apical chamber. A basolateral fluorescence reading indicating <1% permeation validates that the monolayer remained intact during the assay.
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Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and Efflux Ratio (ER = Papp(B−A) / Papp(A−B) ).
Logic tree for diagnosing active efflux liabilities using bidirectional Caco-2 assays.
Module 3: Formulation Strategies for BCS Class II Compounds
FAQ 3: We have optimized the SAR, but the compound is still hitting a solubility wall (<1 µg/mL). How do we formulate this for preclinical in vivo dosing?
The Causality: Highly crystalline 2-amino-6-arylpyrimidin-4-ones possess high lattice energy. The thermodynamic cost of breaking the crystal lattice in the gastrointestinal fluid exceeds the solvation energy, resulting in dissolution-rate-limited absorption. Traditional aqueous suspensions will fail. You must bypass the crystal lattice energy by formulating the drug in an amorphous state or pre-dissolving it in a lipid matrix[3].
Self-Validating Protocol: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation This method forces the pyrimidinone into a high-energy amorphous state, stabilized by a polymer matrix to prevent recrystallization in the gut.
Step-by-Step Methodology:
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Polymer Selection: Select a concentration-enhancing polymer, such as HPMCAS (Hypromellose acetate succinate) or PVP-VA (Copovidone). These polymers provide steric hindrance and hydrogen bonding to stabilize the amorphous drug.
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Solvent Dissolution: Dissolve the pyrimidinone derivative and the polymer (typically at a 1:3 or 1:4 drug-to-polymer w/w ratio) in a volatile organic solvent mixture (e.g., Dichloromethane/Methanol 1:1 v/v). Self-Validation: The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution and will seed immediate recrystallization.
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Rapid Evaporation: Utilize a rotary evaporator or a benchtop spray dryer to rapidly remove the solvent. The speed of evaporation is critical; it must outpace the crystallization kinetics of the drug.
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Secondary Drying: Place the resulting solid dispersion in a vacuum desiccator at 40°C for 24 hours to remove residual solvent traces.
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Solid-State Characterization (Crucial Control): Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with no sharp diffraction peaks. If sharp peaks are present, the batch has failed and must be discarded.
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In Vitro Dissolution Testing: Perform a non-sink dissolution test in Simulated Intestinal Fluid (FaSSIF). A successful ASD will generate a "spring and parachute" effect—rapidly supersaturating the solution (spring) and maintaining that supersaturation for at least 2-4 hours (parachute) to allow for intestinal absorption.
References
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Title: 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
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Title: Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Selection of oral bioavailability enhancing formulations during drug discovery Source: International Journal of Pharmaceutics (PubMed) URL: [Link]
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Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry (ResearchGate) URL: [Link]
Sources
- 1. 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of oral bioavailability enhancing formulations during drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Polar 2-Aminopyrimidinones
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks associated with 2-aminopyrimidinone derivatives. These compounds are notorious for their high polarity, complex hydrogen-bonding networks, and dynamic lactam-lactim tautomerism, which collectively render standard purification platforms ineffective.
This guide provides a mechanistic understanding of these challenges, decision-making workflows, and self-validating protocols to ensure reproducible isolation of your target compounds.
Mechanistic Overview & Chromatography Selection
The pyrimidine ring of a 2-aminopyrimidinone contains multiple nitrogen atoms capable of acting as both hydrogen bond donors and acceptors. When combined with the exocyclic amino and carbonyl groups, the molecule exhibits extreme hydrophilicity. On standard normal-phase silica, these compounds interact strongly with acidic surface silanols, leading to severe streaking [1]. Conversely, on standard reversed-phase (C18) columns, they lack the hydrophobic surface area required for partitioning and typically elute at the void volume [2].
To select the appropriate purification strategy, researchers must evaluate the compound's aqueous solubility and basicity.
Decision logic for selecting chromatography based on 2-aminopyrimidinone polarity.
Troubleshooting Guides & FAQs
Q1: Why does my 2-aminopyrimidinone streak heavily on standard normal-phase silica, even with highly polar solvent mixtures (e.g., DCM/MeOH/NH4OH)? A1: Causality: The streaking is driven by secondary electrostatic interactions. The basic amino groups of the pyrimidinone form strong, irreversible ion-exchange interactions with the acidic silanol groups (Si-OH) on the bare silica surface [3]. Solution: Switch to an aqueous normal-phase system using an amine-bonded silica column. The amine functional group creates a "base shield" that minimizes compound-silica interactions, allowing water to be used as the strong eluting solvent [4].
Q2: My compound elutes at the void volume on a standard C18 reversed-phase column. How can I increase retention? A2: Causality: Highly polar, water-soluble heterocycles cannot partition effectively into the highly hydrophobic C18 stationary phase. Furthermore, highly aqueous mobile phases (>95% water) can cause C18 phase collapse (dewetting), completely eliminating retention [2]. Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and an organic-rich mobile phase (e.g., >80% acetonitrile). In HILIC, water acts as the strong solvent, partitioning the polar analyte into a water-enriched layer on the stationary phase [5].
Q3: I am observing peak splitting during HILIC purification. Is my column overloaded? A3: Causality: While overloading is possible, 2-aminopyrimidinones frequently undergo lactam-lactim tautomerism (interconversion between the 2-amino-pyrimidin-4(1H)-one and 2-amino-4-hydroxypyrimidine forms). If the rate of interconversion is similar to the chromatographic timescale, a single compound will elute as two distinct peaks or a broad plateau. Solution: Increase the column temperature to 40–50°C. This accelerates the tautomeric interconversion rate, causing the split peaks to coalesce into a single, sharp peak.
Experimental Workflows & Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step includes a validation checkpoint to confirm the physical chemistry of the system is behaving as expected before proceeding.
Step-by-step experimental workflow for HILIC purification of polar heterocycles.
Protocol A: HILIC Purification for Highly Polar Derivatives [5]
Step 1: Column Equilibration
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Action: Flush a Zwitterionic (ZIC-HILIC) or Amide column with 15–20 column volumes (CV) of 95% Acetonitrile / 5% Aqueous Buffer (10 mM Ammonium Formate, pH 3.0).
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Causality: HILIC requires the formation of a semi-immobilized water layer on the stationary phase. Inadequate equilibration prevents this layer from forming, leading to drifting retention times.
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Self-Validation Checkpoint: Inject a neutral void marker (e.g., toluene). The retention time must remain constant across three consecutive injections (RSD < 1%).
Step 2: Sample Loading
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Action: Dissolve the crude 2-aminopyrimidinone in the initial mobile phase (95% MeCN). If solubility is poor, use a maximum of 20% water, or utilize dry-loading onto Celite.
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Causality: Injecting the sample in a solvent with higher aqueous content than the mobile phase will disrupt the water layer and cause premature elution (breakthrough).
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Self-Validation Checkpoint: Monitor the UV trace immediately after injection. A massive peak at the void volume indicates solvent mismatch and breakthrough.
Step 3: Gradient Elution
-
Action: Run a shallow gradient from 5% to 40% aqueous buffer over 20 CVs.
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Causality: Increasing the aqueous concentration increases the polarity of the mobile phase, effectively washing the hydrophilic analytes out of the stationary water layer.
Protocol B: Strong Cation Exchange (SCX) for Basic Derivatives [6]
Step 1: Conditioning
-
Action: Equilibrate the SCX column with 100 mM Formic Acid in Water/MeOH (50:50).
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Causality: The low pH ensures that both the sulfonic acid stationary phase and the basic pyrimidinone (pKa ~7-9) are fully ionized for maximum electrostatic interaction.
Step 2: Sample Loading & Flow-Through Analysis
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Action: Load the sample dissolved in the conditioning buffer.
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Self-Validation Checkpoint: Analyze the column flow-through via LC-MS. The target mass must be absent in the flow-through. If present, the column is overloaded or the pH is too high.
Step 3: Elution
-
Action: Elute using a step gradient of 5% NH4OH in Methanol.
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Causality: The high pH deprotonates the 2-aminopyrimidinone, neutralizing its charge and breaking the electrostatic interaction with the SCX media, prompting immediate elution.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of polar heterocycles across different purification modalities. This data aids in predicting retention and peak shape based on column chemistry [1], [2].
| Column Type | Stationary Phase Chemistry | Typical Mobile Phase | Primary Retention Mechanism | Typical Peak Asymmetry | Suitability for 2-Aminopyrimidinones |
| Standard Normal Phase | Bare Silica | DCM / MeOH / NH₄OH | H-bonding, Dipole-Dipole | > 2.0 (Severe tailing) | Poor (Irreversible binding, streaking) |
| Standard Reversed-Phase | C18 (Endcapped) | H₂O / MeCN + 0.1% TFA | Hydrophobic Partitioning | N/A (Elutes at void) | Poor (No retention due to polarity) |
| Aqueous Normal Phase | Amine-Bonded Silica | MeCN / H₂O Gradient | H-bonding, Base Shielding | 1.2 - 1.5 | Good (Prevents silanol interactions) |
| HILIC | Zwitterionic / Amide | 95:5 MeCN:H₂O (Buffered) | Water-layer Partitioning | 1.0 - 1.2 | Excellent (High retention, sharp peaks) |
| Ion Exchange (SCX) | Sulfonic Acid | MeCN / Aqueous Salt | Electrostatic (Ion-exchange) | 1.0 - 1.1 | Excellent (For highly basic analogs) |
References
-
MDPI. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. [Link]
-
PubMed / Anal Chim Acta. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. [Link]
-
Reddit / r/Chempros. Purification of strong polar and basic compounds. [Link]
-
Teledyne Labs. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
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Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Sources
Optimizing the selectivity of pyrimidinone inhibitors for specific kinases
Welcome to the Technical Support Center for the optimization of pyrimidinone-based kinase inhibitors. This hub is designed for drug development professionals and application scientists troubleshooting issues related to isoform selectivity, off-target toxicity, and pharmacokinetic (PK) liabilities.
Below, you will find our core optimization workflow, followed by targeted FAQs, self-validating protocols, and quantitative structure-activity relationship (SAR) data.
Workflow for optimizing pyrimidinone kinase inhibitor selectivity and ADME properties.
Section 1: Troubleshooting Kinase Isoform Selectivity
Q: My pyrido[2,3-d]pyrimidinone inhibitor shows equipotent inhibition of JNK3 and p38 MAPK. How can I drive selectivity toward JNK3?
A: Achieving selectivity between closely related MAP kinases like JNK3 and p38 is notoriously difficult due to the high conservation of their ATP-binding pockets. If your compound is hitting both equally, the issue likely stems from a lack of exploitation of the unique hydrophobic sub-pockets present in JNK3.
Mechanistic Causality: The pyrido[2,3-d]pyrimidinone core relies heavily on its C-7 carbonyl group to form critical hydrogen bonds within the JNK hinge region. Our data indicates that replacing this carbonyl with an alkyl or tertiary amino group severely diminishes JNK potency[1]. To drive selectivity away from p38, you must focus on the 2-position of the scaffold. Introducing a secondary amino moiety, such as a trans-cyclohexanol group, capitalizes on the subtle steric differences in the JNK3 binding pocket, effectively clashing with the p38 active site architecture while stabilizing the JNK3 complex[1].
Q: We are developing pyrido[1,2-a]pyrimidinone-based inhibitors for PI3K, but we are hitting p110α, causing cellular toxicity. How do we target p110β selectively?
A: Non-selective PI3K inhibition (particularly hitting the p110α isoform) frequently leads to metabolic toxicities such as hyperglycemia. To achieve p110β selectivity, you must manipulate the linker region of your pyrimidinone scaffold.
Mechanistic Causality: Analogs of the well-known PI3Kβ inhibitor TGX-221 utilize a specific CH2NH-type linker. This linker provides the exact rotational freedom required for the pendant ring to access a unique "specificity pocket" present in p110β[2]. In p110α, this pocket is sterically restricted. By incorporating this CH2NH linker into your pyrido[1,2-a]pyrimidinone scaffold, you force a binding conformation that is thermodynamically favorable only in p110β, thereby rescuing your compound from p110α-mediated toxicity[2].
PI3K signaling pathway highlighting isoform-specific inhibition by pyrimidinone analogs.
Section 2: Overcoming ADME and Off-Target Liabilities
Q: My highly selective JNK3 pyrimidinone inhibitor is rapidly cleared in vivo and shows high CYP3A4 inhibition. How do I troubleshoot this?
A: High CYP450 inhibition and poor microsomal stability are common pitfalls for pyrimidinone scaffolds that have been over-optimized for potency using large, lipophilic groups.
Mechanistic Causality: CYP3A4 has a large, flexible active site that readily binds highly lipophilic molecules. If your compound has a high LogP, it will act as a substrate or inhibitor for CYP3A4, leading to rapid phase I metabolism and poor oral bioavailability. Systematic optimization requires identifying metabolic "soft spots" (e.g., unsubstituted aliphatic rings) and introducing polar functionalities. For example, replacing a simple cyclohexyl group with a trans-cyclohexanol moiety reduces the overall lipophilicity, drastically dropping CYP3A4 inhibition while simultaneously improving oral bioavailability (up to 87% in optimized leads)[1].
Section 3: Quantitative SAR Data Summary
The following table summarizes the optimization trajectory of a pyrido[2,3-d]pyrimidinone series, demonstrating the inverse relationship between strategic polar substitutions and off-target liabilities[1].
| Compound | Key Structural Modification | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) | Selectivity Ratio | Oral Bioavailability (%F) |
| Inhibitor 1 | Lead Scaffold (Unoptimized) | 45 | >5,000 | >111x | 10% |
| Inhibitor 13 | trans-Cyclohexanol substitution | 15 | >10,000 | >666x | 87% |
| Inhibitor 22 | Maintained C-7 Carbonyl | 21 | >5,000 | >238x | 65% |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your optimization pipeline, all assays must be self-validating. A self-validating protocol contains internal controls that mathematically prove the assay's integrity, regardless of the test compound's performance.
Protocol A: Self-Validating TR-FRET Kinase Selectivity Counter-Screen
Purpose: To accurately quantify the selectivity window between target (e.g., JNK3) and anti-target (e.g., p38) kinases.
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Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the specific kinase (JNK3 or p38), ATP (at the Km for the specific kinase to ensure competitive binding dynamics), and the biotinylated substrate peptide.
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Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrimidinone inhibitor in 100% DMSO.
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Control Designation (The Self-Validation Step):
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Positive Control (100% Inhibition): 10 µM Staurosporine (a pan-kinase inhibitor).
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Negative Control (0% Inhibition): 1% DMSO vehicle.
-
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Reaction Initiation: Add 5 µL of compound/controls to a 384-well plate. Add 10 µL of the Kinase/Substrate mixture. Initiate the reaction by adding 5 µL of ATP. Incubate at room temperature for 60 minutes.
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Quench and Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench the reaction by chelating Mg2+ ) and Europium-labeled anti-phospho antibody.
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Data Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the Staurosporine and DMSO controls. Do not proceed with data analysis unless Z' > 0.5 , as a lower score indicates assay drift or pipetting error.
Protocol B: Liver Microsomal Stability Assay
Purpose: To troubleshoot rapid in vivo clearance and assess Phase I metabolic stability.
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Matrix Preparation: Thaw Human or Mouse Liver Microsomes (HLM/MLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4).
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Compound Spiking: Add the pyrimidinone inhibitor to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP enzyme denaturation).
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Control Designation (The Self-Validation Step): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as reference standards.
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Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
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Time-Course Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint ) based on the half-life ( t1/2 ). The assay is only valid if Verapamil shows t1/2<15 min and Warfarin shows t1/2>60 min.
References
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Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
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Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling Source: ChEMBL - EMBL-EBI URL:[Link]
Sources
- 1. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological... - ChEMBL [ebi.ac.uk]
Troubleshooting mass spectrometry fragmentation patterns of pyrimidinones
Initiating a Technical Breakdown
Okay, I've got the request. My initial focus is to analyze it: troubleshooting mass spectrometry fragmentation patterns of pyrimidinones for a technical support center. I'm aiming for technical support, and the audience consists of researchers and scientists, likely in the pharmaceutical field. I'm going to start brainstorming common issues and how to approach them, likely a Q&A format.
Defining Project Parameters
I'm now focusing on core requirements and project scope. The aim is full editorial autonomy, building a structure suited to this specific topic. I'm prioritizing scientific integrity, explaining causality with self-validating protocols and authoritative grounding. Citations with links will be a must, as will data visualization including tables, methodologies, and Graphviz (DOT) diagrams, following specific color and width guidelines.
Outlining Key Sections
I'm now concretely outlining the FAQ sections and diagnostic workflow. Retro-Diels-Alder reactions, HNCO loss, and ring cleavages are typical fragmentations. My troubleshooting will focus on missing fragments, unexpected rearrangements, isobaric interference, poor ionization, and adduct formation. I'm building an introduction, a diagnostic DOT diagram, and structured FAQs, with a quantitative data table, experimental protocol, and references for grounding.
Analyzing Fragmentation Patterns
I'm now focusing on fragmentation patterns. The search results highlight that pyrimidinones, including derivatives of cytosine and uracil, exhibit distinct EI and ESI fragmentation. I'm noting common losses, particularly HNCO (43 Da), CO (28 Da), NH3 (17 Da), and HCN (27 Da). These are important for interpreting the spectra.
Defining Technical Scope
I've established a solid scientific base for constructing a top-tier technical support center, one that is authoritative, specialized, and engaging. Currently, I'm focusing on the content structure. The initial phase will include a welcome section providing an overview of the technical. I'm prioritizing clarity and user-friendliness from the outset.
Developing Diagnostic Flowchart
I've just created a diagnostic flowchart using Graphviz DOT for troubleshooting pyrimidinone MS fragmentation. It starts with the presence or absence of the molecular ion and guides through ionization issues, expected vs. unexpected fragment peaks, and potential causes like adduct formation, in-source fragmentation, and rearrangement pathways. I'm building out the FAQ sections to explain the flowchart nodes.
Refining Neutral Loss Data
I've just added a table with common neutral losses for pyrimidinones, detailing the mass, formula, mechanism, and diagnostic value for each. I'm also working on experimental protocols for optimizing ESI-MS/MS parameters, building a step-by-step methodology, and consolidating all references with verified URLs. I'm focusing on completeness.
Designing Visual Style
I'm focused on high-contrast designs for a new technical resource. I've chosen a dark background (#202124) with white text, or light background (#F1F3F4) with dark text (#202124). I've put together a color palette: blue (#4285F4), red (#EA4335), yellow (#FBBC05), green (#34A853), white, light gray (#F1F3F4), dark gray (#202124), and medium gray (#5F6368).
Expanding Diagnostic Flowchart
I've added new decision points to the flowchart. I'm focusing on collision energy optimization and addressing unexpected neutral losses with specific routes for evaluation of rearrangements like McLafferty and Retro-Diels-Alder. The structure of the flow is improving.
Elaborating Diagnostic Examples
I'm now elaborating on fragmentation explanations. For HNCO loss, I'll clarify the ring cleavage mechanism. For Retro-Diels-Alder (RDA) pathways, the text will discuss structural requirements, often seen in partially saturated rings or fused pyrimidinone systems, with diene and dienophile formation. I will add protocol steps like declustering potential (DP) and collision energy (CE) ramping. I'm focusing on adding source citations.
Technical Support Center: Enhancing the Stability of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one in solution. Our goal is to provide practical, evidence-based solutions and troubleshooting strategies to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one in solution?
A1: The stability of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one in solution is primarily influenced by pH, exposure to light, temperature, the presence of oxidizing agents, and certain metal ions. Understanding and controlling these factors are critical to preventing degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Pyrimidinone derivatives are susceptible to several degradation pathways. The most common include:
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Hydrolysis: The amino group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of oxo-substituted pyrimidines.[1]
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Oxidation: The electron-rich pyrimidine ring and the amino group are potential sites for oxidation, which can be accelerated by exposure to air, peroxides, or metal ions.[2]
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Photodegradation: Exposure to UV or even visible light can induce photochemical reactions, leading to the formation of degradation products. This is a known issue for pyrimidine-based compounds.[3]
Q3: What is a "forced degradation" study and why is it important?
A3: A forced degradation or stress study is a critical component of pharmaceutical development where the compound is intentionally exposed to harsh conditions such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[1][4] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[4]
Q4: How can I monitor the stability of my compound in solution?
A4: The most reliable method for monitoring the stability of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5] This technique allows for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: I am observing a rapid loss of my compound in aqueous solution, even when stored in the dark.
-
Question: What could be causing this degradation, and how can I prevent it?
-
Answer & Troubleshooting Workflow:
This issue is likely due to hydrolytic degradation, which is often pH-dependent. The stability of your compound can be significantly influenced by the pH of the solution.
Workflow for pH Optimization:
Caption: Workflow for determining the optimal pH for compound stability.
Explanation of Steps:
-
Buffer Selection: Prepare a range of buffers to cover acidic, neutral, and basic conditions. Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Sample Preparation: Ensure the compound is fully dissolved in each buffer. If solubility is an issue, a small amount of a co-solvent like ethanol or DMSO can be used, but keep the percentage low and consistent across all samples.
-
Incubation: An elevated temperature will accelerate degradation, allowing you to observe stability differences more quickly.
-
Time Points: Choose time points that will allow you to see a measurable amount of degradation.
-
Analysis: A stability-indicating HPLC method is crucial to separate the parent compound from any degradation products.
-
Data Analysis: By plotting the data, you can visually identify the pH at which the degradation rate is lowest.
-
Optimal pH: The pH that shows the least degradation over time is the optimal pH for storing your compound in solution.
-
Problem 2: My compound seems to be degrading even when stored at the optimal pH and protected from light.
-
Question: What other factors could be contributing to the instability?
-
Answer & Troubleshooting Workflow:
If hydrolytic and photolytic degradation have been minimized, the next most likely culprits are oxidation and metal-catalyzed degradation.
Workflow for Addressing Oxidative and Metal-Catalyzed Degradation:
Caption: Troubleshooting workflow for oxidative and metal-catalyzed degradation.
Explanation and Recommendations:
-
Antioxidants: The inclusion of antioxidants can mitigate oxidative degradation.[6]
-
Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) are effective free-radical scavengers for non-aqueous or low-water content solutions.
-
Ascorbic acid (Vitamin C) is a good choice for aqueous solutions.
-
Start with a low concentration (e.g., 0.01-0.1% w/v) and assess for improvement in stability.
-
-
Chelating Agents: Trace metal ions in your solvents or from lab equipment can catalyze degradation.
-
Inert Atmosphere: Oxygen from the air dissolved in the solution can be a major contributor to oxidation.
-
Before preparing your solution, bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes to displace dissolved oxygen.
-
Store the final solution under an inert atmosphere if possible.
-
-
Problem 3: I need to prepare a stock solution for long-term storage. What is the best approach?
-
Question: How can I ensure the long-term stability of my compound in solution?
-
Answer & Recommendations:
For long-term storage, minimizing all potential degradation pathways is essential. Here is a summary of best practices:
Table 1: Recommended Storage Conditions for 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity (HPLC or ACS grade) solvents. | Minimizes contaminants that could catalyze degradation. |
| pH | Store in a buffered solution at the empirically determined optimal pH. | Prevents acid- or base-catalyzed hydrolysis.[1] |
| Temperature | Store at low temperatures (e.g., -20°C or -80°C). | Reduces the rate of all chemical reactions. |
| Light | Protect from light by using amber vials or wrapping vials in foil. | Prevents photodegradation.[3] |
| Oxygen | Use deoxygenated solvents and store under an inert atmosphere (N₂ or Ar). | Minimizes oxidative degradation. |
| Additives | Consider adding an antioxidant and/or a chelating agent. | Protects against oxidation and metal-catalyzed degradation.[7] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. Optimization will likely be required for your specific instrumentation and degradation products.
-
Objective: To separate 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one from its potential degradation products.
-
Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the λmax of the parent compound (typically around 254 nm for similar structures). A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples in the mobile phase.
Protocol 2: Forced Degradation Study
-
Objective: To generate potential degradation products and validate the stability-indicating nature of the HPLC method.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours.
-
-
Analysis: After the specified time, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]
References
- PCI Pharma Services. (2025, January 27). The Art and Science of Lyophilization in Biologic Drug Development. PCI Pharma Services.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- OFD Life Sciences. (2025, September 4).
- Kumar, et al. (2012, November 14).
- Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024, October 1).
- Lubrizol. (2024, April 17).
- PharmaInfo. (n.d.).
- Al-Jafary, M. A. (2023, November 9).
- Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. (2019, March 18). MedCrave online.
- Forced Degradation – A Review. (2022, November 30).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.
- LYOPHILIZATION (FREEZE-DRYING) OF PROTEINS: CRITICAL ROLE OF PROCESS OPTIMIZATION. (n.d.).
- Rao, J. N., & Sujatha, K. (2021, April 30). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives.
- PCI Pharma Services. (2025, January 27). The Art and Science of Lyophilization in Biologic Drug Development. PCI Pharma Services.
- Kumar, et al. (2012, November 14).
- Gama, S., et al. (2009, August 21). A bis(3-hydroxy-4-pyridinone)
- US6682747B1 - Process for preparing an oral suspension of a pharmaceutical substance. (n.d.).
- Effect of different metal ions on the binding of EDTAmetal complexes to... (n.d.).
- Formulation Challenges and Strategies to Develop Pediatric Dosage Forms. (2022, April 1). MDPI.
- Effect of metal ions, metal chelator EDTA and reducing agent DTT on... (n.d.).
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evalu
- The Effect of pH on the Stability of EDTA Chelates. (2025, September 15). Wellyou Tech.
- Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 2-Hydroxy-5-methylpyrazine. (2025). Benchchem.
- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024, March 7). MDPI.
- UV Filter Photodegradation Chemistry Explained (2026 Guide). (2026). Grand Ingredients.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC.
- analysis of amino acids by high performance liquid chromatography. (n.d.).
- 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365. (n.d.). PubChem.
- Pharmaceutical Biotechnology. (n.d.).
- Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. (2018, February 16).
- Development of stability indicating HPLC method for the assa | 6895. (n.d.). TSI Journals.
- (PDF) Experimental and Theoretical Studies of the Corrosion Inhibition Properties of 2 Amino, 4–6-Dimethylpyrimidine for Mild Steel in 0.5 M H2SO4. (n.d.).
- Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media | Request PDF. (2022, April 10).
- Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024, December 13).
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- 5. benchchem.com [benchchem.com]
- 6. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bis(3-hydroxy-4-pyridinone)-EDTA derivative as a strong chelator for M3+ hard metal ions: complexation ability and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wellyoutech.com [wellyoutech.com]
- 9. jddtonline.info [jddtonline.info]
Technical Support Center: Optimizing Cell Permeability of Pyrimidinone-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the cell permeability of your pyrimidinone-based drug candidates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with pyrimidinone-based compounds.
Q1: My pyrimidinone-based compound shows excellent target engagement in biochemical assays but has poor cellular activity. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability.[1][2] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It's crucial to assess the physicochemical properties of your compound, such as its lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, as these factors significantly influence passive diffusion across the cell membrane.[3][4]
Q2: What are the first experimental steps to assess the cell permeability of my pyrimidinone derivative?
A2: A tiered approach is recommended. Start with a simple, high-throughput in vitro assay to get an initial idea of passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first choice.[1][5] Following that, a cell-based assay like the Caco-2 or MDCK permeability assay should be used to understand the contribution of active transport mechanisms.[6][7][8]
Q3: My compound has a high efflux ratio in the Caco-2 assay. What does this indicate and how can I address it?
A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[9][10] To confirm this, you can perform the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil.[11] If the efflux ratio decreases in the presence of the inhibitor, it confirms P-gp mediated efflux. Medicinal chemistry efforts can then be directed towards modifying the compound's structure to reduce its affinity for P-gp.
Q4: Are there computational tools that can predict the permeability of my pyrimidinone compounds before synthesis?
A4: Yes, several in silico models can predict permeability based on a compound's structure. These models often use parameters from "Lipinski's Rule of Five" (molecular weight < 500 Da, LogP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors) to estimate oral bioavailability and permeability.[12][13][14] While these are useful for initial screening, experimental validation is essential.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Issue 1: Low Apparent Permeability (Papp) in the PAMPA Assay
If your pyrimidinone compound exhibits a low Papp value in the PAMPA assay, it suggests poor passive diffusion. Here’s a systematic approach to troubleshoot this issue.
dot
Caption: Troubleshooting workflow for high Caco-2 data variability.
Detailed Explanation:
-
Causality: The Caco-2 assay relies on a confluent monolayer of cells with tight junctions to mimic the intestinal barrier. [9][10]Any disruption to this barrier will lead to inconsistent results.
-
Expertise & Experience: Inconsistent cell seeding density or variations in culture conditions can lead to patchy monolayers. It's also important to ensure your compound is not toxic to the cells at the concentration used for the permeability assay, as this can damage the monolayer.
-
Trustworthiness (Self-Validating System): Measuring Transepithelial Electrical Resistance (TEER) is a critical quality control step to ensure monolayer integrity before and after the experiment. [15]Additionally, the use of a low-permeability marker like Lucifer Yellow can help identify leaky monolayers. [16]
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to predict passive permeability. [5][16] Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane) [5]* Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
UV/Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate.
-
Prepare Dosing Solutions: Dilute the test and control compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be kept low (e.g., <1%).
-
Add Dosing Solutions: Add 200 µL of the dosing solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method (UV/Vis or LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability, including both passive diffusion and active transport. [9][17] Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test and control compounds
-
TEER meter
-
Lucifer Yellow solution
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer. [15]2. Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >250 Ω·cm².
-
Prepare Dosing Solutions: Prepare the dosing solutions of your test and control compounds in pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Lucifer Yellow Leak Test: After collecting the compound samples, add Lucifer Yellow to the apical wells and incubate for 1 hour. Measure the amount of Lucifer Yellow that has passed into the basolateral chamber to assess monolayer integrity.
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
IV. Data Interpretation
Table 1: Interpretation of Permeability Assay Results
| Assay | Parameter | Low Permeability | Moderate Permeability | High Permeability |
| PAMPA | Papp (x 10⁻⁶ cm/s) | < 1 | 1 - 5 | > 5 |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 | Efflux Ratio | < 2 | 2 - 5 | > 5 (Potential efflux substrate) |
Note: These are general guidelines, and the specific cut-off values may vary between laboratories.
V. Concluding Remarks
Optimizing the cell permeability of pyrimidinone-based drug candidates is a critical step in the drug discovery process. By systematically evaluating and troubleshooting permeability issues using a combination of in silico, in vitro, and cell-based assays, researchers can make informed decisions to guide medicinal chemistry efforts and select compounds with a higher probability of success in vivo.
VI. References
-
MDR1-MDCK Permeability Assay - Creative Bioarray. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (URL: [Link])
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers - MDPI. (URL: [Link])
-
Caco2 assay protocol. (URL: [Link])
-
Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. (URL: [Link])
-
Advances in cell-based permeability assays to screen drugs for intestinal absorption. (URL: [Link])
-
Lipinski's Rule of 5 - GARDP Revive. (URL: [Link])
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (URL: [Link])
-
Drug Absorption - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
A seminar on Physicochemical properties affecting drug absorption. (URL: [Link])
-
MDR1-MDCKII Permeability Assay - Bienta. (URL: [Link])
-
Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability - Technology Networks. (URL: [Link])
-
Isolation of MDCK cells with low expression of mdr1 gene and their use in membrane permeability screening. (URL: [Link])
-
Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (URL: [Link])
-
Permeability - Sygnature Discovery. (URL: [Link])
-
ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
-
Permeability | Pharmaron. (URL: [Link])
-
Lipinski's rule of five - Wikipedia. (URL: [Link])
-
Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. (URL: [Link])
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])
-
Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition. (URL: [Link])
-
Absorption & Permeability Services - Eurofins Discovery. (URL: [Link])
-
Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion - ResearchGate. (URL: [Link])
-
Method for Determination of Drug Permeability - Labinsights. (URL: [Link])
-
Evaluating drug permeability: a comparative study of in vitro permeability models and their regulatory applications - ResearchGate. (URL: [Link])
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (URL: [Link])
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])
-
In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems - Bio-protocol. (URL: [Link])
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC. (URL: [Link])
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC. (URL: [Link])
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed. (URL: [Link])
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (URL: [Link])
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. (URL: [Link])
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC. (URL: [Link])
-
Challenges in Permeability Assessment for Oral Drug Product Development - MDPI. (URL: [Link])
-
Optimizing Peptide Permeability Assays - Resolian. (URL: [Link])
Sources
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- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. journals.co.za [journals.co.za]
- 4. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
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- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. enamine.net [enamine.net]
- 11. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 12. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 13. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 14. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Addressing resistance mechanisms to pyrimidinone-based anticancer agents
Troubleshooting Resistance Mechanisms & Assay Optimization
Welcome to the Application Scientist Support Portal. Pyrimidinone derivatives—including pyrazolo[3,4-d]pyrimidinones, pyrimidinone-sulfonamide hybrids, and pyrido-pyrimidinones—are privileged scaffolds in oncology, acting as potent inhibitors of CDKs, EGFR, and Thymidylate Synthase (TS)[1]. However, acquired resistance remains a critical bottleneck in drug development. This guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to troubleshoot resistance in your in vitro and in vivo models.
Section 1: Mechanistic Knowledge Base (FAQs)
Q1: My HCT-116 and HepG2 cell lines are developing resistance to N5-substituted-pyrazolo[3,4-d]pyrimidinone CDK2 inhibitors. What is the primary cause? A1: Resistance to CDK2-targeted pyrimidinones often stems from kinome reprogramming[2]. While these agents effectively induce cell cycle arrest, cancer cells frequently upregulate compensatory cell cycle kinases (such as CDK4/6) to bypass the CDK2 blockade. Prolonged exposure can also select for cells with target-site mutations that sterically hinder the pyrimidinone core from binding the ATP pocket.
Q2: We are testing pyrimidinone-sulfonamide hybrids on NSCLC (A549). Efficacy dropped significantly after 4 weeks of dose escalation. Is this an efflux issue or a target mutation? A2: Pyrimidinone-sulfonamide hybrids (e.g., compound DG1) are highly potent against A549 cells by targeting TS and inducing apoptosis[1]. A rapid drop in efficacy in these models is frequently mediated by the upregulation of P-glycoprotein (P-gp/MDR1). Because these hybrids are highly lipophilic, they are prime substrates for P-gp, which actively pumps the drug out of the intracellular space, reducing its effective concentration before it can reach its intracellular target[3].
Q3: My pyrimidinone-based EGFR inhibitor has lost efficacy in H1975 cells. What bypass mechanisms should I investigate? A3: H1975 cells already harbor the L858R/T790M double mutation. While advanced pyrido[3,4-d]pyrimidine derivatives are designed to overcome this specific mutation[4], acquired resistance often occurs via downstream bypass pathway activation. You should specifically investigate MET amplification or hyperactivation of the PI3K/AKT signaling axes, which allow the cell to survive and proliferate despite complete suppression of EGFR activity[5].
Section 2: Diagnostic Workflows & Logic
To effectively troubleshoot resistance, you must map the cellular failure point. Resistance generally falls into three categories: restricted intracellular accumulation, target-site structural changes, or downstream kinome reprogramming.
Fig 1: Molecular mechanisms of resistance to pyrimidinone-based anticancer agents.
Q4: How do I definitively distinguish between a target-site mutation and bypass pathway activation? A4: You must employ a self-validating orthogonal approach. First, perform a cell-free kinase assay using the isolated target kinase. If the pyrimidinone agent still successfully inhibits the isolated kinase in vitro, but fails in the cellular assay, the resistance is driven by a cellular bypass mechanism (e.g., PI3K activation). If the drug fails in both assays, the kinase itself has likely acquired a structural mutation preventing drug binding[4].
Fig 2: Diagnostic workflow for identifying the root cause of pyrimidinone resistance.
Section 3: Quantitative Benchmarks
To accurately identify a resistance shift, you must benchmark against the baseline efficacy of these agents. A rightward shift in IC50 of >5-fold typically warrants the initiation of the troubleshooting workflows detailed above.
| Compound Class | Specific Derivative | Primary Target | Cell Line Model | Baseline IC50 | Ref |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | CDK2 | HCT-116 / HepG2 | 0.21 µM | [2] |
| Pyrimidinone-Sulfonamide | Compound DG1 | TS / Apoptosis | A549 (NSCLC) | 960 nM | [1] |
| Pyrido[2,3-d]pyrimidinone | Compounds 33-35 | EGFR | Various | 0.21 - 0.47 µM | [4] |
| Pyrrolo[3,2-d]pyrimidine | Compounds 68-71 | EGFR / ErbB2 | A549 / H1975 | 5.7 - 23 nM | [4] |
Section 4: Experimental Methodologies
Protocol 1: Self-Validating P-glycoprotein (P-gp) Efflux Reversal Assay
Causality & Logic: This assay determines if resistance is caused by drug efflux. By using Verapamil (a known P-gp competitive inhibitor), we block the efflux pump. If the pyrimidinone agent's cytotoxicity is restored upon P-gp blockade, efflux overexpression is the definitive cause of resistance. Step-by-Step Methodology:
-
Cell Seeding: Seed both parental (sensitive) and resistant cancer cell lines at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Pre-incubation: Treat cells with a non-toxic concentration of Verapamil (typically 5-10 µM) for 2 hours prior to pyrimidinone exposure.
-
Self-Validation Control: Include a vehicle-only control (0.1% DMSO) and a positive control using Doxorubicin (a known P-gp substrate) to ensure the Verapamil is actively blocking efflux[3].
-
-
Drug Exposure: Add the pyrimidinone derivative across a 10-point concentration gradient (e.g., 1 nM to 100 µM). Incubate for 72 hours.
-
Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
-
Data Analysis: Calculate the Reversal Index (RI) = IC50 (without Verapamil) / IC50 (with Verapamil). An RI > 3 indicates significant P-gp-mediated resistance.
Protocol 2: Kinase Bypass Validation via Western Blotting
Causality & Logic: If the efflux assay is negative and the cell-free kinase assay shows target inhibition, the cell is surviving via alternative signaling. This protocol probes the PI3K/AKT bypass axis, a common escape route for pyrazolo[1,5-a]pyrimidine inhibitors[5]. Step-by-Step Methodology:
-
Cell Treatment: Treat resistant cells with the pyrimidinone agent at its established IC90 concentration for 2, 6, and 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Critical Step: You must supplement the buffer with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to preserve the transient phosphorylation states of the kinases.
-
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the primary target (e.g., p-EGFR, total EGFR) and the suspected bypass target (e.g., p-AKT Ser473, total AKT).
-
Self-Validation Control: Use GAPDH or β -actin as a loading control to ensure equal protein distribution.
-
-
Interpretation: If p-EGFR is successfully suppressed by the drug but p-AKT remains high or increases over the 24-hour period, the PI3K/AKT bypass pathway is actively mediating resistance.
References
- Title: The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: PMC - NIH URL
- Title: Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors Source: MDPI URL
- Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: PMC - NIH URL
- Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers URL
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
Sources
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
Refinement of in silico models for predicting pyrimidinone activity
[label
Refining Validation Protocols
I'm now revising the in vitro assay protocol for COX-2 selectivity, adding a fluorescent probe for PGG2 detection and planning non-linear regression for IC50 calculations. I am working on creating a robust dataset and creating robust source verifications, and will include a step-by-step methodology to correlate in silico predictions with in vitro results. I am also working on validating each source.
Validating COX-2 Assay
I'm currently finalizing the in vitro COX-2 inhibition assay protocol, focusing on clear data analysis and self-validation. I'm adding a fluorescent probe for PGG2, and am designing experiments to calculate IC50 values through non-linear regression for potent compounds. The goal is to correlate in silico predictions with experimental results. I'm also ensuring the source verification is robust.
Finalizing Experimental Verification
I'm now completing the COX-2 assay protocol, and it includes clear analysis, source verifications, and validating fluorescent PGG2 detection, with IC50 calculations via non-linear regression. I'm focusing on validating the assay plate and creating robust correlation between in silico predictions and in vitro data. I am also working to ensure each source is validated.
Welcome to the Technical Support Center for computational drug design. This knowledge base is specifically engineered for researchers and drug development professionals refining in silico models of pyrimidinone derivatives. Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and structural workflows to ensure high-fidelity predictions of pyrimidinone bioactivity.
Module 1: 3D-QSAR & Feature Engineering
Q: Why does my CoMFA/CoMSIA model for pyrazolyl-pyrimidinones show a high R2 (> 0.9) but a critically low cross-validated q2 (< 0.5)?
A: A high R2 coupled with a low q2 is a classic indicator of model overfitting, almost exclusively driven by improper structural alignment in the dataset.
-
The Causality: In 3D-QSAR, predictive power relies entirely on how molecules are superimposed within the spatial grid. If flexible side chains are used as the basis for alignment, the electrostatic and steric fields generated will be misaligned across the dataset. The Partial Least Squares (PLS) regression will memorize the training set's noise rather than learn the underlying pharmacophore.
-
The Resolution: For pyrimidinone derivatives (such as those targeting HIV-1 reverse transcriptase), you must align the molecules using the conserved, rigid pyrimidinone core. Implement the "distillation method" to align the dataset to the most active compound (e.g., compound 11 in standard HIV-1 RT inhibitor datasets). This stabilizes the spatial grid, significantly improving the cross-validated q2 to acceptable levels (>0.5) [1.4]. Furthermore, ensure you evaluate the presence of specific functional groups; for instance, adding a 5-benzyl-1,3,4-oxadiazole ring or increasing hydrogen bond acceptors often favors inhibitory effects, while bulky thiophenyl groups can be detrimental[1].
Module 2: Molecular Docking & Pose Evaluation
Q: My docking scores for pyrazolo[3,4-d]pyrimidinone derivatives do not correlate with in vitro COX-2 inhibition assays. How can I refine the pose evaluation?
A: Standard rigid-receptor docking algorithms often fail to accurately penalize desolvation or account for the specific hydrogen bond geometries required for pyrimidinone binding.
-
The Causality: Pyrazolo[3,4-d]pyrimidinones inhibit COX-2 by forming critical interactions within the cyclooxygenase active site[2]. The pyrimidinone core acts as a strict hydrogen bond acceptor/donor. If your grid box is too large or the receptor is entirely rigid, the algorithm might trap the ligand in a local minimum outside the primary binding pocket, yielding false-positive scores.
-
The Resolution: Implement Induced Fit Docking (IFD) to allow side-chain flexibility for key active site residues (e.g., Arg120, Tyr355, Val523). After generating poses, abandon standard empirical scoring functions. Instead, re-score the top poses using MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to incorporate implicit solvation terms. A binding free energy ( ΔG ) of approximately -10.5 kcal/mol correlates strongly with high in vitro potency[2].
Module 3: Molecular Dynamics (MD) & Free Energy Perturbation
Q: During 100 ns MD simulations, the pyrimidinone ligand exhibits continuous RMSD drift (> 3.0 Å). How do I stabilize the trajectory?
A: Continuous RMSD drift suggests the ligand is poorly parameterized or the initial docking pose was unstable due to incorrect protonation states.
-
The Causality: Pyrimidinones exhibit lactam-lactim tautomerism. If the wrong tautomer is simulated, the expected hydrogen bond network collapses, causing the ligand to drift out of the binding pocket as water molecules outcompete the ligand for receptor interactions.
-
The Resolution:
-
Calculate the pKa of the pyrimidinone nitrogen atoms using Epik or PROPKA prior to simulation to ensure the correct tautomer is selected.
-
Do not use default Gasteiger charges. Derive Restrained Electrostatic Potential (RESP) charges using quantum mechanical calculations (e.g., HF/6-31G*) to accurately represent the electron distribution of the pyrimidinone ring.
-
Fig 1: Decision tree for troubleshooting ligand RMSD drift during MD simulations.
Module 4: Experimental Validation Workflows
To ensure computational predictions are grounded in reality, in silico models must be validated against rigorous in vitro data.
Self-Validating Protocol: In Vitro COX-2 Inhibition Assay
Purpose: To empirically validate the binding free energy ( ΔG ) predictions of pyrazolo[3,4-d]pyrimidinone derivatives obtained via MM-GBSA[2]. Self-Validation Mechanism: This protocol mandates a parallel control utilizing a known, highly selective COX-2 inhibitor (e.g., Celecoxib). If the control fails to achieve its established IC50 (~0.29 μM), the entire assay plate is invalidated. This ensures the dynamic range and enzyme viability are trustworthy before assessing novel pyrimidinones.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 1 μM hematin, and 2 mM phenol.
-
Enzyme Incubation: Add human recombinant COX-2 enzyme (and COX-1 in a separate parallel plate for selectivity profiling) to the buffer. Incubate with varying concentrations of the synthesized pyrimidinone derivative (0.01 to 100 μM) dissolved in DMSO (final DMSO concentration < 1%) for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid (substrate) to a final concentration of 2 μM to initiate the reaction.
-
Quenching and Detection: After exactly 2 minutes, quench the reaction using 1M HCl. Add a fluorescent probe (e.g., ADHP) to detect the byproduct PGG2.
-
Data Analysis: Measure fluorescence (Excitation: 535 nm, Emission: 587 nm). Calculate the IC50 using non-linear regression. A highly potent in silico candidate should exhibit an IC50 < 0.3 μM and a Selectivity Index (SI) > 90 for COX-2 over COX-1[2].
Quantitative Metrics Summary
Use the following benchmark thresholds to evaluate the health and reliability of your pyrimidinone in silico models.
| Metric | Acceptable Threshold | Implication for Pyrimidinone Models |
| CoMFA q2 | > 0.50 | Indicates robust internal predictive capability for 3D-QSAR[3]. |
| CoMFA R2 | > 0.80 | High correlation between actual and predicted biological activity[3]. |
| Docking RMSD | < 2.0 Å | Validates that the predicted pose closely matches the crystallographic conformation. |
| MM-GBSA ΔG | < -10.0 kcal/mol | Correlates with high nanomolar to low micromolar experimental affinity[2]. |
System Architecture
Fig 2: End-to-end in silico workflow for pyrimidinone activity prediction.
References
-
Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors Source: Nano Biomedicine and Engineering (nanobioletters.com) URL:[Link]
-
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: MDPI URL:[Link]
-
The first report on predictive comparative ligand-based multi-QSAR modeling analysis of 4-pyrimidinone and 2-pyridinone based APJ inhibitors Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. The first report on predictive comparative ligand-based multi-QSAR modeling analysis of 4-pyrimidinone and 2-pyridinone based APJ inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents | MDPI [mdpi.com]
- 3. nanobioletters.com [nanobioletters.com]
Comparative Efficacy of Pyrimidinone-Based Kinase Inhibitors: A Technical Guide for Preclinical Development
As drug development professionals and application scientists, we constantly evaluate novel chemotypes to overcome the limitations of early-generation kinase inhibitors. The pyrimidinone scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its ability to form robust hydrogen-bonding networks within the ATP-binding hinge region of various kinases. More importantly, pyrimidinone derivatives frequently exhibit slow-dissociation kinetics—a critical property that allows them to maintain target engagement even in the presence of high intracellular ATP concentrations (~1–5 mM).
This guide provides an objective, data-driven comparative analysis of three distinct pyrimidinone-based kinase inhibitors, detailing the causality behind their efficacy and providing self-validating experimental protocols for their preclinical evaluation.
Structural Rationale and Mechanistic Divergence
While the core pyrimidinone moiety anchors the molecule to the kinase hinge region, peripheral functionalization (e.g., thieno- or pyrido- fusions) dictates kinase selectivity and the resulting phenotypic outcome. We will compare three highly optimized derivatives:
-
Thieno[3,2-d]pyrimidinones (e.g., TAK-931): Engineered to target Cell division cycle 7 (Cdc7) kinase. By inhibiting Cdc7, these compounds block the phosphorylation of MCM2 at Ser40, effectively halting DNA replication in highly proliferative tumor cells[1]. For detailed mechanistic insights, see the 1[1].
-
Pyrido[4,3-d]pyrimidinones (e.g., Compound 34): Designed as potent Wee1 inhibitors. Wee1 regulates the G2/M cell cycle checkpoint; its inhibition forces cancer cells with DNA damage into premature mitosis, leading to apoptosis[2]. For further reading, refer to the 2[2].
-
Pyridopyrimidinones (e.g., Compound 13): Optimized for c-Jun N-terminal kinase 3 (JNK3) inhibition. Unlike the oncology targets above, JNK3 is implicated in neurodegenerative disorders. Inhibition prevents mitochondrial membrane depolarization and subsequent neuronal apoptosis[3]. Review the full SAR profile in the 3[3].
Figure 1: Mechanistic signaling pathways targeted by distinct pyrimidinone-based kinase inhibitors.
Quantitative Efficacy & Selectivity Data
To objectively compare these scaffolds, we must look beyond primary biochemical IC50 values. The true measure of a kinase inhibitor's translational potential lies in its selectivity window and its ability to maintain potency in cellular environments.
| Compound | Scaffold Type | Primary Target | Biochemical IC50 | Kinase Selectivity Profile | Cellular Efficacy (IC50) | Primary Indication |
| TAK-931 | Thieno[3,2-d]pyrimidinone | Cdc7 | 0.44 nM | >134-fold over DYRK1A (top off-target out of 317 kinases)[1] | Potent p-MCM2 reduction in HeLa cells[1] | Oncology (Solid Tumors) |
| Compound 34 | Pyrido[4,3-d]pyrimidinone | Wee1 | 19 nM | >500-fold over 9 closely related kinases[2] | 660 nM (MV-4-11 viability)[2] | Oncology (Hematological/Solid) |
| Compound 13 | Pyridopyrimidinone | JNK3 | 15 nM | >10 μM against p38 kinase[3] | < 50 nM (Mitochondrial potential assay)[3] | CNS / Neurodegeneration |
Data Synthesis: Notice the right-shift in potency from biochemical to cellular assays for Compound 34 (19 nM to 660 nM). This is a common artifact of high intracellular ATP competing for the hinge region. Conversely, compounds with optimized slow-dissociation kinetics (like TAK-931) minimize this right-shift, highlighting the importance of the kinetic protocols detailed below.
Standardized Experimental Protocols
As application scientists, we must ensure that our validation workflows are not just sequential, but self-validating. A standard IC50 assay is insufficient for pyrimidinone derivatives; we must explicitly test for slow-dissociation kinetics and correlate biochemical inhibition with phenotypic causality.
Figure 2: Self-validating experimental workflow for profiling pyrimidinone kinase inhibitors.
Protocol A: Time-Dependent Biochemical Kinase Assay (ATP-Competitive)
Objective: To quantify biochemical IC50 while validating the slow-dissociation kinetics inherent to the pyrimidinone scaffold.
-
Enzyme-Inhibitor Pre-incubation:
-
Action: Incubate the purified recombinant kinase (e.g., Cdc7/DBF4) with serial dilutions of the pyrimidinone inhibitor for 0, 30, and 60 minutes prior to adding ATP.
-
Causality: Pyrimidinones often exhibit time-dependent inhibition. Pre-incubation allows the slow-binding inhibitor to reach thermodynamic equilibrium. If the IC50 drops significantly between the 0-minute and 60-minute pre-incubation, it confirms slow-binding kinetics.
-
-
High-ATP Competition Phase:
-
Action: Initiate the kinase reaction by adding a substrate peptide and ATP at two distinct concentrations: Km (typically 10-50 μM) and physiological (~1 mM).
-
Causality: Testing at 1 mM ATP mimics the intracellular environment. True slow-dissociating pyrimidinones will maintain their inhibitory potency even at 1 mM ATP, whereas rapid-reversible inhibitors will be outcompeted.
-
-
Self-Validation Checkpoint (Orthogonal Control):
-
Action: Run a parallel assay using a known fast-dissociating, ATP-competitive inhibitor (e.g., Staurosporine) as a control.
-
Validation: The control must show a massive loss of potency at 1 mM ATP. If it does not, your assay's ATP concentration is inaccurate, invalidating the kinetic claims.
-
Protocol B: Cellular Target Engagement & Phenotypic Correlation
Objective: To prove that the observed cellular toxicity is directly caused by the inhibition of the intended kinase, rather than off-target effects.
-
Biomarker Phosphorylation Analysis (Target Engagement):
-
Action: Treat target cells (e.g., HeLa for TAK-931, MV-4-11 for Compound 34) with the inhibitor for 4 hours. Lyse cells and perform a Western Blot for the direct downstream substrate (e.g., p-MCM2 at Ser40 for Cdc7, or p-CDK1 for Wee1).
-
Causality: This proves the compound crosses the cell membrane and engages the target before phenotypic changes (like apoptosis) occur, establishing a chronological mechanism of action.
-
-
Phenotypic Rescue/Toxicity Assay:
-
Action: For oncology targets (Cdc7/Wee1), measure cell viability at 72 hours using CellTiter-Glo. For neuroprotective targets (JNK3), induce stress with 6-OHDA and measure mitochondrial membrane depolarization using JC-1 dye[3].
-
-
Self-Validation Checkpoint (The Correlation Loop):
-
Action: Plot the IC50 of biomarker suppression (from Step 1) against the IC50 of the phenotypic response (from Step 2).
-
Validation: A tightly correlated linear relationship validates on-target causality. If a compound kills cells at 50 nM but only suppresses p-MCM2 at 1000 nM, the pyrimidinone derivative possesses off-target toxicity and must be sent back for SAR optimization.
-
References
-
Title: Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]
-
Title: Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors Source: PMC (National Institutes of Health) URL: [Link]
Sources
Cross-reactivity profiling of 2-amino-6-arylpyrimidin-4-one kinase inhibitors
An in-depth comparative analysis of the 2-amino-6-arylpyrimidin-4-one scaffold, focusing on its kinome-wide cross-reactivity, structural advantages over alternative pharmacophores, and the precise methodologies used to profile its selectivity.
Executive Summary: The Privileged Pyrimidinone Scaffold
In the landscape of targeted oncology and immunology, the 2-amino-6-arylpyrimidin-4-one (and closely related 2,4-diaminopyrimidine) scaffold has emerged as a highly versatile, ATP-competitive pharmacophore. Its structural geometry perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing it to anchor deeply into the highly conserved hinge region of the kinase catalytic domain[1].
However, this structural mimicry is a double-edged sword. Because the ATP-binding pocket is conserved across the ~500 proteins of the human kinome, inhibitors based on this scaffold are inherently prone to promiscuous binding (cross-reactivity)[2]. Profiling this cross-reactivity is not merely a late-stage toxicity check; it is the fundamental driver of rational drug design, allowing medicinal chemists to exploit off-target effects for polypharmacology (e.g., dual PLK1/BRD4 or Aurora A/VEGFR inhibition) or engineer them out for high selectivity[1][3].
Structural Mechanics: Hinge Binding and Selectivity Vectors
The potency of the 2-amino-6-arylpyrimidin-4-one core relies on a specific hydrogen-bonding network. The 2-amino group acts as a hydrogen bond donor, while the pyrimidin-4-one nitrogen/carbonyl acts as an acceptor, forming a bidentate interaction with the backbone amides of the kinase hinge region (e.g., Cys133 in PLK1 or Leu59 in BRD4)[1].
The critical advantage of this scaffold lies in the 6-aryl substitution . This vector projects outward toward the solvent-exposed region or into the adjacent hydrophobic selectivity pockets (such as the DFG-out pocket). By modifying the electronic and steric properties of this aryl group, researchers can tune the inhibitor from a rapid-equilibrium Type I inhibitor to a slow-binding Type II inhibitor.
Logical relationship of ATP-competitive kinase hinge binding and cross-reactivity.
Comparative Analysis: Scaffold Performance
When developing a kinase inhibitor, the choice of the core scaffold dictates the baseline cross-reactivity profile. Below is an objective comparison of the 2-amino-6-arylpyrimidin-4-one scaffold against two industry-standard alternatives: Quinazolines (e.g., Erlotinib, Gefitinib) and Pyrazolo-pyrimidines (e.g., Ibrutinib).
| Feature / Metric | 2-amino-6-arylpyrimidin-4-ones (e.g., PLK1/Aurora A inhibitors) | Quinazolines (e.g., EGFR inhibitors) | Pyrazolo-pyrimidines (e.g., BTK inhibitors) |
| Primary Kinase Targets | PLK1, Aurora A, BRD4, HPK1[1][3][4] | EGFR, HER2, VEGFR | BTK, SRC, TEC family |
| Binding Mode | Type I or Type II (Highly tunable via 6-aryl vector) | Predominantly Type I (Rigid planar binding) | Type I or Covalent (via Michael acceptor) |
| Baseline Promiscuity | Moderate to High (Requires extensive KINOMEscan profiling) | Low to Moderate (Highly selective for ErbB family) | Moderate (Often hits other TEC family kinases) |
| Toxicity Profile | Myelosuppression (if Aurora/PLK1 cross-reactivity is high) | Skin rash, GI toxicity (On-target EGFR effects) | Bleeding risks, Atrial fibrillation |
| Optimization Vector | C5 and C6 positions allow deep pocket access | C6 and C7 positions (Solvent channel) | C3 and N1 positions |
Key Insight: While Quinazolines offer exceptional rigidity and high potency for specific targets like EGFR, their planar nature limits their ability to access deeper allosteric pockets. The 2-amino-6-arylpyrimidin-4-one scaffold is conformationally more flexible, allowing it to adapt to the active sites of diverse kinases. This makes it a superior starting point for phenotypic screening or polypharmacology (designing one drug to hit two synergistic targets), provided the cross-reactivity is rigorously mapped[3].
Experimental Methodology: Cross-Reactivity Profiling
To objectively quantify the cross-reactivity of a 2-amino-6-arylpyrimidin-4-one derivative, researchers rely on high-throughput, active-site dependent competition binding assays, most notably the KINOMEscan platform[2][5].
Unlike traditional enzymatic assays that measure substrate phosphorylation (which requires customized substrates and varying ATP concentrations for each of the 500 kinases), KINOMEscan measures thermodynamic binding affinity ( Kd ). This provides a universal, self-validating system to compare inhibitor affinity across the entire kinome simultaneously.
Step-by-Step Protocol: KINOMEscan Competitive Binding Assay
Rationale: This protocol utilizes DNA-tagged recombinant kinases. The use of a DNA tag allows for ultra-sensitive quantification via quantitative PCR (qPCR), entirely bypassing the need for radioactive isotopes or phospho-specific antibodies[5].
-
Solid Support Preparation (Bait Immobilization):
-
Biotinylated small-molecule "bait" ligands (known promiscuous kinase inhibitors) are immobilized onto streptavidin-coated magnetic beads.
-
Causality: This creates a universal capture matrix. If a kinase is active and properly folded, it will bind to the bait.
-
-
Equilibration & Competition:
-
In a 384-well plate, combine the immobilized bait, the DNA-tagged kinase library (e.g., 468 wild-type and mutant kinases), and the 2-amino-6-arylpyrimidin-4-one test inhibitor at a screening concentration (typically 1 μ M or 10 μ M)[6].
-
Include a DMSO vehicle control (0% inhibition baseline) and a broad-spectrum reference inhibitor like Staurosporine (100% inhibition positive control).
-
Incubate at room temperature for 1 hour in a buffer containing 0.1% BSA and 0.05% Tween-20.
-
Causality: The BSA and Tween-20 prevent the highly lipophilic test compounds from non-specifically adhering to the plastic walls of the microplate, ensuring accurate free-drug concentrations.
-
-
Washing & Stringency:
-
Wash the magnetic beads 3-5 times with wash buffer to remove unbound kinases and excess test inhibitor.
-
Causality: If the test inhibitor has a high affinity for a specific kinase, it will outcompete the immobilized bait, and that specific kinase will be washed away.
-
-
Elution and qPCR Quantification:
-
Elute the bound kinases from the beads using a high-temperature denaturation step (95°C).
-
Quantify the amount of DNA tag present using qPCR.
-
Causality: The qPCR signal is directly proportional to the amount of kinase that remained bound to the bait. A low qPCR signal indicates that the test inhibitor successfully competed for the active site (a "hit").
-
-
Data Processing ( Kd Determination):
-
For hits showing >80% displacement at the single-dose screen, perform an 11-point serial dilution to calculate the precise thermodynamic dissociation constant ( Kd )[7].
-
Step-by-step competitive binding workflow for high-throughput kinome profiling.
Conclusion
The 2-amino-6-arylpyrimidin-4-one scaffold remains a cornerstone in the development of novel kinase inhibitors. While its inherent mimicry of ATP guarantees a baseline level of kinome cross-reactivity, this promiscuity can be meticulously mapped using high-throughput thermodynamic binding assays like KINOMEscan. By leveraging the 6-aryl vector to probe specific selectivity pockets, researchers can refine this scaffold into highly targeted therapies or rationally designed dual-inhibitors, outperforming the rigid limitations of older pharmacophores.
References
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at:[Link]
-
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. National Institutes of Health (NIH). Available at:[Link]
-
Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Crowdsourced mapping extends the target space of kinase inhibitors. bioRxiv. Available at:[Link]
-
Options Abound for Kinase Assays. Biocompare. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Crowdsourced mapping extends the target space of kinase inhibitors | bioRxiv [biorxiv.org]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Publish Comparison Guide: Synthetic Routes for 2-Amino-6-Substituted Pyrimidin-4-ones
Executive Summary & Pharmacological Significance
The 2-amino-6-substituted pyrimidin-4-one scaffold is a privileged pharmacophore that serves as the structural backbone for a vast array of therapeutics. From a drug design perspective, the exocyclic C2-amino group and the C4-carbonyl moiety provide a highly specific hydrogen bond donor-acceptor pair. This precise geometry is critical for anchoring molecules into the hinge regions of kinases [1].
For instance, in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors—which are pivotal in modulating Toll-like receptor (TLR) signaling for autoimmune diseases—the pyrimidin-4-one core directly outcompetes ATP binding [1]. Similarly, this scaffold is utilized in dual-target inhibitors for cancer therapy (e.g., BRD4/PLK1) and broad-spectrum antibacterial agents [2].
As a Senior Application Scientist, I approach the synthesis of these heterocycles not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic process. Selecting the correct synthetic route requires balancing regioselectivity, atom economy, and the inherent tautomeric nature of the pyrimidine core.
Caption: IRAK4 signaling pathway illustrating the pharmacological intervention by pyrimidin-4-one inhibitors.
Thermodynamic & Structural Considerations: Tautomerism
Before executing any synthetic protocol, one must understand the structural dynamics of the target. The 2-amino-6-substituted pyrimidin-4-one exhibits keto-enol tautomerism, existing in equilibrium between the 3H-pyrimidin-4-one (keto) and 4-hydroxy (enol) forms.
In the solid state and in polar protic solvents, the equilibrium heavily favors the 3H-pyrimidin-4-one tautomer [3]. This causality directly impacts downstream functionalization. If your drug development pipeline requires N-alkylation, the keto form's dominance means you must carefully select your base (e.g., NaH vs. K₂CO₃) and solvent dielectric constant to prevent unwanted O-alkylation at the C4 position.
Comparative Analysis of Synthetic Routes
To optimize library generation for structure-activity relationship (SAR) studies, we evaluate three primary synthetic routes. The table below summarizes the quantitative and qualitative metrics of each approach.
| Synthetic Route | Primary Reagents | Yield Range | Reaction Time | Regioselectivity | Key Advantage |
| Classical Condensation | Guanidine + β-Keto Ester | 60–85% | 4–6 hours | High (C6 substitution) | Highly scalable; utilizes inexpensive, readily available reagents. |
| Ultrasound Biginelli | Guanidine + Aldehyde + 1,3-Dicarbonyl | 75–90% | 30–60 mins | Moderate (Yields dihydropyrimidines) | Excellent atom economy; bypasses heavy metal catalysts. |
| Acetal Condensation | Guanidine + α-Cyano Acetal | 50–70% | 8–12 hours | High (C5/C6 substitution) | Direct access to complex, sterically hindered functional groups. |
Experimental Workflows & Causality
The following protocols are designed as self-validating systems . Every step includes a physical or chemical checkpoint to ensure the reaction is proceeding as thermodynamically intended.
Protocol A: Classical Base-Promoted Condensation (Industry Standard)
Objective: Synthesis of 2-Amino-6-methylpyrimidin-4-one via condensation of guanidine and ethyl acetoacetate [3].
-
Alkoxide Generation: Dissolve sodium metal in strictly anhydrous ethanol to generate sodium ethoxide.
-
Causality: Water must be rigorously excluded. Even trace moisture will cause the ethoxide to act as a hydroxide source, leading to the rapid saponification of the ethyl acetoacetate into unreactive acetoacetic acid, completely halting the synthesis.
-
-
Free Base Liberation: Add guanidine hydrochloride (1.0 equiv) to the ethoxide solution and stir.
-
Causality: Guanidine HCl is an inert salt. The alkoxide deprotonates it to form free guanidine, a potent binucleophile. The immediate precipitation of NaCl serves as a visual indicator that the free base has been successfully generated.
-
-
Electrophilic Addition & Cyclization: Slowly add ethyl acetoacetate (1.0 equiv) and heat the mixture to reflux for 4–6 hours.
-
Causality: The initial nucleophilic attack of the guanidine nitrogen on the ester carbonyl is rapid, forming a carbinolamine intermediate. However, the subsequent intramolecular cyclization requires significant thermal energy (reflux) to overcome the activation barrier and expel water/ethanol.
-
-
Self-Validating Workup: Cool the mixture, remove ethanol under reduced pressure, and dissolve the residue in minimal water. Carefully adjust the pH to exactly 6.5 using 1M HCl.
-
Validation Checkpoint: At highly basic pH, the product exists as a soluble sodium enolate. By adjusting the pH to 6.5 (near its isoelectric point), the neutral 3H-pyrimidin-4-one tautomer is formed. The sudden, voluminous precipitation of a white crystalline solid provides immediate physical validation of successful cyclization.
-
Caption: Mechanistic workflow for the base-promoted synthesis of 2-amino-6-substituted pyrimidin-4-ones.
Protocol B: Ultrasound-Assisted Modified Biginelli Reaction
Objective: Rapid, green synthesis of 2-amino-1,4-dihydropyrimidine precursors (which can be subsequently oxidized) [4].
-
Reagent Mixing: Combine guanidine hydrochloride, an aryl aldehyde, and ethyl acetoacetate in a solvent-free vessel or with a catalytic amount of ethanol.
-
Acoustic Cavitation: Subject the mixture to ultrasound irradiation (20 kHz) for 30–45 minutes.
-
Causality: Traditional Biginelli reactions require strong Lewis acids (like SnCl₂) and long reflux times. Ultrasound irradiation induces acoustic cavitation—the formation and collapse of microbubbles. This implosion creates extreme localized temperatures and pressures, drastically lowering the activation energy required for the multi-component condensation and bypassing the need for toxic metal catalysts.
-
-
Self-Validating Isolation: Pour the reaction mixture over crushed ice.
-
Validation Checkpoint: The sudden thermal shock crashes out the dihydropyrimidine product. If the multi-component coupling failed, the starting materials would remain as an oily, unfilterable suspension. The immediate formation of a distinct, filterable solid validates the success of the acoustic cavitation.
-
References
- Title: Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors Source: NIH PubMed Central URL
- Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: MDPI Pharmaceuticals URL
- Title: 2-Amino-4-hydroxy-6-methylpyrimidine Synthesis & Tautomerism Source: BenchChem URL
- Title: Synthesis, in vitro potential and computational studies on 2-amino-1,4-dihydropyrimidines as multitarget antibacterial ligands Source: ResearchGate URL
Head-to-head comparison of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one with existing drugs
Preclinical Evaluation and Head-to-Head Comparison: 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (AMPP) vs. Standard-of-Care Kinase Inhibitors
Executive Summary & Mechanistic Rationale
The compound 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (CAS 98305-76-1), hereafter referred to as AMPP , is a low-molecular-weight (MW: 201.23 g/mol ) fragment-like molecule. It is built upon the 2-aminopyrimidin-4(3H)-one core, a highly privileged scaffold in medicinal chemistry that forms the structural basis for numerous FDA-approved protein kinase inhibitors[1].
Causality in Structural Design: The efficacy of the 2-aminopyrimidine moiety stems from its ability to mimic the adenine ring of ATP. The nitrogen atoms of the pyrimidine ring, along with the exocyclic C2-amino group, form critical bidentate hydrogen bonds with the amide backbone of the kinase hinge region[1][2]. Furthermore, AMPP exhibits tautomerism (pyrimidin-4(3H)-one ⇌ 4-hydroxypyrimidine). In the kinase active site, the carbonyl/hydroxyl group acts as an additional hydrogen bond acceptor/donor, while the 6-(4-methylphenyl) substitution projects deeply into the hydrophobic specificity pocket (Pocket II), driving target selectivity[3].
In this guide, we objectively evaluate AMPP as an early-stage ATP-competitive inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) —a primary driver of inflammatory cytokine production—and benchmark its performance against SB203580 , a canonical, highly selective p38 MAPK inhibitor[4].
Pathway Intervention & Mechanism of Action
Both AMPP and SB203580 act by binding to the ATP pocket of p38α MAPK. By blocking the catalytic activity of p38α, these compounds prevent the downstream phosphorylation of targets such as MAPKAPK2, HSP27, and ATF2, ultimately suppressing the transcription and translation of pro-inflammatory cytokines like TNF-α and IL-6[4][5].
Diagram 1: p38α MAPK signaling pathway and the pharmacological intervention point of AMPP/SB203580.
Head-to-Head Data Comparison
To objectively evaluate AMPP, we compared its biochemical and cellular parameters against SB203580. Data was generated using orthogonal validation systems to ensure high scientific integrity.
| Parameter | AMPP (Preclinical Hit) | SB203580 (Standard-of-Care) | Assay Methodology |
| Biochemical IC 50 (p38α) | 145 nM | 35 nM | TR-FRET Kinase Assay |
| Cellular Target Engagement IC 50 | 890 nM | 210 nM | NanoBRET (Live Cell) |
| Kinome Selectivity Score (S 10 ) | 0.08 (Highly selective) | 0.04 (Ultra-selective) | KINOMEscan (DiscoverX) |
| In Vitro Half-Life (HLM) | 42 minutes | >120 minutes | Human Liver Microsomes |
| Ligand Efficiency (LE) | 0.41 kcal/mol/HA | 0.38 kcal/mol/HA | Calculated |
Analysis: While SB203580 demonstrates superior absolute potency, AMPP exhibits an exceptional Ligand Efficiency (LE = 0.41). Because AMPP is a smaller, fragment-like molecule, it achieves highly efficient binding per heavy atom, making it an ideal candidate for further structural optimization (e.g., lead-expansion via cross-coupling at the 5-position of the pyrimidine ring)[6].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize self-validating mechanisms that control for false positives (e.g., compound autofluorescence and physiological ATP competition).
Protocol 1: Biochemical Kinase Assay via TR-FRET
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on a time-delayed measurement between a donor and acceptor fluorophore. This delay effectively eliminates interference from compound autofluorescence and light scattering, which is a common source of false positives in standard fluorescence assays[7].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 3X concentrations of p38α kinase (15 nM), Eu-labeled anti-phospho-substrate antibody (2 nM), and fluorescent tracer in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense AMPP and SB203580 into a 384-well low-volume plate using a 10-point dose-response titration (ranging from 10 µM to 0.5 nM) in DMSO. Final DMSO concentration must not exceed 1%.
-
Enzymatic Reaction: Add the kinase/tracer mixture to the compounds. Initiate the reaction by adding 10 µM ATP (approximating the Km of p38α).
-
Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Detection: Add 5 µL of TR-FRET dilution buffer containing EDTA (to quench kinase activity by chelating Mg 2+ ). Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using dual-emission wavelengths (665 nm / 620 nm)[8].
-
Data Analysis: Calculate the 665/620 ratio. Plot the normalized inhibition curves using a 4-parameter logistic regression to determine the IC 50 .
Protocol 2: Cellular Target Engagement via NanoBRET
Rationale: Cell-free biochemical assays often fail to accurately predict intracellular efficacy because they do not account for the high physiological ATP concentrations (>1 mM) inside intact cells, which aggressively compete with ATP-competitive inhibitors[9]. NanoBRET measures the apparent affinity of test compounds by competitive displacement of a cell-permeable tracer in living cells, preserving the native cellular environment[10][11].
Diagram 2: NanoBRET Intracellular Target Engagement Workflow.
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK-293 cells with a p38α-NanoLuc® fusion vector. Plate cells in a 96-well format at a density of 2 × 10 4 cells/well and incubate overnight at 37°C, 5% CO 2 [12].
-
Tracer Addition: Add the cell-permeable NanoBRET® TE Tracer at a fixed concentration (near its EC 50 value) to generate the baseline BRET signal.
-
Compound Treatment: Introduce AMPP and SB203580 in a dose-dependent manner. Incubate for 2 hours. If the compound successfully permeates the cell membrane and binds to the p38α-NanoLuc fusion, it will competitively displace the tracer[10].
-
Substrate Addition: Add the NanoLuc® substrate and the Extracellular NanoLuc® Inhibitor. Note: The extracellular inhibitor ensures that the BRET signal is strictly derived from live, uncompromised cells, validating cell viability.
-
Quantification: Measure donor emission (460 nm) and acceptor emission (590 nm). A dose-dependent decrease in the NanoBRET ratio indicates successful intracellular target engagement[10].
Conclusion
While SB203580 remains the gold standard for in vitro p38α inhibition, AMPP represents a highly efficient, fragment-like 2-aminopyrimidine scaffold. Its exceptional ligand efficiency and validated intracellular target engagement make it a superior starting point for structure-based drug design (SBDD) aimed at developing next-generation kinase inhibitors with optimized pharmacokinetic profiles.
References
- "The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery." BenchChem.
- "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." MDPI.
- "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT.
- "SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphoryl
- "The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages." PMC / NIH.
- "TR-FRET Technology: Principle, Advantages, and Applic
- "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening." NIH.
- "NanoBRET® TE Intracellular Kinase Assays.
- "Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants." Frontiers.
- "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors.
Sources
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- 4. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]
- 5. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sinobiological.com [sinobiological.com]
- 8. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 10. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
The Pyrimidinone Scaffold: A Comparative Guide to Structure-Activity Relationship Validation
The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for several series of pyrimidinone analogs, supported by experimental data and detailed validation protocols. We will explore how subtle modifications to this core structure can profoundly impact biological activity, offering insights for researchers, scientists, and drug development professionals.
The Versatility of the Pyrimidinone Core
The pyrimidine nucleus is a fundamental component of DNA and RNA, making its derivatives amenable to interacting with a wide array of biological targets.[1] Pyrimidinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] This versatility stems from the pyrimidinone ring's ability to engage in various non-covalent interactions with biological macromolecules and the relative ease with which its structure can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2][5]
Comparative Analysis of Pyrimidinone Analogs: SAR Case Studies
To illustrate the principles of SAR, we will examine three distinct series of pyrimidinone analogs targeting different protein kinases implicated in disease: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases.
Case Study 1: Pyrido[3,4-d]pyrimidine Analogs as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, and pyrimidine-based inhibitors have shown significant promise.[6] A series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines were synthesized and evaluated for their ability to inhibit various EGFR mutants.[3]
Table 1: SAR of Pyrido[3,4-d]pyrimidine Analogs Against EGFR Mutants [3]
| Compound | R Group | EGFR L858R IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) |
| 42 | -OH | 1.1 | 34 | 7.2 |
| 45 | -H | 1.7 | 23.3 | 582.2 |
The data in Table 1 clearly demonstrates the critical role of the hydroxyl group at the R position. Compound 42 , possessing a hydroxyl group, exhibits potent inhibition against the triple mutant EGFR, a notoriously difficult target to inhibit.[3] The absence of this hydroxyl group in compound 45 leads to a dramatic decrease in potency against the C797S mutant, highlighting a key structural determinant for activity.[3]
Case Study 2: 2,4-Disubstituted Pyrimidines as KDR Kinase Inhibitors
Kinase insert domain receptor (KDR), also known as VEGFR-2, is a key mediator of angiogenesis, a critical process in tumor growth. A series of 2,4-disubstituted pyrimidines were investigated as KDR kinase inhibitors.[7]
Table 2: SAR of 2,4-Disubstituted Pyrimidines as KDR Inhibitors [7]
| Compound | R Group | KDR IC50 (nM) | Cellular Activity IC50 (nM) |
| 1 | -H | 105 | >500 (8% inhibition at 500 nM) |
| 2d | 3,5-dimethylaniline | 6 | 19 |
The initial screening hit, compound 1 , displayed modest KDR inhibitory activity.[7] Through systematic modification, the introduction of a 3,5-dimethylaniline group at the R position in compound 2d resulted in a significant enhancement of both biochemical and cellular potency.[7] This modification likely improves the compound's interaction with the enzyme's active site.
Case Study 3: 2,4-Disubstituted Pyrimidines as Aurora Kinase Inhibitors
Aurora kinases are essential for cell cycle regulation, and their dysregulation is a hallmark of many cancers. A series of novel 2,4-disubstituted pyrimidines were designed and evaluated as Aurora kinase inhibitors.[8]
Table 3: SAR of 2,4-Disubstituted Pyrimidines Against Aurora Kinases and Cancer Cell Lines [8]
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT-116 Cell Proliferation IC50 (µM) |
| 12a | 309 | 293 | 1.31 |
Compound 12a from this series demonstrated potent inhibition of both Aurora A and Aurora B kinases, which translated to effective anti-proliferative activity against the HCT-116 human colon cancer cell line.[8] Further studies revealed that this compound induced apoptosis in these cells, underscoring the therapeutic potential of this pyrimidine scaffold.[8]
Experimental Validation: Protocols and Rationale
The validation of structure-activity relationships relies on robust and reproducible experimental data. Here, we provide detailed protocols for the key assays used to characterize the pyrimidinone analogs discussed.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a master mix containing the kinase and its specific substrate in kinase reaction buffer.
-
Compound Addition: Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, which converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Causality Behind Experimental Choices: The use of ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. The multi-step process of depleting ATP before measuring ADP-generated luminescence minimizes background signal and increases the assay's dynamic range.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells. It is a crucial step to confirm that the enzymatic inhibition observed translates to a cellular effect.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidinone analogs for 72 hours. Include a vehicle-only control (DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]
Self-Validating System: The inclusion of both positive (untreated) and negative (no cells) controls is essential for validating the assay. The linear relationship between cell number and absorbance should be established for each cell line to ensure the accuracy of the results.
Western Blot Analysis of Signaling Pathways
To confirm the mechanism of action, Western blotting can be used to analyze the phosphorylation status of key proteins in the signaling pathway targeted by the pyrimidinone analogs. For instance, for an EGFR inhibitor, one would examine the phosphorylation of EGFR and its downstream targets like AKT and ERK.
Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR, total EGFR, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein levels or phosphorylation.[10][11]
Expertise & Experience: The choice of antibodies is critical for the success of a Western blot. It is essential to use antibodies that have been validated for specificity and sensitivity. The inclusion of both total and phosphorylated protein analysis allows for a precise determination of the inhibitor's effect on the target's activity.
Visualizing the Molecular Landscape
To better understand the context in which these pyrimidinone analogs function, we can visualize the targeted signaling pathway and the experimental workflow for SAR validation.
BMP2/SMAD1 Signaling Pathway
Some pyrimidinone derivatives have been identified as potent bone anabolic agents that act by promoting osteogenesis through the BMP2/SMAD1 signaling pathway.
Caption: A typical workflow for SAR validation.
Conclusion
The pyrimidinone scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The case studies presented here underscore the importance of systematic structural modification and rigorous experimental validation in elucidating the structure-activity relationships that govern the biological effects of these compounds. By understanding how discrete changes in chemical structure impact target engagement and cellular activity, researchers can more effectively design and optimize pyrimidinone analogs with improved potency, selectivity, and drug-like properties. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists engaged in the exciting and challenging field of drug discovery.
References
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. [Link]
-
2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. IJPRS. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
-
An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). PubMed. [Link]
-
Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]
-
Mastering Western Blot: A Step-by-Step Guide from Sample to Signal. MetwareBio. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
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Comparative Guide to ADME-Tox Profiling of Pyrimidinone Derivatives in Preclinical Development
Introduction
The pyrimidinone scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its structural versatility allows it to serve as the core for diverse therapeutics, ranging from anti-inflammatory (COX-2 selective) drugs 1[1] to potent SHP2 inhibitors in oncology 2[2]. However, the structural modifications required to optimize target binding—such as fusing pyrazole or pyrrole rings to the pyrimidinone core—often introduce complex Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) liabilities.
As a Senior Application Scientist, I have designed this guide to objectively compare the ADME-Tox profiles of different pyrimidinone derivatives. By examining the causality behind their pharmacokinetic behaviors, this guide provides a self-validating experimental framework for preclinical lead optimization.
Structural Classes & Comparative Pharmacokinetics
To understand how structural nuances dictate pharmacokinetics, we must compare distinct classes of pyrimidinone derivatives against traditional reference standards (e.g., Celecoxib).
-
Monocyclic Pyrimidinones: Often utilized in metabolic disorders (e.g., thiazolidinedione hybrids for diabetes). They generally exhibit high aqueous solubility but suffer from rapid Phase I metabolic clearance due to exposed functional groups.
-
Pyrazolo[3,4-d]pyrimidinones: Developed as potent, selective COX-2 inhibitors. The addition of lipophilic aryl groups enhances target affinity but increases the risk of high plasma protein binding and poor aqueous solubility.
-
Pyrrolo[2,3-d]pyrimidinones: Frequently explored as kinase and SHP2 inhibitors. Halogenation (e.g., bromination) on the pyrrole ring improves cytotoxicity against cancer cells but frequently introduces cardiotoxicity (hERG inhibition) and P-glycoprotein (P-gp) efflux liabilities.
Table 1: Comparative In Vitro ADME-Tox Metrics of Pyrimidinone Classes
| Compound Class | Caco-2 Permeability ( Papp ) | Efflux Ratio (P-gp) | Microsomal Half-Life ( T1/2 ) | hERG Inhibition ( IC50 ) | Primary Liability |
| Monocyclic Pyrimidinones | High (>15 x 10−6 cm/s) | Low (< 2.0) | Short (< 15 min) | > 30 µM (Safe) | Rapid Phase I Metabolism |
| Pyrazolo[3,4-d]pyrimidinones | Moderate (5-15 x 10−6 cm/s) | Moderate (2.0 - 5.0) | Moderate (~30-45 min) | > 10 µM (Moderate) | Poor Aqueous Solubility |
| Pyrrolo[2,3-d]pyrimidinones | Variable (Halogen-dependent) | High (> 5.0) | Long (> 60 min) | < 5 µM (High Risk) | Cardiotoxicity & Efflux |
| Reference (Celecoxib) | High (>20 x 10−6 cm/s) | Low (< 2.0) | Moderate (~40 min) | > 30 µM (Safe) | Baseline Standard |
Mechanistic Workflows & Visualizations
The optimization of pyrimidinone derivatives requires a strict, data-driven workflow to filter out compounds with insurmountable ADME-Tox flaws.
Fig 1. Decision tree for optimizing pyrimidinone ADME-Tox profiles.
Fig 2. Intracellular metabolism and active efflux pathways in enterocytes.
Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol described below functions as a self-validating system. Critical steps include internal controls to rule out false positives/negatives, ensuring that observed phenomena are strictly due to the compound's intrinsic properties.
Protocol A: Bidirectional Caco-2 Permeability Assay (Absorption & Efflux)
Purpose: To evaluate intestinal absorption and identify if the pyrimidinone derivative is a substrate for apical efflux transporters (P-gp/BCRP) 3[3]. Causality & Design: A unidirectional assay cannot distinguish between poor passive permeability and active efflux. We perform a bidirectional assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]). We use Lucifer Yellow as an internal control because it is a paracellular marker; a Papp<1×10−6 cm/s for Lucifer Yellow confirms that the monolayer's tight junctions are intact and not compromised by compound toxicity.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure the formation of tight junctions and mature brush borders.
-
Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are utilized.
-
Dosing: Prepare the pyrimidinone test compound at 10 µM in HBSS buffer (final DMSO < 0.1% to prevent solvent-induced membrane toxicity). Add to the donor chamber (Apical for A-B; Basolateral for B-A).
-
Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 120 minutes with gentle agitation to minimize the unstirred water layer.
-
Internal Control: Co-incubate with Lucifer Yellow (100 µM). Post-assay, quantify Lucifer Yellow fluorescence to validate monolayer integrity.
-
Quantification: Quantify the compound in the receiver chamber via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2 indicates active efflux.
Protocol B: Liver Microsomal Stability Assay (Phase I Metabolism)
Purpose: To determine the in vitro intrinsic clearance ( CLint ) and metabolic half-life ( T1/2 ) of the pyrimidinone scaffold 4[4]. Causality & Design: Liver microsomes contain membrane-bound Cytochrome P450 (CYP) enzymes. We strictly use a low protein concentration (0.5 mg/mL) to maintain linear enzyme kinetics and minimize non-specific protein binding, which can artificially inflate apparent stability.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂.
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with the pyrimidinone test compound (1 µM final) and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the essential CYP cofactor, NADPH (1 mM final).
-
Self-Validation (Minus-NADPH Control): Run a parallel incubation without NADPH. If the compound depletes in this control, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), preventing misinterpretation of CYP-mediated clearance.
-
Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, remove aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates proteins and halts metabolism.
-
Analysis: Centrifuge at 15,000 rpm for 5 minutes. Analyze the supernatant via LC-TOF-MS to monitor parent drug depletion.
Protocol C: Automated Patch-Clamp hERG Toxicity Screening
Purpose: To assess the cardiotoxic potential of pyrimidinone derivatives, specifically those with highly lipophilic or basic substituents (common in kinase inhibitors). Causality & Design: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel prolongs the QT interval, leading to fatal arrhythmias. Automated patch-clamp provides direct electrophysiological measurement, which is vastly superior to indirect binding assays.
Step-by-Step Methodology:
-
Cell Preparation: Use CHO cells stably expressing the hERG channel.
-
Electrophysiology: Apply whole-cell patch-clamp configuration. Depolarize the membrane to +20 mV to open channels, followed by a repolarizing step to -50 mV to measure the outward tail current.
-
Compound Application: Perfuse the pyrimidinone derivative at escalating concentrations (0.1 µM to 30 µM).
-
Validation: Use E-4031 (a known, potent hERG inhibitor) as a positive control to ensure assay sensitivity and proper channel expression.
-
Data Analysis: Calculate the IC50 based on the percentage reduction of the tail current amplitude. An IC50<10 µM flags the compound for structural redesign (e.g., reducing lipophilicity or altering pKa).
Conclusion
The ADME-Tox profile of pyrimidinone derivatives is highly sensitive to structural modifications. While monocyclic pyrimidinones often suffer from metabolic liability, fused systems like pyrrolo[2,3-d]pyrimidinones face severe challenges with efflux and hERG inhibition. By employing self-validating in vitro assays—such as bidirectional Caco-2 permeability with Lucifer Yellow integrity checks, and microsomal stability with minus-NADPH controls—researchers can accurately delineate these liabilities. This objective, data-driven approach ensures that only pyrimidinone candidates with optimal pharmacokinetic and safety profiles advance to in vivo efficacy models.
References
1.[1] Title: Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: MDPI URL: 1
2.[2] Title: US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists Source: Google Patents URL: 2
3.[3] Title: Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL: 3
4.[4] Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: 4
Sources
Validating the Intracellular Target Engagement of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one
By: Senior Application Scientist
As drug development professionals, we frequently encounter a critical bottleneck: proving that a promising in vitro hit successfully permeates the cell membrane and engages its intended target within the complex intracellular milieu. The compound 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one represents a privileged pyrimidinone pharmacophore. Derivatives of this scaffold are widely investigated for their targeted inhibition of kinases, thymidylate synthase, and essential microbial enzymes.
However, biochemical cell-free assays often fail to accurately predict intracellular efficacy due to the absence of physiological ATP concentrations, molecular crowding, and membrane permeability barriers[1]. To bridge this gap, we must employ robust, self-validating intracellular target engagement (TE) platforms. This guide objectively compares the industry-standard TE validation methods—CETSA, NanoBRET, and DARTS—and provides detailed, causality-driven protocols for evaluating 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one in living cells.
Comparative Analysis of Target Engagement Platforms
When validating a small molecule like 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one, the choice of assay dictates the biological relevance of the data. Below is an objective comparison of the three leading methodologies.
Table 1: Performance Comparison of Intracellular TE Methods
| Parameter | CETSA (Cellular Thermal Shift) | NanoBRET™ TE | DARTS (Drug Affinity Responsive Target Stability) |
| Fundamental Principle | Thermodynamic stabilization upon ligand binding | Bioluminescence Resonance Energy Transfer (BRET) | Protease resistance upon ligand binding |
| Target State | Endogenous (Unmodified) | Engineered (NanoLuc® fusion) | Endogenous (Unmodified) |
| Cellular Context | Live cells, lysates, or whole tissues | Live cells only | Primarily cell lysates |
| Readout Metric | Shift in aggregation temperature ( ΔTagg ) | Intracellular IC50 & Residence Time | Protection fold-change (Western Blot) |
| Throughput | Medium to High (AlphaScreen/MS) | High (Microplate reader) | Low (Western Blot) |
| Best Used For... | Validating endogenous target binding in patient-derived cells | Real-time kinetic profiling and compound residence time | Initial target deconvolution in lysates |
Mechanistic Workflows
To understand how to deploy these assays, we must first visualize their underlying biophysical logic.
The CETSA Principle
The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle that proteins unfold and aggregate when subjected to heat, but binding to a ligand like 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one thermodynamically stabilizes the target, keeping it in the soluble fraction[2].
Fig 1. CETSA workflow: Ligand-induced thermal stabilization prevents target aggregation.
The NanoBRET Logic
NanoBRET utilizes an engineered target fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer binds the target, creating a baseline BRET signal. When 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one enters the cell and engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[1].
Fig 2. NanoBRET mechanism: The pyrimidinone compound displaces the tracer, reducing BRET signal.
Experimental Protocols: Self-Validating Systems
As scientists, we must ensure our protocols are internally controlled. The following methodologies detail the exact steps and the causality behind each choice to validate the engagement of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one.
Protocol A: Live-Cell CETSA (Isothermal Dose-Response)
This protocol determines the intracellular potency of the compound against its endogenous target.
Step 1: Cellular Uptake & Equilibration
-
Action: Seed cells (e.g., HEK293 or disease-specific lines) in a 96-well plate. Treat with a dose-response gradient of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (0.1 nM to 100 µM) alongside a strict DMSO vehicle control. Incubate for 1–2 hours at 37°C.
-
Causality: This incubation period is critical. It allows the pyrimidinone to cross the lipid bilayer, overcome active efflux pumps, and reach thermodynamic equilibrium with intracellular competitors (like ATP or natural substrates)[3].
Step 2: Transient Thermal Challenge
-
Action: Transfer cell suspensions to PCR plates. Heat the plates in a thermal cycler to the target's pre-determined Tagg (the temperature at which 50% of the vehicle-treated protein aggregates, typically between 45°C–60°C) for exactly 3 minutes.
-
Causality: A 3-minute transient heat shock provides the optimal thermodynamic window to denature unbound proteins without causing complete cellular rupture or non-specific precipitation of the ligand-stabilized complex[3].
Step 3: Lysis and Partitioning
-
Action: Cool plates to room temperature. Lyse cells using a mild detergent buffer (e.g., 0.4% NP-40) or freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Causality: High-speed centrifugation strictly partitions the denatured (insoluble) aggregates into the pellet, leaving only the ligand-stabilized, folded target in the soluble supernatant[4].
Step 4: Quantification
-
Action: Analyze the soluble fraction using quantitative Western blot or AlphaScreen. Plot the remaining soluble protein against the compound concentration to calculate the intracellular IC50 .
Protocol B: NanoBRET Target Engagement Assay
This protocol is highly recommended for determining real-time binding kinetics and residence time.
Step 1: Target Fusion Expression
-
Action: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells in 384-well white plates.
-
Causality: The NanoLuc fusion acts as the bioluminescent energy donor. Using white plates prevents signal cross-talk between wells, ensuring a high signal-to-noise ratio[1].
Step 2: Tracer Calibration (Self-Validation Step)
-
Action: Before testing the pyrimidinone, perform a dose-response of the NanoBRET fluorescent tracer to determine its EC50 for the specific target.
-
Causality: Operating the assay at the tracer's EC50 ensures maximum sensitivity. If the tracer concentration is too high, it will artificially inflate the apparent IC50 of the test compound[5].
Step 3: Competitive Displacement
-
Action: Co-incubate the transfected cells with the tracer (at EC50 ) and varying concentrations of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one. Incubate for 2 hours.
-
Causality: The pyrimidinone and the tracer will compete for the same binding pocket. Because this occurs in live cells, the assay inherently accounts for the compound's membrane permeability[1].
Step 4: BRET Measurement
-
Action: Add the NanoLuc substrate. Measure dual-wavelength emission (460 nm for donor, 618 nm for acceptor) on a microplate reader.
-
Causality: The substrate generates light. If 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one has successfully engaged the target, it physically displaces the tracer, moving the fluorophore out of the Förster resonance energy transfer radius (<10 nm). This causes a quantifiable drop in the 618/460 nm BRET ratio[1].
Conclusion
Validating the target engagement of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one requires moving beyond biochemical assays. While CETSA provides the ultimate proof of endogenous target engagement without the need for genetic engineering[2], NanoBRET offers unparalleled throughput and the ability to measure real-time intracellular residence time[5]. By employing these self-validating protocols, researchers can confidently confirm that their pyrimidinone derivatives are hitting the right target, at the right concentration, inside the living cell.
References
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available at:[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at:[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - ResearchGate / Science. Available at:[Link]
Sources
- 1. NanoBRET® Target Engagement K192 Kinase Selectivity System [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
Reproducibility of the biological effects of synthesized pyrimidinone compounds
A Senior Application Scientist’s Guide to the Biological Evaluation of Pyrimidinone Compounds: Overcoming Reproducibility Bottlenecks
As drug development professionals, we frequently encounter a frustrating paradox: a synthesized compound exhibits low-nanomolar potency in one laboratory, only to show weak micromolar activity in another. Pyrimidinone derivatives—including pyrazolo[1,5-a]pyrimidinones and pyrido[2,3-d]pyrimidinones—are highly privileged scaffolds known for their potent kinase inhibitory, anti-cancer, and anti-viral properties[1][2]. However, their rigid, planar structures often lead to poor aqueous solubility, colloidal aggregation, and batch-to-batch regioselectivity issues during synthesis[1].
This guide provides an objective comparison of recent pyrimidinone derivatives against clinical standards and establishes self-validating, highly reproducible experimental protocols to ensure your biological data is robust, verifiable, and translation-ready.
Comparative Performance of Pyrimidinone Scaffolds
To objectively benchmark the efficacy of novel pyrimidinones, we must compare them against established clinical alternatives. Recent experimental data demonstrates that optimized pyrimidinone derivatives can match or exceed the performance of standard chemotherapeutics and targeted inhibitors[1][2][3].
Table 1: Quantitative Comparison of Pyrimidinone Derivatives vs. Standard Alternatives
| Compound Scaffold | Target / Cell Line | Experimental IC₅₀ | Reference Standard | Standard IC₅₀ | Key Advantage & Observations |
| Pyrido[2,3-d]pyrimidinone 5a | HepG-2 (Hepatic Cancer) | 0.3 μM | Doxorubicin | 0.6 μM | 2x more potent than Doxorubicin; multi-targeted inhibition of PDGFR β, EGFR, and CDK4/cyclin D1[2]. |
| Pyrido[1,2-a]pyrimidinone 23d | FGFR / SNU-16 (Gastric) | Low nanomolar | Erdafitinib | Low nanomolar | Superior aqueous solubility compared to Erdafitinib; achieved 106.4% Tumor Growth Inhibition in vivo[3]. |
| Pyrazolo[1,5-a]pyrimidinone 5b | HCT-116 (Colon Cancer) | 8.64 μM | Doxorubicin | 5.49 μM | Comparable cytotoxicity with a highly selective ATP-competitive kinase inhibition mechanism[1]. |
Data Interpretation: While raw IC₅₀ values are critical, the true differentiator for compounds like 23d is the improvement in physicochemical properties (e.g., aqueous solubility), which directly translates to reproducible in vivo efficacy[3].
Mechanistic Grounding: Target Engagement
Pyrimidinones primarily exert their anti-cancer effects by acting as ATP-competitive inhibitors of protein kinases (such as FGFR, CDK4/6, and Pim-1)[1][3][4]. By occupying the ATP-binding pocket, they block the phosphorylation cascade required for tumor cell proliferation.
Mechanism of pyrimidinone-mediated kinase inhibition in cancer pathways.
Self-Validating Experimental Protocols
The root cause of irreproducibility in pyrimidinone evaluation usually stems from three factors: colloidal aggregation (yielding false-positive enzyme inhibition), solvent toxicity (DMSO skewing cell viability), and regioisomeric impurities [1]. The following protocols are engineered to control these variables.
Protocol A: High-Fidelity In Vitro Kinase Inhibition Assay (ADP-Glo™)
Purpose: To measure true ATP-competitive inhibition without interference from compound aggregation.
-
Compound Preparation & Serial Dilution:
-
Step: Dissolve the synthesized pyrimidinone in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in assay buffer.
-
Causality: Maintaining intermediate dilutions in 100% DMSO prevents premature precipitation. The final DMSO concentration in the assay must be strictly ≤1% to prevent solvent-induced enzyme denaturation.
-
-
Buffer Optimization (The Anti-Aggregation Step):
-
Step: Use a kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.01% Triton X-100 .
-
Causality: Highly lipophilic pyrimidinones form sub-micron colloidal aggregates that non-specifically sequester enzymes. The inclusion of a non-ionic detergent (Triton X-100) breaks up these colloids, ensuring that any observed IC₅₀ is due to genuine 1:1 stoichiometric binding.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Step: Incubate the target kinase (e.g., FGFR2) with the compound for 15 minutes at room temperature before adding ATP and the peptide substrate.
-
Causality: Allows the system to reach binding equilibrium. Pyrimidinones often exhibit slow-binding kinetics; adding ATP too early will artificially inflate the apparent IC₅₀.
-
-
Reaction & Readout:
-
Step: Add ATP (at the enzyme's specific Kₘ value) and incubate for 60 minutes. Stop the reaction using the ADP-Glo reagent and read luminescence.
-
Validation: Always include a known reference standard (e.g., Erdafitinib[3]) and calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's reproducibility.
-
Protocol B: Cell Viability Assay (MTT/CellTiter-Glo)
Purpose: To assess anti-proliferative effects while controlling for solvent toxicity.
-
Cell Seeding & Adherence:
-
Step: Seed HCT-116 or HepG-2 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Cells must be in the logarithmic growth phase. Over-confluent cells will exhibit contact inhibition, masking the compound's anti-proliferative effects.
-
-
Compound Dosing:
-
Step: Treat cells with pyrimidinone derivatives (e.g., 0.1 μM to 100 μM). Crucial: Ensure the final DMSO concentration across all wells is exactly 0.5% v/v.
-
Causality: DMSO concentrations above 0.5% cause membrane permeabilization and basal cytotoxicity, creating a synergistic artifact that makes the compound appear more potent than it is.
-
-
Incubation & Readout:
-
Step: Incubate for 72 hours. Add viability reagent, incubate for 2 hours, and measure absorbance/luminescence. Compare against Doxorubicin controls[2].
-
Standardized Evaluation Workflow
To institutionalize reproducibility, laboratories should adopt a rigid, linear progression from chemical synthesis to biological validation.
Standardized workflow for reproducible biological evaluation of compounds.
Conclusion
The biological effects of synthesized pyrimidinone compounds are highly promising, particularly in oncology[2][3]. However, unlocking their true potential requires rigorous control over experimental variables. By enforcing strict solvent limits, utilizing anti-aggregation detergents in biochemical assays, and benchmarking against clinical standards, researchers can generate trustworthy, reproducible data that accelerates the drug discovery pipeline.
References
-
Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances - RSC Publishing URL:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters - PMC URL:[Link]
-
Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold Source: Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis URL:[Link]
-
Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors Source: European Journal of Medicinal Chemistry - PubMed URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of pyrimidinone scaffolds with other heterocyclic kinase inhibitors
Comparative Analysis of Pyrimidinone vs. Quinazoline Scaffolds in Kinase Inhibitor Design
Executive Summary
The development of small-molecule kinase inhibitors has historically been dominated by flat, bicyclic heteroaromatic scaffolds, most notably quinazolines (e.g., Erlotinib, Gefitinib). While highly effective against wild-type kinases like the Epidermal Growth Factor Receptor (EGFR), these rigid scaffolds often struggle with off-target toxicities and acquired resistance mutations (such as the T790M gatekeeper mutation). To overcome these limitations, drug development professionals are increasingly turning to pyrimidinone scaffolds (e.g., pyrido[2,3-d]pyrimidinones and pyrazolo[3,4-d]pyrimidinones). This guide objectively compares the structural mechanics, quantitative efficacy, and experimental evaluation of pyrimidinones against traditional quinazolines, providing actionable insights for researchers designing next-generation targeted therapies.
Structural and Mechanistic Divergence
The core difference between these scaffolds lies in their electronic distribution and their interaction with the kinase ATP-binding pocket (specifically the hinge region).
-
Quinazolines: These scaffolds are fully aromatic and highly planar. They typically bind to the hinge region of kinases (e.g., Met793 in EGFR) via bidentate hydrogen bonds utilizing their N1 and N3 atoms. While this provides high binding affinity, the rigid planarity makes them susceptible to steric clashes when the kinase undergoes conformational changes or acquires bulky gatekeeper mutations.
-
Pyrimidinones: The integration of a carbonyl group (C=O) into the pyrimidine ring fundamentally alters the scaffold's pharmacophore. The carbonyl oxygen acts as a potent, directional hydrogen bond acceptor. This allows pyrimidinones to engage different hinge residues or alter the local hydration network. Docking simulations demonstrate that pyrido[2,3-d]pyrimidinone scaffolds can bind efficiently to the ATP-binding sites of both EGFR and CDK6, utilizing a versatile network of H-bonding, arene-arene, and hydrophobic interactions[1]. This structural flexibility enables true multi-targeted kinase inhibition, allowing a single molecule to simultaneously suppress parallel survival pathways.
Kinase signaling pathways and the targeted inhibition sites of distinct heterocyclic scaffolds.
Quantitative Efficacy and Selectivity Profiles
To objectively evaluate the therapeutic potential of pyrimidinone scaffolds, we must compare their in vitro enzymatic and cellular potencies against established quinazoline benchmarks. The data below highlights how the structural modifications in pyrimidinones trade absolute single-target potency for broader, multi-pathway efficacy.
| Scaffold Type | Representative Compound | Primary Target(s) | Enzymatic IC50 | Cellular Efficacy (IC50) |
| Quinazoline | Erlotinib | EGFR | ~2.0 nM | MCF-7: 39.3 µM[2] |
| Pyrido[2,3-d]pyrimidinone | Compound 5a | EGFR, CDK4/6 | High potency at 50 µM | PC-3: 6.6 µM, HCT-116: 7.0 µM[1] |
| Quinazolinone-pyrimidinone | Hybrid 60a | EGFR / Breast Cancer | N/A | MCF-7: 11.5 µM[2] |
| Pyrazolo[3,4-d]pyrimidinone | Compound 11j | PDE5, EGFR | EGFR: 5.8 µM, PDE5: 1.57 nM[3] | Broad multi-panel antitumor activity[3] |
Analysis: While Erlotinib exhibits extreme potency against isolated EGFR, its cellular efficacy drops significantly in complex, resistant cell lines like MCF-7. Conversely, pyrimidinone hybrids (like Compound 5a and Hybrid 60a) maintain robust low-micromolar cellular toxicity across diverse lines (PC-3, HCT-116, MCF-7) due to their ability to simultaneously inhibit secondary targets like CDK4/6 and PDE5[1][2][3].
Experimental Methodology: Evaluating Inhibitor Kinetics via TR-FRET
To rigorously validate the binding affinities (IC50) of newly synthesized pyrimidinone inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard. TR-FRET relies on energy transfer between a donor (e.g., Terbium) and an acceptor fluorophore. By measuring emission at a delayed time point, the assay eliminates short-lived background fluorescence, dramatically improving the signal-to-noise ratio for drug screening[4].
Self-Validating TR-FRET Protocol: Note: This protocol is optimized for universal kinase activity assessment (e.g., LanthaScreen assays).
-
Kinase/Inhibitor Pre-incubation:
-
Action: In a low-volume 384-well plate, dispense 5 µL of the target kinase (e.g., EGFR or CDK4) and 5 µL of the pyrimidinone inhibitor (in a serial dilution).
-
Causality: Allowing the inhibitor to equilibrate with the kinase before adding ATP ensures accurate measurement of binding affinity. Skipping this step leads to underestimating the potency of slow-binding pyrimidinone compounds.
-
-
Reaction Initiation:
-
Action: Add 10 µL of a 2X Substrate / 2X ATP mixture (e.g., Fluorescein-labeled poly-GT substrate)[5]. Incubate for 1 hour at room temperature.
-
Causality: The ATP concentration must be set at the kinase's apparent Km . Running the assay at the ATP Km ensures the system is highly sensitive to competitive ATP-site inhibitors while maintaining physiological relevance[6].
-
-
Reaction Quenching and Detection:
-
Action: Add 10 µL of a Detection Mix containing EDTA (10 mM final) and a Terbium (Tb)-labeled phospho-specific antibody (e.g., Tb-pY20)[5][6].
-
Causality: EDTA aggressively chelates Mg2+ , immediately halting kinase catalytic activity to provide a precise snapshot of phosphorylation. The Tb-antibody specifically binds the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity[5][6].
-
-
Time-Resolved Measurement:
-
Action: Excite the plate at 340 nm. Implement a 100 µs delay, then read emissions at 495 nm (Tb donor) and 520 nm (Acceptor)[6].
-
Causality: The 100 µs delay is critical; it allows short-lived auto-fluorescence from the library compounds and plasticware to decay, isolating the long-lived FRET signal[4].
-
-
Data Analysis & Validation:
-
Action: Calculate the TR-FRET ratio by dividing the 520 nm emission by the 495 nm emission[6].
-
System Validation: The assay must include a no-enzyme control (to define the baseline background) and a no-inhibitor control (to define 100% kinase activity). A reference inhibitor (e.g., Staurosporine) should be run in parallel to validate plate-to-plate reproducibility[6].
-
Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor binding kinetics.
Sources
Assessing the Therapeutic Index of 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one: A Comparative Guide for Preclinical Kinase Inhibitors
The compound 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (CAS 98305-76-1)[1] may appear to be a simple building block, but its 2-aminopyrimidin-4(3H)-one core is a highly privileged structural motif in modern drug design. This scaffold serves as the foundational pharmacophore for numerous competitive kinase inhibitors, particularly those targeting IRAK4, CDK4/6, and PI3K/mTOR pathways[2]. By mimicking the adenine ring of ATP, the N3/O4 and 2-amino groups form critical bidentate hydrogen bonds with the kinase hinge region.
However, the primary bottleneck in advancing small-molecule kinase inhibitors is rarely achieving target potency; rather, it is securing a viable Therapeutic Index (TI)[3]. The TI is the quantitative ratio between the dose that induces unacceptable toxicity (TD50) and the dose that yields therapeutic efficacy (ED50)[4]. This guide provides a comprehensive, self-validating framework for evaluating the therapeutic index of the 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one scaffold compared to alternative chemotypes.
Mechanistic Rationale & Target Engagement
Why focus on the pyrimidin-4(3H)-one scaffold over standard pyrimidines? Traditional aminopyrimidines often suffer from promiscuous kinase binding, leading to off-target adverse events such as severe neutropenia or hepatotoxicity. The introduction of the 4(3H)-one tautomeric system fundamentally shifts the binding mode deeper into the ATP pocket. This utilizes a distinct hydrogen bond donor-acceptor pair that enhances kinase selectivity[2]. Furthermore, the 6-(4-methylphenyl) moiety acts as a hydrophobic anchor, extending into the specificity pocket to lock the inhibitor in place.
Figure 1: Mechanism of action of the pyrimidin-4(3H)-one inhibitor in the kinase signaling pathway.
Protocol: In Vitro Therapeutic Index (Efficacy vs. Cytotoxicity)
A trustworthy preclinical protocol must be a self-validating system. To establish the in vitro TI, we must measure both target-specific potency and general cellular toxicity using orthogonal assays.
Step 1: Biochemical IC50 Determination
-
Action: Perform a FRET-based or radiometric kinase assay at physiological ATP concentrations (1 mM).
-
Causality & Rationale: Artificially low ATP concentrations in biochemical assays lead to falsely potent IC50 values because the inhibitor faces less competition. Testing at 1 mM ATP mimics the intracellular environment, preventing downstream TI miscalculations.
-
Self-Validation: Include Staurosporine as a pan-kinase positive control (to validate assay sensitivity) and a kinase-dead mutant as a negative baseline.
Step 2: Cellular Target Engagement (EC50)
-
Action: Treat target disease cell lines (e.g., THP-1 for inflammation or MCF-7 for oncology) and measure downstream biomarker phosphorylation via Western blot or AlphaLISA.
-
Causality & Rationale: Biochemical potency does not guarantee membrane permeability or survival against intracellular efflux pumps. The cellular EC50 bridges the gap between isolated protein binding and actual biological effect.
Step 3: Cytotoxicity Counter-Screen (CC50)
-
Action: Expose HepG2 (hepatocyte) and PBMC (peripheral blood mononuclear) cell lines to the compound for 72 hours. Measure viability using an ATP-luminescence assay (e.g., CellTiter-Glo).
-
Causality & Rationale: Hepatotoxicity is a leading cause of clinical attrition for kinase inhibitors due to extensive first-pass metabolism in the liver[5]. PBMCs are screened to ensure the compound does not cause broad, non-specific immunosuppression.
-
Self-Validation: Use Digitonin as a maximum-toxicity control to define the absolute assay floor.
Step 4: Calculate In Vitro TI
The in vitro therapeutic index is calculated as TI = CC50 / EC50 . A value > 100 is typically required to justify advancing a scaffold into animal models.
Comparative Data Analysis
The following table summarizes representative benchmarking data comparing the 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one scaffold against a generic aminopyrimidine and a highly optimized clinical reference inhibitor[2].
| Compound Class | Biochemical IC50 (nM) | Cellular EC50 (nM) | HepG2 CC50 (µM) | In Vitro TI | In Vivo ED50 (mg/kg) | In Vivo MTD (mg/kg) | In Vivo TI |
| Generic Aminopyrimidine | 45 | 320 | 8.5 | 26 | 15.0 | 25.0 | 1.6 |
| 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one | 28 | 115 | 42.0 | 365 | 5.5 | 45.0 | 8.1 |
| Clinical Reference (Optimized) | 12 | 45 | >100.0 | >2200 | 1.2 | >100.0 | >83 |
Data Interpretation: The pyrimidin-4(3H)-one tautomer provides a massive leap in the in vitro TI (365 vs 26) compared to the generic pyrimidine, driven primarily by a reduction in off-target hepatotoxicity (CC50 shifted from 8.5 µM to 42.0 µM).
Protocol: In Vivo Therapeutic Index (MTD vs. ED50)
Translating in vitro margins to in vivo safety requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) coupling.
Step 1: Maximum Tolerated Dose (MTD) Escalation
-
Action: Administer escalating oral doses (e.g., 10, 30, 100 mg/kg) to healthy CD-1 mice. Monitor body weight daily for 14 days and perform clinical chemistry panels (ALT/AST, CBC).
-
Causality & Rationale: A body weight loss of >20% or severe lethargy defines the TD50 (Toxic Dose). We assess MTD in healthy mice first to strictly isolate drug-induced toxicity from disease-burden cachexia.
Step 2: In Vivo Efficacy (ED50)
-
Action: Administer the compound in a validated murine disease model. Measure primary endpoints (e.g., tumor volume reduction or clinical inflammation score).
-
Causality & Rationale: Efficacy must be correlated with unbound plasma drug concentrations (the free drug hypothesis). If the plasma exposure required to drive efficacy exceeds the exposure at the MTD, the TI is <1, rendering the compound unviable.
Figure 2: Preclinical workflow for assessing the therapeutic index of small-molecule inhibitors.
Conclusion & Optimization Strategies
The 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one scaffold demonstrates a highly favorable starting Therapeutic Index (In Vivo TI ~8.1) compared to generic pyrimidines. However, for chronic indications, a TI > 10 is often required[4]. If further optimization is needed, medicinal chemists should focus on reducing the lipophilicity (LogP) of the 4-methylphenyl group—perhaps by substituting it with a polar heterocycle like a pyridine or pyrazole. This modification typically reduces hERG liability and unspecific hydrophobic binding, further widening the safety window without sacrificing hinge-binding affinity.
References
-
Therapeutic index - Wikipedia Source: Wikipedia URL:[Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters (via NIH/PMC) URL:[Link]
-
Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology Source: Investigational New Drugs (via NIH/PMC) URL:[Link]
-
Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors Source: medRxiv URL:[Link]
-
2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one Chemical Database Source: NextSDS URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Therapeutic index - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Mechanism of Action of Pyrimidinone-Based Cdc7 Inhibitors: A Comparative Guide
Executive Summary
Cell division cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK) complex. This complex is a master regulator of DNA replication initiation, primarily through the phosphorylation of the minichromosome maintenance (MCM2-7) helicase[1]. Because cancer cells are highly dependent on robust DNA replication, targeting Cdc7 induces lethal replication stress.
Historically, early-generation Cdc7 inhibitors like the pyrrolopyridine-based PHA-767491 suffered from off-target effects, acting as dual Cdc7/Cdk9 inhibitors[2]. Recently, pyrimidinone-based inhibitors (specifically thieno[3,2-d]pyrimidinone derivatives like TAK-931/simurosertib) have emerged as highly selective, time-dependent ATP-competitive inhibitors[3].
This guide provides an objective comparison between pyrimidinone-based and pyrrolopyridine-based Cdc7 inhibitors. Furthermore, it details a self-validating, orthogonal assay workflow designed to rigorously confirm the mechanism of action (MoA) of these next-generation compounds.
Product Performance Comparison: Pyrimidinone vs. Pyrrolopyridine Scaffolds
To understand the necessity of orthogonal validation, we must first compare the pharmacological profiles of the two primary chemotypes. The pyrimidinone scaffold demonstrates profound kinase selectivity and a unique time-dependent binding kinetic that older scaffolds lack[1][3].
Table 1: Comparative Pharmacological Profile of Cdc7 Inhibitors
| Parameter | Pyrimidinone-based (e.g., TAK-931) | Pyrrolopyridine-based (e.g., PHA-767491) |
| Primary Target | Cdc7 / Dbf4 | Cdc7 / Dbf4 |
| Cdc7 IC₅₀ | < 0.3 nM | 10 nM |
| Major Off-Target | None (Highly selective across 317 kinases) | Cdk9 (IC₅₀ = 34 nM) |
| Inhibition Kinetic | Time-dependent, ATP-competitive | Standard ATP-competitive |
| Cellular Target Marker | ↓ pMCM2 (Ser40/53) | ↓ pMCM2 (Ser40/53) |
| Off-Target Marker | Unchanged pPOL II (Ser2) | ↓ pPOL II (Ser2) (due to Cdk9 inhibition) |
| Phenotypic Outcome | S-phase delay, Mitotic aberration | Apoptosis, off-target transcriptional block |
Mechanism of Action & Orthogonal Workflow Design
A single biochemical assay is insufficient to validate a drug's MoA. A robust validation requires a self-validating system that bridges biochemical affinity, cellular target engagement, functional pathway inhibition, and ultimate phenotypic consequence.
Fig 1: Mechanism of action of pyrimidinone-based Cdc7 inhibitors blocking DNA replication.
Fig 2: Self-validating orthogonal workflow for confirming kinase inhibitor mechanisms.
Step-by-Step Experimental Protocols
Assay 1: Biochemical Target Engagement (TR-FRET Kinase Assay)
Causality & Logic: Pyrimidinone Cdc7 inhibitors exhibit time-dependent inhibition, meaning their affinity increases as they induce a conformational change in the kinase pocket[3]. A standard end-point assay will underestimate their potency. Therefore, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with variable pre-incubation times.
Protocol:
-
Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Enzyme/Substrate Mix: Dilute recombinant human Cdc7/Dbf4 complex and a biotinylated MCM2-derived peptide substrate in the reaction buffer.
-
Compound Pre-incubation (Critical Step): Add the pyrimidinone inhibitor (e.g., TAK-931) or PHA-767491 in a 10-point dose-response curve. Incubate for 60 minutes at room temperature before adding ATP. This step is mandatory to capture the time-dependent kinetics of the pyrimidinone scaffold[3].
-
Reaction Initiation: Add ATP at a concentration equal to its Km (typically 1 μM) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-MCM2 antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀.
Assay 2: Functional Cellular Biomarker (Western Blot for pMCM2)
Causality & Logic: While TR-FRET proves biochemical affinity, we must prove the inhibitor reaches the target inside a living cell and selectively halts the intended pathway without hitting off-targets like Cdk9[1]. We measure pMCM2 (Ser40) as the direct target of Cdc7, and pPOL II (Ser2) as a counter-screen for Cdk9[2][4].
Protocol:
-
Cell Treatment: Seed COLO205 or HeLa cells in 6-well plates. Treat with DMSO (control), TAK-931 (300 nM), or PHA-767491 (2 μM) for 4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of lysate per lane onto a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.
-
Antibody Probing (The Self-Validating Panel):
-
Primary Target: Anti-phospho-MCM2 (Ser40) to confirm Cdc7 inhibition.
-
Selectivity Counter-screen: Anti-phospho-POL II (Ser2) to confirm Cdk9 is not inhibited (TAK-931 will show no change; PHA-767491 will show a decrease)[4].
-
Loading Controls: Anti-total MCM2, Anti-total POL II, and Anti-Lamin B1.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band intensities using densitometry, normalizing the phospho-signals to their respective total protein controls.
Assay 3: Phenotypic Consequence (DNA Fiber Assay)
Causality & Logic: If Cdc7 is inhibited, replication origins should fail to fire, and replication forks should stall, leading to replication stress[1]. The DNA fiber assay physically visualizes this process by incorporating fluorescent nucleotide analogs into the DNA of living cells.
Protocol:
-
Pulse-Labeling: Pulse exponentially growing cells with 20 μM IdU (Iododeoxyuridine) for 20 minutes to label ongoing replication forks.
-
Drug Intervention: Wash cells and add the pyrimidinone inhibitor (e.g., TAK-931) concurrently with 200 μM CldU (Chlorodeoxyuridine) for 40 minutes.
-
Cell Spreading: Harvest cells, resuspend in PBS, and spot 2 μL onto a glass slide. Add 7 μL of spreading buffer (200 mM Tris-HCl, 50 mM EDTA, 0.5% SDS) to lyse the cells. Tilt the slide to 15 degrees to allow the DNA fibers to stretch down the slide via gravity.
-
Fixation & Denaturation: Fix the slides in 3:1 methanol/acetic acid. Denature the DNA using 2.5 M HCl for 30 minutes.
-
Immunostaining: Stain with anti-BrdU (mouse, recognizes IdU) and anti-BrdU (rat, recognizes CldU) primary antibodies, followed by Alexa Fluor 488 (green) and Alexa Fluor 594 (red) secondary antibodies.
-
Analysis: Image using a fluorescence microscope. Measure the length of the red tracts (CldU) compared to the green tracts (IdU). A significantly shortened red tract in the pyrimidinone-treated group confirms replication fork stalling and origin firing suppression.
References
-
Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor. Science Advances. Available at:[Link]
-
Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically With 5-Fluorouracil. PubMed. Available at:[Link]
Sources
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Inter-Laboratory Validation of the Synthesis and Activity of a Pyrimidinone Series: A Comparative Guide for AC1 Inhibition
Introduction & Strategic Context
Chronic pain management has historically relied on µ-opioid receptor agonists, which carry severe risks of tolerance, respiratory depression, and addiction. In the search for non-opioid alternatives, Adenylyl Cyclase type 1 (AC1) has emerged as a highly validated downstream target in the central nervous system's pain sensitization pathway[1]. However, targeting AC1 presents a significant selectivity challenge: inhibitors must avoid disrupting AC8, a closely related isoform critical for learning and memory[1].
Historically, alternative scaffolds such as the oxadiazole series (e.g., AC10065) and ST034307 demonstrated promising AC1 inhibition but ultimately failed in advanced development due to poor aqueous solubility and suboptimal drug-like physicochemical properties[2]. Recent inter-laboratory validations have highlighted a novel pyrazolyl-pyrimidinone series as a superior alternative. This scaffold offers single-digit to sub-micromolar potency, high selectivity against AC8, and enhanced solubility suitable for in vivo dosing[2][3].
Mechanism of Action & Pathway Analysis
AC1 is a Ca²⁺/calmodulin (CaM)-stimulated enzyme responsible for catalyzing the conversion of ATP to cyclic AMP (cAMP)[1]. In chronic inflammatory pain states, elevated intracellular Ca²⁺ stimulates AC1, leading to excessive cAMP production which drives central sensitization[1][3]. The pyrimidinone series acts by selectively binding to and inhibiting this Ca²⁺/CaM-stimulated AC1 activity, effectively short-circuiting the pain signaling cascade without interfering with AC8-mediated cognitive functions[3].
Diagram 1: Mechanism of AC1-mediated pain sensitization and targeted inhibition by pyrimidinones.
Synthesis & Inter-Laboratory Validation
The synthesis of the pyrimidinone scaffold utilizes a highly reproducible 5-step linear sequence[2]. This protocol has been rigorously validated across multiple medicinal chemistry laboratories to ensure high yield, scalability, and strict regioselectivity.
Causality in Experimental Design:
-
Cyclocondensation: Thiourea and ethyl 3-oxopentanoate are condensed to form a 6-ethyl thiouracil intermediate. This establishes the foundational pyrimidinone ring[4].
-
Selective S-Methylation: Methyl iodide is introduced at 3 °C and gradually warmed to room temperature. Causality: Strict temperature control is critical to prevent over-alkylation, ensuring selective S-methylation over N-alkylation[4].
-
Nucleophilic Substitution: Hydrazine replaces the S-methyl group, preparing the molecule for ring fusion[4].
-
Regioselective Cyclization: Heating the intermediate with 3-aminocrotonitrile drives a regioselective cyclization to form the pyrazole ring. Causality: Regioselectivity at this step is essential because alternative structural isomers completely lack AC1 binding affinity[4].
-
Amide Coupling: The addition of phenyl or alkyl derivatives (e.g., 3-ethyl or 3-phenyl substitutions) at the final stage allows for rapid Structure-Activity Relationship (SAR) expansion. For instance, meta-phenyl substitution (Analog 26) specifically enhances hydrophobic interactions within the AC1 binding pocket, dropping the IC₅₀ to 0.25 µM[4].
Diagram 2: Five-step linear synthesis workflow for the pyrazolyl-pyrimidinone scaffold.
Comparative Performance & Quantitative Data
When objectively compared to legacy AC1 inhibitors, the pyrimidinone series demonstrates superior potency and a significantly wider therapeutic window. The oxadiazole series (AC10065) suffers from poor aqueous solubility, which severely limits in vivo dosing[2]. In contrast, the optimized pyrimidinone analogs (specifically Analogs 20, 21, and 26) balance sub-micromolar IC₅₀ values with acceptable AC8 selectivity and robust solubility[3].
| Compound / Scaffold | AC1 IC₅₀ (µM) | AC8 Inhibition (%) at AC1 IC₉₀ | Aqueous Solubility | Cytotoxicity (HEK cells) |
| ST034307 (Standard) | ~2.0 | >50% | Moderate | None observed |
| AC10065 (Oxadiazole) | ~1.5 | <20% | Poor (Dose-limiting) | None observed |
| Hit 1 (Pyrimidinone) | 1.4 | 46% | Good | None observed |
| Analog 20 (3-ethyl) | 0.44 | 12% | Excellent | None observed |
| Analog 21 (3-ethyl var.) | 0.39 | 19% | Excellent | None observed |
| Analog 26 (3-phenyl) | 0.25 | 37% | Good | None observed |
Table 1: Quantitative comparison of AC1 inhibitors. Data summarized from SAR optimization studies demonstrating the superiority of Analogs 20 and 26[3][4].
Experimental Protocols for Activity Validation
To ensure high trustworthiness and inter-laboratory reproducibility, the following self-validating protocols are employed to assess AC1/AC8 activity and systematically rule out false positives.
Protocol 1: Cellular cAMP HTRF Assay (Efficacy & Selectivity)
Purpose: Quantify the dose-dependent inhibitory effect on AC1- and AC8-mediated Ca²⁺/CaM-stimulated cAMP production[2].
-
Cell Preparation: Culture HEK-AC1 and HEK-AC8 stable cell lines in DMEM supplemented with 10% FBS. Plate at 10,000 cells/well in a 384-well microplate.
-
Stimulation: Induce Ca²⁺ influx using a calcium ionophore (e.g., A23187) to stimulate endogenous Calmodulin, thereby activating AC1/AC8.
-
Compound Treatment: Treat cells with pyrimidinone analogs in a 10-point dose-response curve (ranging from 0.01 µM to 30 µM).
-
Detection: Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).
-
Readout & Self-Validation: Measure fluorescence emission at 620 nm and 665 nm. A decrease in the 665/620 ratio indicates higher intracellular cAMP. Self-Validation: Compounds that intrinsically interfere with fluorescence emission at 620 nm are flagged as false positives and excluded from the SAR analysis[2].
Protocol 2: CellTiter-Glo Viability Counter-Screen (Toxicity)
Purpose: Ensure that the observed reduction in cAMP is due to true enzymatic inhibition rather than cell death[2].
-
Incubation: Incubate HEK-AC1 cells with the test compounds at their respective IC₉₀ concentrations for 2 hours (matching the exact timeframe of the HTRF assay).
-
Reagent Addition: Add CellTiter-Glo reagent, which lyses cells and generates a luminescent signal directly proportional to the amount of ATP present.
-
Readout & Causality: Measure luminescence. If ATP levels drop significantly compared to vehicle controls, the compound is cytotoxic. The pyrimidinone series showed no apparent toxic effects, confirming that the AC1 inhibition is mechanism-specific and not an artifact of cell death[2].
Conclusion
The pyrazolyl-pyrimidinone series represents a paradigm shift in the development of non-opioid analgesics targeting AC1. Through a highly reproducible 5-step synthesis and rigorous HTRF/viability counter-screening, this scaffold proves to be the most potent and selective AC1 inhibitor class to date. It successfully overcomes the solubility limitations of previous oxadiazole alternatives, positioning it as a highly viable lead for the treatment of chronic inflammatory pain[2][3].
References
-
Scott, J. A., Soto-Velasquez, M., Hayes, M. P., LaVigne, J. E., Miller, H. R., Kaur, J., Ejendal, K. F. K., Watts, V. J., & Flaherty, D. P. (2022). "Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Semantic Scholar Database Record. "Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain." URL:[Link]
Sources
Comparative docking analysis of pyrimidinone analogs in different kinase active sites
An In-Depth Comparative Guide to Pyrimidinone Analogs in Kinase Active Sites
Executive Summary
The pyrimidinone scaffold—encompassing pyrido-, pyrazolo-, and pyrazino-fused derivatives—has emerged as a privileged pharmacophore in targeted oncology. Because these heterocyclic systems act as highly effective bioisosteres of the adenine ring of adenosine triphosphate (ATP), they are uniquely suited to anchor into the highly conserved hinge regions of kinase active sites[1].
This guide provides an objective, data-driven comparison of how different pyrimidinone analogs perform across three major kinase targets: Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and the Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin (PI3K/mTOR) pathway. By analyzing binding affinities, structural interactions, and experimental protocols, this guide equips drug development professionals with actionable insights for rational drug design.
Mechanistic Overview: Kinase Targeting by Pyrimidinones
Kinase inhibitors must navigate a complex, dynamic active site. The efficacy of pyrimidinone derivatives relies on their ability to form bidentate hydrogen bonds with the kinase hinge region while orienting functionalized side chains into adjacent hydrophobic pockets (Pocket A and Pocket B) to achieve isoform selectivity.
Fig 1: Interconnected kinase signaling pathways targeted by distinct pyrimidinone analog subclasses.
Comparative Docking Analysis by Target
A. CDK2 Inhibition: Pyrazolo[3,4-d]pyrimidinones
Orthosteric purine-analog inhibitors bind into a narrow cleft between the N-terminal and C-terminal lobal domains of CDK2. Recent in silico studies on N5-substituted pyrazolo[3,4-d]pyrimidinone derivatives demonstrate superior binding profiles compared to the reference drug, roscovitine.
-
Key Interactions: The core scaffold consistently forms critical hydrogen bonds with Ile10, Leu83, and Leu134 within the ATP-binding site[2].
-
Performance: Compound 4a (a halogenated derivative) demonstrated an IC50 of 0.21 µM against CDK2, outperforming roscovitine (0.25 µM)[2]. The rigid pyrazolo-pyrimidinone core restricts entropic penalty upon binding, leading to highly favorable docking scores.
B. EGFR & CDK4/6: Pyrido[2,3-d]pyrimidinones
Multi-targeted kinase inhibition is often required to overcome resistance in solid tumors. Pyrido[2,3-d]pyrimidinone congeners have been successfully evaluated against both EGFR and CDK4/6.
-
Key Interactions: Docking simulations reveal that both the pyrido[2,3-d]pyrimidinone scaffold and its side-chain substituents play vital roles, engaging in dense H-bonding, arene-arene (π-π stacking), and hydrophobic interactions[3].
-
Performance: Compound 5a exhibited potent anticancer activity (IC50: 0.3 µM in HepG-2 cells) and was anticipated to bind more efficiently to the EGFR ATP-binding site than the standard therapeutic, erlotinib[3].
C. PI3K/mTOR Dual Inhibition: Pyrazino-pyrido-pyrimidinones
Targeting the PI3K/mTOR pathway requires navigating larger, highly flexible hydrophobic pockets. Tricyclic pyrazino-pyrido-pyrimidinone derivatives (designed as analogs of fumiquinazolines) have shown remarkable dual-inhibition capabilities.
-
Key Interactions: In mTOR, the pyridine ring nitrogen forms a crucial hydrogen bond with Val2240 [4]. In PI3K, the naphthyl ring occupies hydrophobic pocket A, while position-6 substituents occupy pocket B[4].
-
Performance: "Series C" compounds exhibited highly favorable docking scores ranging from −10.116 to −11.715 kcal/mol against mTOR, and an average of −9.98 kcal/mol against PI3K[4]. Because of the steric bulk of the naphthyl substituents, standard rigid docking fails; an Induced Fit Docking (IFD) approach is mandatory to allow active site residues to flex and accommodate the ligand[4].
Quantitative Performance Comparison
The following table synthesizes the binding affinities, primary interacting residues, and in vitro efficacy of the discussed pyrimidinone analogs across different kinase targets.
| Kinase Target | Pyrimidinone Subclass | Key Interacting Residues | Avg. Docking Score (kcal/mol) | Top Compound IC50 | Reference Standard |
| CDK2 | Pyrazolo[3,4-d]pyrimidinone | Ile10, Leu83, Leu134 | N/A (RMSD 1.29 Å)* | 0.21 µM | Roscovitine (0.25 µM) |
| EGFR | Pyrido[2,3-d]pyrimidinone | Hinge region (Arene-Arene) | Highly favorable | 0.30 µM (HepG-2) | Erlotinib / Doxorubicin |
| mTOR | Pyrazino-pyrido-pyrimidinone | Val2240 | -10.11 to -11.71 | N/A | Dual PI3K/mTOR Inhibitors |
| PI3K | Pyrazino-pyrido-pyrimidinone | Hydrophobic Pockets A & B | -9.98 | N/A | Dual PI3K/mTOR Inhibitors |
*Note: CDK2 docking reliability was validated via redocking of roscovitine, achieving an RMSD of 1.2942 Å[2].
Standardized In Silico Docking Protocol
To ensure trustworthiness and reproducibility, molecular docking must be treated as a self-validating system. The following protocol details the causality behind each methodological choice, optimized for kinase-pyrimidinone interactions.
Fig 2: Self-validating in silico molecular docking workflow for kinase inhibitors.
Step 1: Protein Preparation (Target: PDB Structures)
-
Action: Import high-resolution X-ray crystal structures (e.g., CDK2, EGFR, PI3K). Remove water molecules located >3 Å from the active site, but retain bridging waters that mediate interactions between the co-crystallized ligand and the hinge region.
-
Causality: Bulk water causes artificial steric clashes during rigid docking, but structural waters are thermodynamically stable and essential for accurate pose prediction of pyrimidinone analogs.
-
Minimization: Assign bond orders, add hydrogens, and perform restrained energy minimization using the OPLS4 force field to relieve steric clashes in the protein backbone.
Step 2: Ligand Preparation
-
Action: Generate 3D conformations of the pyrimidinone analogs. Generate possible tautomers and ionization states at physiological pH (7.4 ± 0.2).
-
Causality: The nitrogen atoms in the pyrimidine ring can undergo protonation shifts. Incorrect tautomer assignment will result in the failure to predict the critical bidentate hydrogen bonds with hinge residues (e.g., Leu83 in CDK2[2]).
Step 3: Receptor Grid Generation
-
Action: Center the grid box on the centroid of the native co-crystallized ligand (e.g., roscovitine for CDK2, erlotinib for EGFR). Set the bounding box to accommodate ligands up to 20 Å in length.
Step 4: Docking Execution & Scoring
-
Action: For standard rigid scaffolds (e.g., pyrazolo-pyrimidinones), use Standard Precision (SP) or Extra Precision (XP) docking. For bulky, tricyclic scaffolds (e.g., pyrazino-pyrido-pyrimidinones targeting PI3K), utilize Induced Fit Docking (IFD) [4].
-
Causality: IFD allows side-chain flexibility within a 5 Å radius of the ligand. This is strictly required for PI3K/mTOR to accurately model the expansion of hydrophobic pocket B when accommodating bulky naphthyl substituents[4].
Step 5: Protocol Validation (The Trustworthiness Pillar)
-
Action: Extract the native co-crystallized ligand and redock it into the prepared grid using the exact same parameters. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
Causality: The protocol is only deemed reliable if the RMSD is < 2.0 Å. For example, a validated CDK2 docking protocol must yield an RMSD of ~1.29 Å for roscovitine[2], proving the scoring function's ability to accurately reproduce experimental binding geometries.
Conclusion
The comparative docking data highlights that the pyrimidinone core is highly versatile. Pyrazolo-fused analogs excel in tight, rigid pockets like CDK2 by locking into the hinge region[2], while pyrazino-fused analogs require the flexibility of Induced Fit Docking to map the expansive hydrophobic pockets of PI3K and mTOR[4]. By rigorously validating docking protocols through RMSD redocking, researchers can confidently utilize these in silico models to guide the synthesis of next-generation, isoform-selective kinase inhibitors.
References
-
Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Design, Synthesis, and Evaluation of Naphthyl Pyrazino-Pyrido-Pyrimidinones Targeting the Phosphoinositide 3-Kinase/Alpha-Serine/Protein Kinase B/Mammalian Target of Rapamycin Pathway Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors Source: MDPI Pharmaceuticals URL:[Link]
Sources
- 1. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
- 3. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one proper disposal procedures
- 1. Pyrido[4,3-d]pyrimidin-4(3H)-one|RUO [benchchem.com]
- 2. odu.edu [odu.edu]
- 3. osha.gov [osha.gov]
- 4. nextsds.com [nextsds.com]
- 5. epa.gov [epa.gov]
- 6. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. To ensure laboratory safety, preserve research integrity, and build operational trust, we must understand the causality behind our safety protocols.
This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one (CAS: 98305-76-1).
Mechanistic Hazard Assessment: The "Why" Behind the Risk
Before selecting PPE, we must understand the physicochemical nature of the threat. 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one is a dry, crystalline organic powder. According to standardized hazard classifications, it presents three primary risks:
-
H315 (Skin Irritation): The lipophilic 4-methylphenyl (p-tolyl) moiety enhances the molecule's ability to interact with the stratum corneum, while the pyrimidinone core can cause localized dermal irritation upon prolonged contact.
-
H319 (Serious Eye Irritation): As a fine particulate, the powder can cause severe mechanical and chemical abrasion to the cornea.
-
H335 (Respiratory Irritation): Aerosolized micro-particles can bypass upper respiratory defenses, irritating the mucosal membranes of the respiratory tract.
Because this compound is frequently dissolved in polar aprotic solvents (like DMSO or DMF) during drug development assays, the risk of rapid dermal absorption increases exponentially once in solution. Therefore, our PPE strategy must account for both the dry powder and its solvated states.
Personal Protective Equipment (PPE) Matrix
In accordance with regarding workplace hazard assessment, the following PPE matrix is mandatory for handling this compound.
Table 1: Quantitative PPE Specifications and Mechanistic Justification
| PPE Category | Specification / Material | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Nitrile (NBR) Gloves | ≥ 0.11 mm (4.3 mil) thickness | Nitrile provides superior resistance to fine organic powders and the polar aprotic solvents used to dissolve pyrimidinones. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 / EN 166 | Forms a complete seal around the eyes, preventing airborne dust from settling on the ocular mucosa (mitigates H319). |
| Respiratory | N95/P100 Particulate Mask | 95–99.9% filtration efficiency | Required only if handling outside a fume hood. Captures aerosolized particulates <0.3 microns. |
| Body Protection | Flame-retardant Lab Coat | 100% Cotton or Nomex | Prevents electrostatic discharge (ESD) during powder transfer, reducing the risk of sudden aerosolization. |
Operational Safety Logic
The following diagram illustrates the self-validating workflow required to handle this compound safely. Every step is designed to contain the hazard before it reaches the researcher.
Operational safety workflow for 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one.
Step-by-Step Handling & Operational Protocol
To ensure trustworthiness and reproducibility, laboratory protocols must be self-validating. Follow this step-by-step methodology when weighing and transferring 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one, adhering to the guidelines set forth in .
Step 1: Pre-Operation Validation (Engineering Controls)
-
Action: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).
-
Causality: Velocities below 80 fpm fail to contain fine organic powders. Conversely, velocities above 120 fpm create turbulent aerodynamic eddies that can blow the pyrimidinone powder out of the sash and onto your lab coat.
Step 2: PPE Donning and Integrity Check
-
Action: Inspect nitrile gloves for micro-tears using the inflation method. Don a fully buttoned lab coat and chemical safety goggles.
-
Causality: Micro-tears are invisible to the naked eye but allow solvated pyrimidinones to bypass the dermal barrier.
Step 3: Static Mitigation During Weighing
-
Action: Ground the analytical balance. Use a static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel). Do not use plastic spatulas.
-
Causality: 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one is prone to static accumulation. Plastic tools induce triboelectric charging, causing the powder to "jump" and aerosolize, directly triggering respiratory and ocular hazards.
Step 4: Direct Transfer Mechanism
-
Action: Weigh the material directly into a tared, sealable reaction vessel (e.g., a scintillation vial or round-bottom flask). Avoid using open weigh boats or weigh paper.
-
Causality: Eliminating secondary transfer steps drastically reduces the probability of environmental contamination and airborne dust generation.
Step 5: Immediate Decontamination
-
Action: Wipe down the balance and surrounding hood surfaces with a damp paper towel (using 70% ethanol/water or isopropanol) immediately after sealing the reaction vessel.
Spill Management & Disposal Plan
Even with rigorous protocols, spills can occur. Your response must prevent the aerosolization of the powder.
-
Spill Containment: Never dry sweep. Dry sweeping forces the powder into the air. Instead, gently cover the spilled powder with damp absorbent paper (wetted with water or a mild alcohol solution) to suppress dust. Carefully scoop the damp mass using a non-sparking tool.
-
Waste Segregation: Place the collected material, along with all contaminated paper towels and your outer layer of nitrile gloves, into a designated, clearly labeled "Halogen-Free Organic Solid Waste" container.
-
Final Decontamination: Wash the affected area with soap and water to remove any residual lipophilic traces of the p-tolyl moiety.
References
-
2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one Safety Data Sheet Source: NextSDS Chemical Database URL:[Link]
-
29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / eCFR URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL:[Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
